molecular formula C6H13NO2 B1625111 D-Leucine-15N CAS No. 287484-39-3

D-Leucine-15N

Cat. No.: B1625111
CAS No.: 287484-39-3
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-RFBVFTEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Leucine-15N is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 132.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Leucine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Leucine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(15N)azanyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RFBVFTEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439512
Record name D-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-39-3
Record name D-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-Leucine-15N chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of D-Leucine-15N

Executive Summary

Stable isotope-labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification of molecules within complex biological systems.[][2] Among these, D-Leucine-15N stands out for its unique utility in specialized applications ranging from metabolic research to pharmaceutical development. This guide provides a comprehensive technical overview of the core chemical properties, synthesis considerations, and advanced applications of D-Leucine-15N. As the non-natural enantiomer of the essential amino acid L-leucine, the D-form offers distinct advantages as a metabolic tracer and a building block for novel peptides, free from interference from endogenous L-leucine pools.[] The incorporation of the stable, non-radioactive 15N isotope provides a distinct mass shift, facilitating highly sensitive detection by mass spectrometry and specific analysis in NMR spectroscopy.[][][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging D-Leucine-15N to achieve robust and reliable experimental outcomes.

Foundational Concepts: Stereochemistry and Isotopic Labeling

The Significance of D-Amino Acids: The Case of D-Leucine

Amino acids, the fundamental building blocks of proteins, exist as stereoisomers, or enantiomers: the L (levo- or left-handed) and D (dextro- or right-handed) forms.[6] While L-amino acids are ubiquitous in protein biosynthesis across most life forms, D-amino acids play crucial and specialized roles, particularly in the bacterial world as components of cell walls and in certain peptide antibiotics.[7][8] D-Leucine, the enantiomer of the essential branched-chain amino acid L-Leucine, is not incorporated into proteins through standard ribosomal synthesis, making it an ideal tracer for specific metabolic pathways without contributing to the general protein pool.[] This distinction is critical for experiments where the metabolic fate of an exogenous compound must be tracked with minimal biological crosstalk.

Principles of 15N Stable Isotope Labeling

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Stable isotopes, unlike their radioactive counterparts, do not decay, making them exceptionally safe for a wide range of applications, including clinical studies.[2][] The 15N isotope is a stable, non-radioactive form of nitrogen. By replacing the naturally abundant 14N atom in D-Leucine with a 15N atom, the resulting molecule (D-Leucine-15N) is chemically identical to its unlabeled counterpart but possesses a slightly greater mass.[][] This mass difference, a "mass shift" of +1 Dalton, is the key principle that allows it to be unambiguously distinguished and quantified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Core Chemical and Physical Properties of D-Leucine-15N

The fundamental properties of D-Leucine-15N are derived from the structure of D-Leucine, with the key difference being the mass of the nitrogen atom. These properties are essential for experimental design, from calculating solution concentrations to setting parameters for analytical instrumentation.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-4-methylpentanoic acid[7]
Synonyms (R)-(-)-Leucine-15N, H-D-Leu-OH-15N[7]
Molecular Formula C₆H₁₃¹⁵NO₂[5][9][10]
Molecular Weight ~132.17 g/mol [5][9][10]
Unlabeled MW ~131.17 g/mol [7][11]
Mass Shift M+1[5][9][10]
CAS Number 328-38-1 (Unlabeled)[7]
Appearance White crystalline powder or solid[8][9][10]
Isotopic Purity Typically ≥98 atom % ¹⁵N[5][9][10]
Chemical Purity Typically ≥98%[10]
Melting Point 293 °C (decomposes)[7]
Solubility in Water 21.5 mg/mL[7]

Synthesis and Quality Control: Ensuring Experimental Integrity

The reliability of any study using D-Leucine-15N is fundamentally dependent on the quality of the labeled compound. Both the synthesis route and the subsequent quality control measures are critical for ensuring high purity and accurate isotopic enrichment.

Overview of Synthesis Routes

The preparation of 15N-labeled amino acids can be achieved through several methods, with microbial synthesis being a common and efficient approach.[12] This biocatalytic method leverages microorganisms, such as Corynebacterium glutamicum, which can be cultured in a medium where the sole nitrogen source is a 15N-labeled precursor, like [15N]ammonium sulfate.[12] By providing the appropriate carbon backbone (e.g., α-ketoisocaproate for leucine), the bacteria's natural biosynthetic pathways are harnessed to produce the desired L-[15N]leucine with high isotopic efficiency.[12] Subsequent enzymatic or chemical racemization and purification steps can then be used to isolate the D-enantiomer.

Synthesis_QC_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_qc Quality Control Precursors ¹⁵N Precursor (e.g., ¹⁵NH₄Cl) Biocatalysis Microbial Fermentation (e.g., C. glutamicum) Precursors->Biocatalysis Backbone Carbon Backbone (e.g., α-ketoisocaproate) Backbone->Biocatalysis Harvest Cell Harvest & Crude Extract Biocatalysis->Harvest Chromatography Ion-Exchange Chromatography Harvest->Chromatography Isolation Enantiomeric Separation (To isolate D-form) Chromatography->Isolation QC Final Product: D-Leucine-¹⁵N Isolation->QC Analysis Purity & Enrichment Analysis (MS, NMR, Chiral HPLC) QC->Analysis

Caption: Generalized workflow for the synthesis and quality control of D-Leucine-15N.

Critical Quality Attributes

To ensure self-validating protocols, researchers must verify three key quality attributes:

  • Isotopic Purity (Enrichment): This measures the percentage of molecules that contain the 15N isotope. High enrichment (typically >98%) is crucial for generating a strong signal-to-noise ratio in MS and NMR analyses.[10]

  • Chemical Purity: This confirms the absence of other chemical contaminants that could interfere with the experiment or biological system.

  • Enantiomeric Purity: For D-Leucine-15N, this is paramount. It verifies the absence of the L-enantiomer, which could be incorporated into proteins and confound the results of metabolic tracing studies. Chiral chromatography is the standard method for this validation.

Applications in Advanced Research and Drug Development

The unique properties of D-Leucine-15N make it a powerful tool for answering specific scientific questions that are inaccessible with its L-counterpart or unlabeled forms.

Metabolic Flux and Pharmacokinetic (ADME) Tracer Studies

Stable isotopes are widely used in pharmacology to determine the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of drug substances.[13][14] D-Leucine-15N can be incorporated into a drug candidate or used as a tracer to study how a drug affects specific metabolic pathways.[2] Because it is not used in general protein synthesis, its journey through a biological system can be tracked cleanly, providing unambiguous data on absorption rates, tissue distribution, and metabolic breakdown products via LC-MS analysis.[2] This is particularly valuable for studying drugs that target bacterial metabolism or for understanding the metabolic fate of peptide-based therapeutics containing D-amino acids.

Quantitative Proteomics and Metabolomics

In MS-based quantitative studies, stable isotope-labeled molecules serve as ideal internal standards.[15] D-Leucine-15N can be used as an internal standard for the quantification of D-leucine in various biological matrices, such as in studies of the microbiome or in food science. Its chemical identity ensures that it behaves identically to the unlabeled analyte during sample extraction, derivatization, and ionization, while its mass difference allows for distinct and accurate quantification.

NMR-Based Structural Biology and Ligand Interaction

While less common than L-amino acid labeling, selective 15N labeling is a powerful tool for reducing spectral complexity in NMR studies of large proteins.[16] If a protein interacts with a peptide or small molecule containing D-leucine, incorporating D-Leucine-15N into that ligand allows for precise mapping of the binding site and characterization of the interaction dynamics using techniques like 1H-15N HSQC experiments.

Experimental Protocols and Methodologies

The following protocols provide a framework for the practical application of D-Leucine-15N. The rationale behind key steps is included to facilitate adaptation to specific research needs.

Protocol: Metabolic Tracing of a D-Leucine-Containing Peptide using LC-MS/MS

This protocol outlines a workflow to determine the stability and metabolic fate of a therapeutic peptide containing a D-Leucine-15N residue in a biological fluid (e.g., plasma).

Rationale: Using a 15N-labeled peptide allows for its unambiguous detection against a complex background of endogenous molecules. The mass shift serves as a unique signature for both the parent peptide and its metabolic fragments.

Methodology:

  • Standard Preparation: Prepare a calibration curve of the D-Leucine-15N-labeled peptide in the relevant biological matrix (e.g., control plasma) over the expected concentration range.

  • Sample Collection: Administer the labeled peptide to the biological system (in vivo or in vitro) and collect samples at predetermined time points.

  • Protein Precipitation: To each 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar peptide with a different isotopic label). This step removes large proteins that interfere with LC-MS analysis.

  • Centrifugation: Vortex the samples and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC system.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto an LC-MS/MS system.

    • Liquid Chromatography (LC): Use a C18 reverse-phase column to separate the peptide from other matrix components.

    • Mass Spectrometry (MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the 15N-labeled parent peptide and its expected metabolites. The +1 Da shift in fragments containing the 15N residue confirms their origin.

  • Data Analysis: Quantify the concentration of the labeled peptide at each time point by comparing its peak area to the calibration curve. Identify metabolites by searching for the expected mass-shifted fragments.

LCMS_Workflow Dosing Dosing with D-Leu-¹⁵N Peptide Sampling Time-Point Sampling Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quant Quantification (vs. Cal Curve) Analysis->Quant MetID Metabolite Identification Analysis->MetID

Sources

Technical Guide: D-Leucine-15N Stability, Storage, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Leucine-15N (D-Leu-15N) represents a high-value, dual-utility reagent in modern structural biology and drug development. As a stable isotope-labeled D-amino acid, it combines the unique stereochemical properties of D-enantiomers (proteolytic resistance) with the spectral visibility of the


N nucleus (NMR active).

This guide addresses the critical challenge of maintaining the stereochemical and isotopic integrity of D-Leu-15N. Unlike standard L-amino acids, the D-enantiomer requires rigorous protection against racemization to preserve its bio-orthogonal value. This document outlines the physicochemical profile, degradation mechanisms, and validated storage protocols required to ensure experimental reproducibility.[1]

Physicochemical Profile

Understanding the fundamental properties of D-Leu-15N is prerequisite to proper handling. The compound is defined by its inverted chirality at the


-carbon and the substitution of the naturally occurring 

N (99.6% abundance) with

N.
Table 1: Core Specifications
ParameterSpecificationCritical Note
Chemical Formula

Mass shift of +1 Da vs. unlabeled.[2][3]
Isotopic Enrichment

Essential for HSQC NMR sensitivity.
Chiral Purity

Trace L-Leu leads to false biological signals.
Hygroscopicity Low to ModerateMoisture promotes microbial growth and hydrolysis.
Solubility Water, 5M HCl, Acetic AcidHydrophobic side chain limits neutral pH solubility.

Stability Mechanisms & Degradation Risks[4]

The stability of D-Leu-15N is threatened by three primary mechanisms: Racemization , Isotopic Exchange , and Oxidation .

Racemization (The Primary Threat)

The conversion of D-Leu to L-Leu is the most critical risk. This process is catalyzed by base (high pH) and elevated temperatures.

  • Mechanism: Abstraction of the

    
    -proton by a base creates a planar carbanion intermediate. Reprotonation can occur from either side, leading to a racemic mixture (50:50 D/L).
    
  • Risk Factor: Storage in buffers with pH > 8.0 significantly accelerates this process [1].

Isotopic Integrity

The


N label on the backbone amide is chemically stable. Unlike deuterium (

H) on exchangeable sites (OH, NH), the backbone nitrogen does not exchange with solvent under standard storage conditions. However, metabolic scrambling can occur if used in live-cell assays without protease inhibition.
Oxidation

While Leucine lacks the highly reactive sulfur of Cysteine or Methionine, its aliphatic side chain can undergo slow oxidation under extreme UV exposure or in the presence of radical initiators, though this is rare in standard lab environments.

Diagram 1: Degradation Pathways & Logic

StabilityLogic Condition Storage Condition HighPH High pH (>8.0) Condition->HighPH Moisture Moisture/Humidity Condition->Moisture Temp High Temp (>25°C) Condition->Temp Mech_Rac Mechanism: Proton Abstraction HighPH->Mech_Rac Catalyzes Mech_Hydro Mechanism: Hydrolysis/Clumping Moisture->Mech_Hydro Temp->Mech_Rac Accelerates Outcome_L Outcome: Conversion to L-Leu (Loss of Bio-orthogonality) Mech_Rac->Outcome_L Outcome_Deg Outcome: Chemical Degradation Mech_Hydro->Outcome_Deg

Caption: Logical flow of environmental stressors leading to specific degradation outcomes for D-Leucine-15N.

Storage Protocols

To maintain purity >98% over long durations (2+ years), adherence to the following protocols is mandatory.

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C . While stable at room temperature for weeks, freezing kinetically inhibits slow oxidation and moisture absorption [2].

  • Container: Amber glass or opaque plastic to prevent UV exposure. Cap must be Parafilm-sealed to prevent moisture ingress.

  • Desiccation: Store within a secondary container (desiccator) with active silica gel.

  • Equilibration: Crucial Step: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, ruining the sample.

Solution Storage
  • Buffer Choice: Avoid phosphate buffers if possible, as they can promote fungal growth which consumes amino acids. Use volatile buffers (ammonium bicarbonate) if lyophilization is planned later.

  • pH Control: Maintain pH 3.0 – 6.0 . Acidic conditions stabilize the chiral center.

  • Sterility: Filter sterilize (0.22

    
    m) or add sodium azide (0.02%) for long-term storage to prevent microbial consumption of the isotope.
    

Quality Control (QC) Workflows

Trust but verify. Before committing expensive instrument time (e.g., 800 MHz NMR) or in vivo studies, validate the reagent.

1D and 2D NMR Spectroscopy
  • 1H NMR: Checks for chemical purity and solvent contamination.

  • 1H-15N HSQC: The gold standard.

    • Pass: Single, strong cross-peak corresponding to the backbone amide.

    • Fail: Multiple peaks indicate degradation or isotopic scrambling.

    • Note: D-Leu and L-Leu enantiomers are indistinguishable in non-chiral environments by NMR.

Chiral HPLC (Enantiomeric Excess)

To detect racemization (L-Leu contamination), you must use a chiral column (e.g., Crownpak or Chiralpak).

  • Method: Derivatization (e.g., with FDAA/Marfey's reagent) followed by C18 HPLC is also effective, separating diastereomers of D- and L-Leu [3].

Diagram 2: QC Decision Matrix

QC_Workflow Start D-Leu-15N Sample Visual Visual Inspection (Clumping = Moisture) Start->Visual Solubilize Solubilize (D2O/H2O + Acid) Visual->Solubilize Split Analysis Solubilize->Split NMR 1H-15N HSQC (Isotopic Purity) Split->NMR HPLC Chiral HPLC (Stereochemical Purity) Split->HPLC Decision Criteria Met? NMR->Decision HPLC->Decision Pass Release for Assay Decision->Pass >98% Fail Discard/Repurify Decision->Fail <95%

Caption: Step-by-step Quality Control workflow to validate isotopic and chiral purity before experimental use.

Applications in Drug Development[1]

The specific utility of D-Leu-15N lies in its resistance to endogenous proteases, a property leveraged in Retro-Inverso Peptide Engineering .

Proteolytic Resistance

L-amino acid peptides are rapidly degraded by serum proteases (e.g., trypsin, chymotrypsin). Incorporating D-Leu-15N into peptide backbones renders the molecule unrecognizable to these enzymes, significantly extending plasma half-life (


) [4].
  • Application: Designing long-acting peptide therapeutics where Leucine is critical for hydrophobic core interactions (e.g., Leucine Zippers).

NMR Structural Studies

In "Mirror Image" phage display or D-peptide structural analysis,


N labeling allows researchers to assign resonances in the D-peptide using standard heteronuclear NMR pulse sequences (NOESY-HSQC), providing atomic-resolution structural data of the stable drug candidate.

References

  • Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457-3479. Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.).[2] L-Leucine-15N Product Specification and Handling. Merck/Sigma-Aldrich. Link

  • Lifetein. (2012). D-amino acid peptides to resist common proteases.[4] Lifetein Peptide Knowledge Base. Link

  • Cambridge Isotope Laboratories. (2026).[5][6] Stable Isotopes for Biomolecular NMR: Storage and Handling. CIL Application Notes. Link

Sources

Technical Guide: D-Leucine-15N vs. L-Leucine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Metabolic Fate, and Experimental Applications

Executive Summary: The Chirality Factor in Isotope Labeling

In the precision fields of structural biology and metabolomics, the stereochemistry of a stable isotope probe dictates its biological fate. While L-Leucine-15N is the canonical "builder," serving as a fundamental precursor for protein synthesis and a structural probe in NMR, D-Leucine-15N acts as a "metabolic probe" and "stability anchor."

This guide delineates the technical divergence between these two enantiomers. It provides researchers with the rationale for selecting the correct isomer for specific assays—ranging from monitoring D-Amino Acid Oxidase (DAAO) activity to validating peptidomimetic stability against proteolysis.

Core Distinction Matrix
FeatureL-Leucine-15N D-Leucine-15N
Primary Role Protein Synthesis PrecursorMetabolic Tracer / Negative Control
Biological Fate Incorporated into nascent polypeptide chainsOxidized by DAAO or excreted; NOT incorporated into proteins
NMR Utility Backbone dynamics, Structure determinationChiral discrimination, Peptidomimetic stability
Metabolic Product 15N-Proteins15N-Ammonia +

-Ketoisocaproate (KIC)

Physicochemical & Spectroscopic Properties[1][2][3][4][5][6][7]

NMR Indistinguishability in Achiral Environments

In standard solvents (e.g., D₂O, DMSO-d₆), L-Leucine-15N and D-Leucine-15N exhibit identical 1H and 15N chemical shifts. They are enantiomers, meaning their scalar couplings (


-values) and magnetic environments are symmetrical.
  • 15N Chemical Shift: ~120–130 ppm (backbone amide region, dependent on pH/solvent).

  • Differentiation Requirement: To distinguish them via NMR, a chiral environment must be introduced.

Protocol: Chiral Discrimination via NMR

To determine enantiomeric excess (ee) or detect contamination, one must break the symmetry using a Chiral Solvating Agent (CSA).

Recommended Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

Workflow:

  • Sample Prep: Dissolve 5–10 mg of the 15N-Leucine sample in 600 µL of CDCl₃ (or appropriate non-polar solvent if using TFAE).

  • Titration: Add the CSA in stepwise equivalents (0.5 to 5.0 eq).

  • Observation: The formation of transient diastereomeric complexes causes the 15N or

    
    -proton signals to split.
    
  • Quantification: Integrate the split peaks to calculate enantiomeric purity.

Chiral_Discrimination Start 15N-Leucine Sample (Mixture of L & D) Solvent Dissolve in Achiral Solvent (CDCl3) Start->Solvent NMR_1 1H/15N NMR Spectrum (Single Peak observed) Solvent->NMR_1 Add_CSA Add Chiral Solvating Agent (e.g., Pirkle Alcohol) NMR_1->Add_CSA No Separation Complex Formation of Diastereomeric Complexes Add_CSA->Complex NMR_2 Split Signals Observed (Δδ ≠ 0) Complex->NMR_2 Calc Calculate Enantiomeric Excess Integration of Peak A vs B NMR_2->Calc

Figure 1: Workflow for distinguishing L- and D-Leucine-15N using NMR spectroscopy.

Biological Applications & Metabolic Tracing[8]

L-Leucine-15N: The Anabolic Tracer

L-Leucine is a potent activator of the mTOR pathway. When 15N-labeled L-Leu is introduced to cell culture (SILAC) or in vivo:

  • Mechanism: It is loaded onto tRNA-Leu and incorporated into proteins.

  • Readout: The 15N signal moves from the free amino acid pool into the high-molecular-weight protein fraction.

  • Use Case: Measuring fractional synthesis rates (FSR) of muscle protein.

D-Leucine-15N: The Catabolic Probe

D-Leucine is not recognized by mammalian aminoacyl-tRNA synthetases. Its metabolic fate is governed by D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver.

  • Mechanism: DAAO performs oxidative deamination.

    • Reaction: D-Leu + O₂ + H₂O

      
      
      
      
      
      -Ketoisocaproate (KIC) + NH₃ + H₂O₂.
  • Isotope Fate: The 15N label is released as free 15N-Ammonium .

  • Use Case:

    • DAAO Activity Assays: Quantifying DAAO activity by measuring the rate of 15NH₄⁺ production via NMR or MS.

    • Negative Control: Verifying that a drug delivery vehicle (e.g., liposome) is not leaking payload passively (D-Leu should not appear in proteins).

Metabolic_Fate Input 15N-Leucine Input L_Path L-Isomer Pathway Input->L_Path L-Enantiomer D_Path D-Isomer Pathway Input->D_Path D-Enantiomer tRNA Loaded onto tRNA-Leu L_Path->tRNA DAAO D-Amino Acid Oxidase (DAAO) D_Path->DAAO Ribosome Ribosomal Synthesis tRNA->Ribosome Protein 15N-Labeled Protein (Insoluble/Precipitable) Ribosome->Protein Products Reaction Products DAAO->Products KIC alpha-Ketoisocaproate (Carbon Skeleton) Products->KIC Ammonia 15N-Ammonia (Free in Solution) Products->Ammonia Label Fate

Figure 2: Divergent metabolic fates of L- vs. D-Leucine-15N.

Drug Development: Peptidomimetics

A critical application of D-Leucine-15N is in the engineering of proteolysis-resistant peptides .

The Problem

Therapeutic peptides composed of L-amino acids are rapidly degraded by serum proteases.

The Solution: D-Amino Acid Substitution

Replacing L-Leu with D-Leu at cleavage sites often arrests degradation.

  • Validation Protocol: Synthesize the peptide with D-Leucine-15N at the suspected cleavage site.

  • Assay: Incubate in human serum.

  • Readout: Monitor 1H-15N HSQC spectra over time.

    • Stable: The cross-peak for D-Leu-15N remains at the chemical shift of the intact peptide.

    • Unstable: The cross-peak shifts to the free amino acid position (or a fragment position).

Experimental Protocols

Protocol A: DAAO Activity Assay using D-Leucine-15N

Objective: Measure the oxidative deamination activity in kidney tissue homogenates.

  • Preparation:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.5).

    • Substrate: 10 mM D-Leucine-15N.

    • Enzyme Source: 50 µL Kidney Homogenate or Recombinant DAAO.

  • Incubation: Mix substrate and enzyme; incubate at 37°C for 30 minutes.

  • Quenching: Add 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Detection (NMR):

    • Neutralize supernatant with NaOH.

    • Add 10% D₂O.[1]

    • Acquire 1D 15N NMR.[2]

    • Target Signal: Look for the triplet of 15NH₄⁺ (coupled to 4 protons) at approx -350 ppm (relative to nitromethane) or use 1H-15N HSQC to detect ammonium protons if pH < 7.

Protocol B: Quality Control (Enantiomeric Purity)

Objective: Confirm L-Leucine-15N is free of D-isomer contaminants (critical for protein NMR to avoid spurious peaks).

  • Derivatization: React the sample with Marfey’s Reagent (FDAA - 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Reaction: 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

  • Analysis: The resulting diastereomers (L-L and L-D) have distinct elution times on C18 HPLC columns and distinct NMR shifts.

  • Acceptance Criteria: D-isomer content < 0.5%.

References

  • Biomolecular NMR Assignments: Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

  • DAAO Metabolic Pathway: Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

  • Chiral Discrimination in NMR: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][1][4][5][6][2][7][8][9] Link

  • Peptide Stability Studies: Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry. Link

Sources

A Technical Guide to the Biological Incorporation of D-Leucine-15N: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the biological incorporation of the stable isotope-labeled D-amino acid, D-Leucine-15N. We will delve into the fundamental metabolic pathways, explore its applications as a powerful research tool, and provide detailed experimental protocols for its use and detection.

Introduction: The Enantiomeric Enigma of D-Amino Acids

In the central dogma of molecular biology, proteins are constructed from a canonical set of 20 L-amino acids. However, the biological landscape is more nuanced, with D-amino acids, the non-superimposable mirror images of their L-counterparts, playing significant roles in various physiological and pathological processes.[1][2] D-amino acids are found in the natural world, from the peptidoglycan cell walls of bacteria to neuropeptides in higher organisms.[1][2][3] The deliberate introduction of a stable isotope-labeled D-amino acid, such as D-Leucine-15N, offers a unique and powerful tool to trace metabolic fates, probe enzymatic mechanisms, and develop novel therapeutic strategies.

Part 1: The Metabolic Journey of D-Leucine

The biological fate of exogenously supplied D-Leucine is primarily governed by a key enzyme: D-amino acid oxidase (DAO).[4][5][6] Understanding the action of this enzyme is critical for designing and interpreting experiments involving D-Leucine-15N.

The Central Role of D-Amino Acid Oxidase (DAO)

DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids.[5][6][7] In the case of D-Leucine, DAO facilitates its conversion to α-ketoisocaproic acid (KIC).[4][8] This reaction is a crucial step in the chiral inversion of D-Leucine to L-Leucine.[4][8] The kidney is the principal organ responsible for this conversion.[4][8]

The metabolic pathway can be summarized as follows:

  • Oxidative Deamination: D-Leucine is oxidized by DAO to α-iminoisocaproate, which is unstable and spontaneously hydrolyzes to α-ketoisocaproate (KIC) and ammonia.

  • Transamination: KIC can then be transaminated by branched-chain amino acid aminotransferases (BCATs) to form L-Leucine.[9][10]

This enzymatic conversion has profound implications for any study utilizing D-Leucine-15N. The 15N label, initially on the D-enantiomer, can be transferred to the L-Leucine pool and subsequently incorporated into proteins through canonical ribosomal protein synthesis.[11][12]

D_Leucine_Metabolism D_Leu D-Leucine-15N KIC α-Ketoisocaproate-15N D_Leu->KIC D-Amino Acid Oxidase (DAO) L_Leu L-Leucine-15N KIC->L_Leu Branched-Chain Amino Acid Aminotransferase (BCAT) Protein 15N-Labeled Protein L_Leu->Protein Ribosomal Protein Synthesis

Caption: Metabolic fate of D-Leucine-15N via chiral inversion.

Direct Incorporation: A Non-Canonical Pathway?

While the primary route for the 15N label from D-Leucine to enter proteins is through its conversion to L-Leucine, the direct incorporation of D-amino acids into peptides and proteins is not unheard of. This typically occurs through non-ribosomal peptide synthesis or post-translational modifications.[2] However, direct ribosomal incorporation of D-amino acids is a rare event, as the ribosome strongly discriminates against D-aminoacyl-tRNAs.[13][14] Engineered ribosomes have been developed to overcome this limitation in vitro.[13] For in vivo studies in most organisms, it is reasonable to assume that the majority of 15N incorporation from D-Leucine-15N into proteins proceeds through the DAO-mediated conversion to L-Leucine.

Part 2: Applications in Research and Drug Development

The unique metabolic properties of D-Leucine-15N make it a versatile tool for a range of applications.

Tracing Metabolic Flux and Amino Acid Metabolism

By tracking the appearance of the 15N label in KIC, L-Leucine, and subsequently in proteins, researchers can quantify the rate of D-amino acid metabolism and chiral inversion in vivo.[4][8] This has significant implications for understanding the physiological roles of D-amino acids and the impact of DAO activity on overall amino acid homeostasis. This technique has been used to study leucine metabolism in humans.[15][16]

Probing Bacterial Peptidoglycan Synthesis

D-amino acids, including D-alanine and D-glutamic acid, are essential components of bacterial peptidoglycan, the major structural component of the bacterial cell wall.[2][3][17] While D-Leucine is not a canonical component of peptidoglycan in most bacteria, some species can incorporate non-canonical D-amino acids into their cell walls, particularly through the action of L,D-transpeptidases.[18][19] D-Leucine-15N can be used as a probe to study the dynamics of peptidoglycan synthesis and remodeling in specific bacterial species.

Drug Development and Delivery

The incorporation of D-amino acids into peptide-based drugs is a well-established strategy to enhance their stability and bioavailability.[20][21] Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.[20] D-Leucine-15N can be used in preclinical studies to:

  • Assess Metabolic Stability: Track the rate of degradation and clearance of a D-Leucine-containing peptide therapeutic.

  • Determine Bioavailability: Quantify the absorption and distribution of the peptide after administration.

  • Investigate Target Engagement: In some cases, the 15N label can be used to track the peptide's interaction with its target protein or receptor.

The addition of a D-leucine residue has been shown to enhance the bioactivity of certain peptides.[22]

Part 3: Experimental Methodologies

The successful use of D-Leucine-15N requires robust and validated experimental protocols for its administration, sample preparation, and detection.

Experimental Workflow: An Overview

Experimental_Workflow cluster_0 In Vivo / In Vitro Experiment cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis Admin Administration of D-Leucine-15N Incubation Incubation / Time Course Admin->Incubation Sampling Sample Collection (e.g., plasma, tissue, cells) Incubation->Sampling Extraction Metabolite / Protein Extraction Sampling->Extraction Hydrolysis Protein Hydrolysis (for amino acid analysis) Extraction->Hydrolysis MS Mass Spectrometry (LC-MS/MS, GC-MS) Extraction->MS NMR NMR Spectroscopy Extraction->NMR Hydrolysis->MS Hydrolysis->NMR Quantification Quantification of 15N-labeled species MS->Quantification NMR->Quantification Interpretation Metabolic Flux Analysis / Kinetic Modeling Quantification->Interpretation

Caption: General experimental workflow for D-Leucine-15N studies.

Protocol 1: In Vivo Administration and Sample Collection (Rodent Model)

This protocol provides a general framework for an in vivo study. Specific parameters should be optimized for the research question.

1. Animal Acclimation and Diet:

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.
  • Provide a standard chow diet and water ad libitum. For specific metabolic studies, a defined diet may be necessary.

2. Preparation of D-Leucine-15N Dosing Solution:

  • Dissolve L-Leucine-15N (isotopic purity >98 atom %) in sterile saline to the desired concentration.
  • Filter-sterilize the solution through a 0.22 µm filter.

3. Administration:

  • Administer the D-Leucine-15N solution via intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage, depending on the experimental goals.
  • A typical dose might range from 1 to 10 mg/kg body weight, but this should be empirically determined.

4. Time Course and Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or saphenous vein bleeding.
  • Collect plasma by centrifuging the blood samples.
  • At the end of the time course, euthanize the animals and collect tissues of interest (e.g., kidney, liver, muscle, brain).
  • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Analysis of 15N Incorporation by Mass Spectrometry

Mass spectrometry is a highly sensitive method for detecting and quantifying 15N-labeled molecules.[23][24][25]

1. Protein Extraction and Hydrolysis:

  • Homogenize tissue samples or lyse cells in an appropriate buffer.
  • Precipitate proteins using a method such as trichloroacetic acid (TCA) or acetone precipitation.
  • Wash the protein pellet to remove free amino acids.
  • Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.
  • Dry the hydrolysate under vacuum.

2. Derivatization (for GC-MS):

  • Derivatize the amino acids to make them volatile for gas chromatography. A common method is N-tert-butyldimethylsilyl (t-BDMS) derivatization.

3. LC-MS/MS or GC-MS Analysis:

  • Separate the amino acids using liquid or gas chromatography.
  • Analyze the eluting amino acids using a mass spectrometer.
  • Monitor the mass-to-charge ratio (m/z) for both unlabeled Leucine and 15N-labeled Leucine. The M+1 peak will be significantly enhanced for 15N-Leucine.

4. Data Analysis:

  • Calculate the isotopic enrichment of 15N in the Leucine pool by determining the ratio of the peak area of 15N-Leucine to the total peak area of Leucine (unlabeled + 15N-labeled).
  • Specialized software can be used for deconvolution of isotopic envelopes to accurately determine incorporation levels.[24]
Protocol 3: Analysis of 15N Incorporation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific sites of isotope incorporation within a molecule.[23][26][27]

1. Protein Expression and Purification (for in vitro studies):

  • Express the protein of interest in a suitable expression system (e.g., E. coli, mammalian cells) in a medium supplemented with D-Leucine-15N.
  • Purify the protein to homogeneity using standard chromatographic techniques.

2. NMR Sample Preparation:

  • Exchange the purified protein into an NMR-compatible buffer (e.g., phosphate or Tris buffer in D2O or H2O/D2O).
  • Concentrate the protein to a suitable concentration for NMR analysis (typically 0.1-1 mM).

3. NMR Data Acquisition:

  • Acquire 1D 1H and 2D 1H-15N HSQC spectra.
  • The 1H-15N HSQC spectrum will show correlations for the amide protons and their attached 15N atoms. The presence of cross-peaks will confirm the incorporation of the 15N label.

4. Data Analysis:

  • Analyze the chemical shifts and intensities of the cross-peaks in the 1H-15N HSQC spectrum to identify the specific residues that have incorporated the 15N label.
  • Comparison with the spectrum of the unlabeled protein is necessary for unambiguous assignment.

Data Presentation: A Comparative Overview

Table 1: Comparison of Analytical Techniques for 15N-Leucine Detection

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)Moderate (micromole to millimole)
Information Isotopic enrichment, molecular weightAtomic-level structural information, site of incorporation
Sample Requirement Small amountsLarger amounts, high purity
Throughput HighLow to moderate
Instrumentation Widely availableMore specialized

Conclusion: A Powerful Tool for Biological Discovery

D-Leucine-15N is a valuable tool for researchers across various disciplines. Its ability to trace metabolic pathways, probe enzymatic activities, and enhance the properties of therapeutic peptides provides a unique window into complex biological systems. By understanding the underlying metabolic principles and employing robust analytical methodologies, scientists can leverage the power of stable isotope labeling to drive innovation in both basic research and drug development.

References

  • Hasegawa, H., et al. (2000). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology-Endocrinology and Metabolism, 279(4), E786-E792. [Link]

  • Wikipedia. (n.d.). D-Amino acid. [Link]

  • Gonzales, A. U., et al. (2020). D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. Current Protein & Peptide Science, 21(6), 622-637. [Link]

  • Aliashkevich, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Metabolites, 11(11), 798. [Link]

  • Hasegawa, H., et al. (2000). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. Drug Metabolism and Disposition, 28(8), 920-924. [Link]

  • Liechti, G. W., et al. (2013). d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(2), 347-355. [Link]

  • Taylor & Francis. (n.d.). d-Amino acids – Knowledge and References. [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]

  • Hasegawa, H., et al. (2000). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Endocrinology and Metabolism, 279(4), E786-E792. [Link]

  • Gschaedler, A. C., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 38(3), 241-248. [Link]

  • Typas, A., et al. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123-136. [Link]

  • Gschaedler, A. C., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 38(3), 241-248. [Link]

  • Molla, G., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 102. [Link]

  • Wikipedia. (n.d.). Peptidoglycan. [Link]

  • Wikipedia. (n.d.). D-amino acid oxidase. [Link]

  • Rogero, M. M., & Tirapegui, J. (2008). Protein synthesis regulation by leucine. Revista de Nutrição, 21(6), 813-825. [Link]

  • MetwareBio. (n.d.). Leucine. [Link]

  • Creative Biolabs. (2018). Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. [Link]

  • LibreTexts Biology. (2023). 2.3: The Peptidoglycan Cell Wall. [Link]

  • Glycopedia. (n.d.). Peptidoglycan Molecular Structure. [Link]

  • ACS Chemical Reviews. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. [Link]

  • MDPI. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

  • Dedkova, L. M., et al. (2003). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]

  • Lee, H., & Lee, H. S. (2016). Forced Ambiguity of the Leucine Codons for Multiple-Site-Specific Incorporation of a Noncanonical Amino Acid. Bulletin of the Korean Chemical Society, 37(4), 522-526. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Mechanisms of Protein Synthesis by the Ribosome. [Link]

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (2019). ProQuest. [Link]

  • Metabolic pathways for the metabolism of leucine, isoleucine, valine... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Salles, J., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1198642. [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7599-7600. [Link]

  • 15N-Leucine: Health benefits, applications and issues related to ileal endogenous amino acid losses in poultry. (2017). ResearchGate. [Link]

  • Attia, P., & Norton, L. (2024). Muscle protein synthesis and the importance of leucine. [Link]

  • Luck, L. A., & Falke, J. J. (1997). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Protein Science, 6(5), 1011-1021. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. [Link]

  • Matthews, D. E., et al. (1982). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. The American Journal of Physiology, 242(5), E361-E367. [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. (2007). PMC. [Link]

  • Foodcom S.A. (2022). What is Leucine and how is it used in the pharmaceutical industry?. [Link]

  • Luck, L. A., & Falke, J. J. (1997). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Protein Science, 6(5), 1011-1021. [Link]

  • BMRB entry bmse000042 - L-Leucine. (n.d.). BMRB. [Link]

  • Li, R., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Frontiers in Microbiology, 11, 583. [Link]

  • The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters. (2000). PMC. [Link]

  • Gaudichon, C., et al. (1996). A 15N-leucine-dilution method to measure endogenous contribution to luminal nitrogen in the human upper jejunum. European Journal of Clinical Nutrition, 50(4), 261-268. [Link]

Sources

Technical Guide: Applications of D-Leucine-15N in Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of D-Leucine-15N in Biochemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Leucine-15N (D-Leu-15N) is a stable isotope-labeled enantiomer of leucine utilized as a high-precision probe in structural biology, metabolic tracing, and peptidomimetic drug design. Unlike its L-isomer, D-leucine is not translationally incorporated into mammalian proteins, making it an ideal "negative control" tracer for protein synthesis and a specific substrate for D-amino acid oxidase (DAAO). This guide details the chemo-enzymatic synthesis of D-Leu-15N, its application in resolving spectral overlap in NMR, and its critical role in characterizing protease-resistant therapeutic peptides.

Chemo-Enzymatic Synthesis of D-Leucine-15N[1][2]

While L-amino acids are readily available from fermentation, high-purity D-Leu-15N requires specific stereoselective synthesis. The most efficient route utilizes D-amino acid dehydrogenase (DAADH) coupled with an NADPH regeneration system. This method ensures high enantiomeric excess (>99% ee) and efficient isotope incorporation.

Reaction Mechanism

The synthesis relies on the reductive amination of 2-oxo-4-methylvaleric acid (α-ketoisocaproate) using


NH

Cl as the nitrogen source.
  • Substrate: 2-oxo-4-methylvaleric acid (α-keto acid precursor of leucine).[1][2]

  • Nitrogen Source:

    
    NH
    
    
    
    Cl (98%+ enrichment).[3][4]
  • Catalyst: D-amino acid dehydrogenase (DAADH) from Ureibacillus thermosphaericus or engineered variants.[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) converts Glucose to Gluconolactone, reducing NADP+ back to NADPH.

Synthesis Protocol
  • Reagents:

    • Buffer: 100 mM Tris-HCl, pH 10.5 (optimal for DAADH activity).

    • Substrates: 50 mM 2-oxo-4-methylvaleric acid, 100 mM

      
      NH
      
      
      
      Cl.
    • Cofactor System: 0.5 mM NADP+, 100 mM Glucose.

    • Enzymes: 5 U/mL DAADH, 5 U/mL GDH.

  • Procedure:

    • Incubate the reaction mixture at 60°C (for thermophilic enzymes) for 2–4 hours.

    • Monitor consumption of the α-keto acid via HPLC.

    • Purification: Acidify to pH 3.0, filter to remove proteins, and purify via cation-exchange chromatography (Dowex 50W) followed by crystallization in ethanol/water.

  • Validation: Confirm ee via chiral HPLC (e.g., Crownpak CR(+)) and isotope enrichment via ESI-MS.

SynthesisWorkflow KetoAcid 2-oxo-4-methylvaleric acid DAADH DAADH Enzyme (Reductive Amination) KetoAcid->DAADH Ammonium 15NH4Cl (Isotope Source) Ammonium->DAADH DLeu D-Leucine-15N (>99% ee) DAADH->DLeu NADP NADP+ DAADH->NADP GDH Glucose Dehydrogenase (Cofactor Recycling) NADP->GDH NADPH NADPH NADPH->DAADH H- transfer GDH->NADPH Glucono Gluconolactone GDH->Glucono Glucose Glucose Glucose->GDH

Figure 1: Chemo-enzymatic synthesis workflow for D-Leucine-15N utilizing coupled cofactor recycling.

Structural Biology: NMR Applications

In Nuclear Magnetic Resonance (NMR) spectroscopy, D-Leu-15N is invaluable for determining the structure of antimicrobial peptides (AMPs) and mirror-image therapeutics .

Resolving Spectral Overlap

In peptides containing both L- and D-residues (e.g., Gramicidin A or engineered peptidomimetics),


H signals often overlap significantly.
  • Strategy: Selective incorporation of D-Leu-15N allows the investigator to filter the HSQC spectrum. Only the D-Leu amide proton will appear in the

    
    N-edited dimension, effectively "lighting up" the D-residue against a background of unlabeled L-residues.
    
  • Chemical Shift Indexing: D-amino acids in L-peptide helices often disrupt canonical

    
    -helical chemical shifts. 15N labeling allows precise measurement of the amide 
    
    
    
    coupling constants and chemical shifts to determine local secondary structure (e.g.,
    
    
    -helices or turns).
Mirror-Image Phage Display

Drug discovery often employs "mirror-image" phage display to find D-peptide ligands that bind to natural protein targets.

  • Workflow:

    • Synthesize the D-enantiomer of the target protein using D-amino acids (including D-Leu-15N).

    • Screen a standard L-peptide phage library against this D-target.

    • The selected L-peptide is sequenced, and its D-enantiomer is synthesized as the final drug candidate.

  • Role of D-Leu-15N: It is used during the structural characterization of the D-target protein to ensure it folds into the exact mirror image of the native L-protein.

Metabolic Tracing: D-Amino Acid Oxidase (DAAO) Kinetics[5]

D-Leu-15N serves as a specific probe for D-amino acid oxidase (DAAO) activity, an enzyme implicated in schizophrenia and renal function. Unlike L-Leu, which is rapidly incorporated into proteins, D-Leu is exclusively metabolized or excreted.

Experimental Principle
  • L-Leu Fate: Protein synthesis (translation) + Catabolism (Branched-chain aminotransferase).

  • D-Leu Fate: Oxidation by DAAO

    
    
    
    
    
    -keto acid +
    
    
    NH
    
    
    .
  • Differentiation: By administering D-Leu-15N, researchers can track the release of free

    
    NH
    
    
    
    or the transamination of the resulting
    
    
    -keto acid back to L-Leu (chiral inversion).
Protocol: In Vivo DAAO Assay
  • Administration: Intravenous injection of D-Leu-15N (10 mg/kg) into subject (e.g., wild-type vs. DAAO-/- mice).

  • Sampling: Collect plasma and urine at

    
     min.
    
  • Analysis:

    • GC-MS: Derivatize plasma amino acids. Monitor the disappearance of D-Leu-15N (m/z shift) and the appearance of unlabeled

      
      -ketoisocaproate.
      
    • 15N-NMR: Analyze urine directly for

      
      NH
      
      
      
      resonance, which indicates DAAO-mediated deamination.

MetabolicFate cluster_control Differentiation Logic DLeu D-Leucine-15N (Tracer) DAAO D-Amino Acid Oxidase (Peroxisome) DLeu->DAAO Oxidative Deamination Protein Protein Incorporation (False Positive if not controlled) DLeu->Protein Blocked Keto Alpha-Ketoisocaproate (Achiral Intermediate) DAAO->Keto Ammonia 15N-Ammonium (Excreted/Recycled) DAAO->Ammonia Release of Label LLeu L-Leucine-15N (Chiral Inversion) Keto->LLeu Transamination (BCAT) LLeu->Protein Translation

Figure 2: Metabolic fate of D-Leucine-15N. Note that direct incorporation into protein is blocked, making it a specific probe for oxidative deamination and chiral inversion.

Peptide Therapeutics: Solid Phase Peptide Synthesis (SPPS)[6]

For drug development, D-Leu-15N is incorporated into peptidomimetics to enhance metabolic stability.

Fmoc-D-Leu-15N Synthesis Protocol

Standard SPPS protocols must be adapted slightly to ensure no racemization occurs during coupling, preserving the D-configuration.

  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).[5]

  • Coupling Reagents: DIC/Oxyma Pure is preferred over HBTU/DIEA to minimize racemization risk.

  • Step-by-Step:

    • Swelling: DMF, 30 min.

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 3 eq Fmoc-D-Leu-15N + 3 eq DIC + 3 eq Oxyma Pure. Reaction time: 60 min.

    • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

    • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Data Presentation: QC Metrics

When validating the synthesis of a 15N-labeled D-peptide, the following metrics are standard:

MetricMethodAcceptance Criteria
Isotopic Enrichment ESI-MS> 98 atom %

N
Chiral Purity Chiral GC-MS or HPLC< 0.5% L-Leu impurity
Chemical Purity RP-HPLC (C18)> 95%
Mass Shift MS[M+H]

+ 1 Da per labeled residue

References

  • Akita, H., et al. (2014). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. Applied Microbiology and Biotechnology. Link

  • Konno, R., & Yasumura, Y. (1988). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Weatherly, S. C., et al. (2017). D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Link

  • Mandal, K., et al. (2014).[6] Chemical synthesis of D-proteins for mirror-image phage display. Current Protocols in Chemical Biology. Link

  • BenchChem Technical Series. (2025). Unraveling D-Amino Acid Metabolism: A Technical Guide to Isotope-Based Discovery. Link

Sources

An In-depth Technical Guide to D-Leucine-15N for Tracing Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Tracing Nitrogen's Journey

In the intricate landscape of cellular biochemistry and drug development, understanding the dynamic flow of nitrogen is paramount. Nitrogen is a fundamental constituent of amino acids, proteins, and nucleotides, making its metabolic pathways central to health and disease. Traditional methods for studying nitrogen metabolism often provide static snapshots, failing to capture the complex, real-time flux of nitrogenous compounds. The advent of stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has revolutionized our ability to non-invasively track these pathways, offering profound insights into everything from protein synthesis and degradation to the metabolic impact of novel therapeutics.[1][2] This guide focuses on a unique and powerful tool in this domain: D-Leucine-15N. By leveraging the distinct metabolic fate of a D-amino acid, researchers can unlock novel perspectives on nitrogen metabolism, particularly at the interface of host physiology and the gut microbiome.

The Rationale for a Chiral Tracer: Why D-Leucine-15N?

While L-amino acids are the canonical building blocks of proteins, the so-called "unnatural" D-amino acids are not mere biological curiosities. They are present in mammals and play significant physiological roles.[3][4][5] The selection of D-Leucine-15N as a tracer is a deliberate choice rooted in its distinct metabolic processing compared to its L-isomer.

The Divergent Paths of L- and D-Amino Acids

L-leucine is an essential branched-chain amino acid (BCAA) primarily directed towards protein synthesis.[6][7] Its metabolism is a central hub in cellular energy and protein homeostasis.[7] In contrast, D-amino acids in mammals are not incorporated into proteins via ribosomal synthesis. Instead, they are primarily catabolized by a specific class of enzymes, most notably D-amino acid oxidase (DAO).[8][9][10]

DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, converting them into their corresponding α-keto acids, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[8][10][11] This process effectively liberates the ¹⁵N-labeled amino group from D-Leucine-15N as ¹⁵NH₃. This liberated ¹⁵NH₃ can then enter the systemic nitrogen pool and be incorporated into various nitrogen-containing biomolecules, including other amino acids and their metabolites.

dot graph "Metabolic Fate of D-Leucine-15N" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

D_Leu_15N [label="D-Leucine-15N", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; DAO [label="D-Amino Acid Oxidase (DAO)", shape=ellipse, fillcolor="#FBBC05", style=filled]; Keto_Acid [label="α-Ketoisocaproate", fillcolor="#F1F3F4", style=filled]; NH3_15N [label="¹⁵NH₃ (Ammonia)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; N_Pool [label="Systemic ¹⁵N Pool", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biomolecules [label="¹⁵N-Labeled Biomolecules\n(e.g., other amino acids, urea)", fillcolor="#F1F3F4", style=filled];

D_Leu_15N -> DAO [label="Oxidative Deamination"]; DAO -> Keto_Acid; DAO -> NH3_15N; NH3_15N -> N_Pool [label="Enters"]; N_Pool -> Biomolecules [label="Incorporation"]; } Caption: Metabolic pathway of D-Leucine-15N.

The Gut Microbiome Dimension

The gut microbiota represents a vast and metabolically active ecosystem capable of producing and utilizing a wide array of D-amino acids.[12][13] Intestinal bacteria possess racemase enzymes that can interconvert L- and D-amino acids.[12] Furthermore, D-amino acids play crucial roles in bacterial cell wall synthesis and remodeling.[12] The intestinal epithelium itself expresses DAO, which is thought to play a role in mucosal defense by metabolizing bacterial D-amino acids.[8][14]

By introducing D-Leucine-15N, researchers can probe the metabolic activity of the gut microbiota and the subsequent absorption and systemic distribution of the liberated ¹⁵N. This provides a unique window into the complex interplay between microbial and host nitrogen metabolism.[13]

Experimental Design and Protocols

The successful application of D-Leucine-15N as a tracer hinges on a meticulously planned experimental design and robust analytical methodologies.

In Vivo Administration and Sample Collection

A typical in vivo study involves the oral or parenteral administration of a precisely weighed amount of high-purity (>99%) D-Leucine-15N.[1] The choice of administration route will depend on the specific research question. For example, oral administration is ideal for studying gut microbial metabolism and first-pass hepatic metabolism.

Protocol: In Vivo D-Leucine-15N Administration and Sample Collection

  • Subject Preparation: Subjects (animal models or human volunteers) should be fasted overnight to establish a metabolic baseline.

  • Tracer Administration: Administer a bolus dose of D-Leucine-15N, typically in the range of 5-20 mg/kg body weight, dissolved in a suitable vehicle (e.g., sterile water or saline).

  • Timed Sample Collection: Collect biological samples at predetermined time points post-administration. This typically includes:

    • Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and store at -80°C.

    • Urine: Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-24h). Measure the total volume and store aliquots at -20°C or lower.

    • Feces: For gut metabolism studies, collect fecal samples over a 24-48 hour period. Store immediately at -80°C.

    • Tissues (preclinical studies): At the end of the study, tissues of interest (e.g., liver, kidney, muscle, brain) can be rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.

Sample Preparation for Mass Spectrometry

Accurate quantification of ¹⁵N enrichment requires careful sample preparation to isolate the analytes of interest and, in many cases, derivatize them for analysis.

Protocol: Plasma Amino Acid Extraction and Derivatization for GC-MS Analysis

  • Protein Precipitation: Thaw plasma samples on ice. To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the free amino acids to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: For GC-MS analysis, amino acids must be derivatized to increase their volatility.[15] A common method is silylation:

    • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried extract.[15]

    • Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.[15]

    • Cool to room temperature before analysis.

Analytical Methodologies: Detecting the ¹⁵N Signature

The core of any stable isotope tracing study is the analytical platform used to measure the incorporation of the heavy isotope into various metabolites. Mass spectrometry (MS) is the technology of choice for this purpose.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for derivatized amino acids.[17][18][19]

  • Principle: The derivatized sample is injected into a gas chromatograph, where individual amino acids are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • ¹⁵N Detection: The incorporation of ¹⁵N into an amino acid results in a mass shift of +1 for each incorporated nitrogen atom. By monitoring the ion currents of both the unlabeled (M+0) and the ¹⁵N-labeled (M+1) forms of the amino acid, the isotopic enrichment can be precisely calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and can analyze a wide range of compounds, including underivatized amino acids in complex biological samples.[20][21][22]

  • Principle: The sample is injected into a liquid chromatograph, where amino acids are separated based on their physicochemical properties (e.g., polarity). The separated compounds are then introduced into the mass spectrometer.

  • Advantages: LC-MS often requires simpler sample preparation (no derivatization needed) and can analyze a broader range of metabolites in a single run.[22][23][24] High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the identification of unknown metabolites.[16]

Analytical PlatformSample PreparationThroughputSensitivityCompound Coverage
GC-MS Derivatization required[15]ModerateHighVolatile/derivatizable compounds
LC-MS/MS Minimal (protein precipitation)[21]HighVery HighBroad range of polar compounds

Data Interpretation: From Isotopic Enrichment to Metabolic Flux

The raw data from the mass spectrometer consists of the relative abundances of different isotopologues for each measured metabolite.

dot graph "Data_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Raw_Data [label="Raw MS Data\n(Ion Intensities)", fillcolor="#F1F3F4", style=filled]; Correction [label="Correction for Natural\nIsotope Abundance", fillcolor="#FBBC05", style=filled]; Enrichment [label="Calculate Isotopic\nEnrichment (% ¹⁵N)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Flux_Analysis [label="Metabolic Flux Analysis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Insights [label="Biological Insights", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

Raw_Data -> Correction; Correction -> Enrichment; Enrichment -> Flux_Analysis; Flux_Analysis -> Biological_Insights; } Caption: Workflow for analyzing stable isotope tracing data.

Calculating Isotopic Enrichment

The percentage of ¹⁵N enrichment for a specific metabolite is calculated using the following formula:

% ¹⁵N Enrichment = [ (M+1) / ( (M+0) + (M+1) ) ] * 100

Where:

  • M+0 is the peak area or intensity of the unlabeled metabolite.

  • M+1 is the peak area or intensity of the metabolite containing one ¹⁵N atom.

It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) before calculating the enrichment from the tracer.[17]

Applications in Drug Development

The use of stable isotope tracers like D-Leucine-15N is becoming increasingly important in drug development.[25][26][27][28]

  • Target Engagement and Pharmacodynamics: By tracing the metabolic fate of ¹⁵N, researchers can determine if a drug is hitting its intended target and modulating a specific metabolic pathway.[25]

  • Toxicity Assessment: Alterations in nitrogen metabolism can be an early indicator of drug-induced toxicity.

  • Personalized Medicine: Stable isotope studies can reveal inter-individual differences in drug metabolism, paving the way for personalized dosing regimens.[2]

Conclusion and Future Directions

D-Leucine-15N offers a sophisticated and nuanced approach to tracing nitrogen metabolism. Its unique metabolic fate, distinct from its L-isomer, provides a powerful tool to dissect the complex interplay between host and microbial nitrogen handling. As analytical technologies continue to advance, particularly in high-resolution mass spectrometry and computational modeling, the applications of D-Leucine-15N are poised to expand, offering unprecedented insights into metabolic regulation in health, disease, and in response to therapeutic intervention.

References

  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • Katane, M., & Furuchi, T. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. PubMed.
  • Nöh, K., & Wiechert, W. (n.d.). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed.
  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis.
  • Mtoz Biolabs. (n.d.). LC-MS Amino Acid Analysis.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Sasabe, J., et al. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. PMC.
  • Hellerstein, M. (n.d.). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of.
  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Eurisotop. (n.d.). Stable Isotopes in Drug Development.
  • Thibert, V., et al. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Evans, J. E., et al. (n.d.). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed.
  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC.
  • Ipharraguerre, I. R., & Santos, F. (2024). D-Amino acids from foods and gut microbiota and their effects in health and disease. Taylor & Francis Online.
  • Tishkov, V. I. (n.d.). D-amino acid oxidase: Physiological role and applications. SciSpace.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • SciTechnol. (n.d.). Using Stable Isotopes to Evaluate Drug Metabolism Pathways.
  • Wikipedia. (n.d.). D-amino acid oxidase.
  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis.
  • Genchi, G. (2017). An overview on D-amino acids. PubMed.
  • Pollegioni, L., & Molla, G. (n.d.). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC - NIH.
  • Sasabe, J., et al. (2018). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. J-Stage.
  • Le-Bury, G., et al. (n.d.). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers.
  • MDPI. (n.d.). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
  • Sasabe, J., et al. (n.d.). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers.
  • Nair, K. S., et al. (1992). Leucine as a regulator of whole body and skeletal muscle protein metabolism in humans. American Journal of Physiology - Endocrinology and Metabolism, 263(5), E928-E934.
  • Creative Proteomics. (n.d.). Overview of Leucine Metabolism.

Sources

The Researcher's Guide to D-Leucine-15N: Sourcing, Cost, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise tracing of molecular pathways is paramount. Stable isotope-labeled compounds have become indispensable tools in this pursuit, offering a non-radioactive means to elucidate complex biological processes. Among these, D-Leucine-15N holds a unique position, providing insights into the less-explored roles of D-amino acids in biological systems. This guide offers a comprehensive overview of D-Leucine-15N, covering its suppliers, associated costs, and in-depth technical applications.

The Significance of Stable Isotope Labeling with D-Leucine-15N

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive ("stable") isotope.[] In the case of D-Leucine-15N, the naturally abundant nitrogen-14 (¹⁴N) is replaced with nitrogen-15 (¹⁵N). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a slightly greater mass.[] This mass difference is the key to its utility, as it can be detected and differentiated by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]

The use of the D-enantiomer of leucine allows for the specific investigation of pathways involving D-amino acids, which are increasingly recognized for their roles in neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for various diseases.

Sourcing and Cost of D-Leucine-15N

Obtaining high-quality D-Leucine-15N is the first critical step for any research application. The market for isotopically labeled compounds is specialized, with a few key suppliers dominating the landscape. Below is a comparative summary of major suppliers and cost estimates.

SupplierProduct Name/NumberIsotopic PurityChemical PurityQuantityEstimated Cost (USD)
Sigma-Aldrich (Merck) D-Leucine-15N (Product No. 492388)98 atom % ¹⁵N≥98%Custom packagingRequest Quote
Cambridge Isotope Laboratories, Inc. L-Leucine (¹⁵N, 98%) (NLM-142-PK)98%98%100 mg$321
Santa Cruz Biotechnology DL-Leucine-¹⁵N (CAS 81387-51-1)Not specifiedNot specifiedInquireRequest Quote

Note: Prices are subject to change and may vary based on institutional agreements and quantity. The cost for L-Leucine-15N is provided for comparative purposes as direct pricing for D-Leucine-15N is often available only upon request.

Expert Insight: The availability of D-Leucine-15N is more limited compared to its L-isomer, which is reflected in the "Request Quote" status from most suppliers. This is due to lower demand and more specialized synthesis requirements. When planning your experiments, it is advisable to contact suppliers well in advance to inquire about availability and lead times.

Key Applications and Experimental Protocols

The utility of D-Leucine-15N spans various research domains, primarily centered around its function as a tracer in biological systems.

Metabolic Flux Analysis of D-Amino Acids

Principle: By introducing ¹⁵N-labeled D-Leucine into a biological system (cell culture or in vivo), researchers can trace its metabolic fate.[2] Mass spectrometry is then used to detect and quantify the incorporation of ¹⁵N into downstream metabolites, providing a dynamic view of metabolic pathways.[2]

Experimental Workflow:

Metabolic_Flux_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis A Culture cells or administer to organism B Introduce D-Leucine-15N A->B C Incubate for a defined period B->C D Harvest cells/tissues C->D E Metabolite extraction D->E F LC-MS/MS Analysis E->F G Data Analysis: Quantify 15N incorporation F->G

Caption: Workflow for D-amino acid metabolic flux analysis.

Step-by-Step Protocol for Mass Spectrometry-Based Analysis:

  • Labeling: Culture cells in a medium containing a known concentration of D-Leucine-15N for a specific duration. For in vivo studies, administer the labeled amino acid via an appropriate route.

  • Sample Collection: Harvest cells or tissues at various time points to capture the dynamics of metabolic flux.

  • Metabolite Extraction: Perform a polar metabolite extraction using a solvent system such as 80:20 methanol:water.

  • Sample Preparation for MS: Dry the extracts and reconstitute them in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Utilize a high-resolution mass spectrometer to separate and detect the labeled metabolites. The instrument can distinguish between the "light" (unlabeled) and "heavy" (¹⁵N-labeled) forms based on their mass-to-charge ratio.[3]

  • Data Analysis: Quantify the relative abundance of the labeled and unlabeled forms of downstream metabolites to determine the rate of metabolic conversion.

Protein Structure and Dynamics with NMR Spectroscopy

Principle: Incorporating ¹⁵N-labeled amino acids into a protein allows for the use of heteronuclear NMR experiments, which provide detailed information about the protein's three-dimensional structure and dynamics.[4][5] While less common for D-amino acids, this technique can be applied to study peptides or proteins containing D-Leucine.

Experimental Workflow:

NMR_Workflow cluster_protein_production Protein Production cluster_nmr_analysis NMR Analysis A Express protein in minimal media B Supplement with D-Leucine-15N A->B C Purify the labeled protein B->C D Prepare concentrated protein sample C->D E Acquire 2D 1H-15N HSQC spectrum D->E F Acquire 3D NMR spectra for assignment E->F G Structure calculation and analysis F->G

Caption: Workflow for protein NMR using D-Leucine-15N.

Step-by-Step Protocol for NMR Analysis:

  • Protein Expression and Labeling: Express the protein of interest in a bacterial or cell-free system using minimal media supplemented with D-Leucine-15N.[6]

  • Protein Purification: Purify the ¹⁵N-labeled protein to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: Concentrate the purified protein to a high concentration (typically 0.1-1 mM) in a suitable NMR buffer.

  • NMR Data Acquisition: Record a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide.[6]

  • Further NMR Experiments: For detailed structural analysis, acquire a suite of 3D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) to assign the resonances to specific atoms in the protein sequence.

  • Data Analysis and Structure Calculation: Use the assigned chemical shifts and other NMR-derived restraints (such as Nuclear Overhauser Effects) to calculate the three-dimensional structure of the protein.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

Principle: SILAC is a powerful technique for the quantitative comparison of proteomes from different cell populations.[7][8] While traditionally used with L-amino acids, the principles can be adapted for studies involving D-amino acids, particularly in contexts like bacterial proteomics or studies on non-canonical amino acid incorporation.

Experimental Workflow:

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing A1 Population 1: 'Light' D-Leucine B Apply different experimental treatments A1->B C Combine cell populations (1:1 ratio) A1->C A2 Population 2: 'Heavy' D-Leucine-15N A2->B A2->C D Protein extraction and digestion C->D E LC-MS/MS Analysis D->E F Quantify protein abundance from peak ratios E->F

Caption: The SILAC workflow for quantitative proteomics.

Step-by-Step Protocol for SILAC:

  • Cell Culture and Labeling: Grow two populations of cells in media that are identical except for the isotopic form of D-Leucine. One population receives "light" (unlabeled) D-Leucine, while the other receives "heavy" D-Leucine-15N.[8]

  • Experimental Treatment: Once the "heavy" amino acid is fully incorporated into the proteome, apply the experimental conditions to be compared (e.g., drug treatment vs. control).

  • Sample Pooling and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell populations. Digest the mixed proteome into peptides, typically using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.

  • Data Analysis and Quantification: The relative abundance of a protein between the two experimental conditions is determined by the ratio of the MS signal intensities of the "heavy" and "light" peptide pairs.

Conclusion and Future Perspectives

D-Leucine-15N is a powerful and highly specific tool for researchers investigating the roles of D-amino acids in biological systems. While its sourcing requires more planning than its L-counterpart, the insights it provides into metabolic pathways, protein structure, and quantitative proteomics are invaluable. As analytical technologies continue to advance in sensitivity and resolution, the applications of stable isotope-labeled compounds like D-Leucine-15N will undoubtedly expand, opening new frontiers in our understanding of biology and disease.

References

  • Bateman, K. P., et al. (2011). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. Journal of visualized experiments : JoVE, (54), 3125. Retrieved from [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. Retrieved from [Link]

  • Zhang, J., et al. (2017). Quantitative Comparison of Proteomes Using SILAC. Current protocols in molecular biology, 120, 10.26.1–10.26.16. Retrieved from [Link]

  • Maslennikov, I., & Choe, S. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 50(6), 1555–1567. Retrieved from [Link]

  • Wikipedia. (2023, December 10). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

  • University of Leicester. (n.d.). 15N - Protein NMR. Retrieved from [Link]

  • Kainosho, M., et al. (2008). Stable isotope labeling methods for protein NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(4), 208–226. Retrieved from [Link]

  • Wu, Z., et al. (2012). A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome. Analytical chemistry, 84(21), 9438–9444. Retrieved from [Link]

  • Atherton, P. J., & Smith, K. (2019). The application of stable-isotope tracers to study human musculoskeletal protein turnover. The Journal of physiology, 597(5), 1219–1232. Retrieved from [Link]

  • Lantz, E. (2025, February 28). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. Retrieved from [Link]

  • Rennie, M. J. (1994). Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 53(2), 347–356. Retrieved from [Link]

Sources

D-Leucine-15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, experimental applications, and handling protocols for D-Leucine-15N , a stable isotope-labeled enantiomer used critically in structural biology and peptide therapeutics.

Topic: Physicochemical Properties, Synthesis, and Applications in Drug Discovery Audience: Structural Biologists, Medicinal Chemists, and CMC Researchers

Executive Summary & Core Data

D-Leucine-15N is the unnatural (D-) enantiomer of the essential amino acid Leucine, enriched with the stable nitrogen isotope 15N. Unlike its L-counterpart, which is ubiquitous in native proteins, D-Leucine-15N is primarily utilized to engineer proteolytic resistance in peptidomimetics and to serve as a distinct NMR probe for chiral environments.

Physicochemical Specifications
PropertyDataNotes
Chemical Name D-Leucine-15N(R)-2-Amino-4-methylpentanoic acid-15N
CAS Number 287484-39-3 Specific to the 15N-labeled D-isomer [1].[1]
Related CAS 59935-31-8Warning:[2] This is for the L -isomer. Do not confuse.
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Nitrogen is replaced by 15N.[2]
Molecular Weight 132.17 g/mol +0.997 Da shift from unlabeled D-Leu (131.17).
Isotopic Purity ≥ 98 atom % 15NCritical for high-sensitivity NMR.
Chemical Purity ≥ 99% (Chiral)Essential to avoid L-enantiomer contamination.
Solubility Water, 5M HClSlightly soluble in ethanol.

Scientific Utility: Why D-Leucine-15N?

Structural Biology (NMR Spectroscopy)

In Nuclear Magnetic Resonance (NMR), the 15N nucleus (spin ½) is magnetically active, unlike the naturally abundant 14N (spin 1).

  • Chiral Differentiation: Incorporating D-Leu-15N into a peptide allows researchers to unambiguously assign the D-residue's amide signal in 1H-15N HSQC spectra. This is vital when the peptide contains both D- and L-Leucine, preventing signal overlap.

  • Conformational Analysis: D-amino acids are potent inducers of

    
    -turns in peptide backbones. 15N-labeling allows for the precise measurement of relaxation rates (
    
    
    
    ,
    
    
    ) and NOE (Nuclear Overhauser Effect) specific to the "turn" region, validating the secondary structure design.
Therapeutic Development (Peptidomimetics)

Modern peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) often incorporate D-amino acids to extend half-life.

  • Metabolic Tracing: D-Leu-15N is resistant to standard proteases (like trypsin or chymotrypsin). By using the 15N label, researchers can track the specific excision or stability of the D-residue in plasma stability assays using LC-MS/MS, observing the mass shift (M+1) without interference from endogenous L-Leucine.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS) with D-Leu-15N

Objective: Incorporate D-Leu-15N into a therapeutic peptide sequence while preventing racemization (conversion back to L-form).

Materials
  • Fmoc-D-Leu-15N-OH: The N-terminally protected derivative (Must be synthesized or custom-ordered if only free acid is available).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure. Avoid HBTU/HATU with D-amino acids if possible, as base-mediated activation increases racemization risk.

  • Resin: Rink Amide or Wang resin.

Step-by-Step Workflow
  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect Fmoc group (20% Piperidine/DMF).

  • Activation (Critical Step):

    • Dissolve Fmoc-D-Leu-15N-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) immediately prior to adding to the resin.

    • Note: Pre-activation time should be < 2 minutes to minimize racemization.

  • Coupling:

    • Add mixture to resin. Agitate for 45–60 minutes at Room Temperature.

    • QC Check: Perform a Kaiser test. If positive (blue), re-couple.

  • Cleavage & Deprotection:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

  • Validation (NMR):

    • Dissolve purified peptide in 90% H2O/10% D2O.

    • Acquire 1H-15N HSQC. Look for the distinct cross-peak of the D-Leu residue.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using D-Leu-15N in drug discovery, from synthesis to analytical validation.

D_Leu_Workflow Start Start: Peptide Design (Target: Proteolytic Stability) Selection Select Residue for Modification: D-Leucine-15N Start->Selection Synthesis SPPS Coupling (Fmoc-D-Leu-15N + Oxyma/DIC) Selection->Synthesis Isotopically Enriched Input QC_Racemization QC: Check Racemization (C18 HPLC + Mass Spec) Synthesis->QC_Racemization Decision Isomeric Purity >99%? QC_Racemization->Decision NMR_Study Structural Biology: 1H-15N HSQC Analysis Decision->NMR_Study Yes PK_Study Pharmacokinetics: Plasma Stability (LC-MS) Decision->PK_Study Yes Fail Discard: Re-optimize Coupling Conditions Decision->Fail No (L-isomer detected) End_Result Final Therapeutic Candidate NMR_Study->End_Result Validated Beta-Turn PK_Study->End_Result Half-life Data

Caption: Workflow for integrating D-Leucine-15N into peptide therapeutics, highlighting the critical racemization QC step.

Synthesis & Manufacturing Context

While researchers typically purchase D-Leu-15N, understanding its production ensures supply chain security.

  • Chemoenzymatic Route: Often produced via the reductive amination of

    
    -ketoisocaproate using Leucine Dehydrogenase  and 
    
    
    
    (ammonium chloride-15N).
  • Chiral Resolution: Alternatively, chemical synthesis produces a DL-mix, which is resolved using D-Amino Acid Oxidase (which destroys the L-isomer) or acylase enzymes, leaving pure D-Leucine-15N.

References

  • Sigma-Aldrich. (2024). D-Leucine-15N Product Specification & CAS 287484-39-3.[1] Retrieved from (Note: Link directs to 15N catalog; verify specific batch CAS).

  • Cambridge Isotope Laboratories. (2024).[3] Peptide Synthesis & Stable Isotopes. Retrieved from

  • PubChem. (2024).[2] D-Leucine (Unlabeled) Physicochemical Data. Retrieved from

  • National Institutes of Health (NIH). (2019). NMR-based metabolite studies with 15N amino acids. Retrieved from

Sources

Methodological & Application

Measuring Protein Turnover Rates with D-Leucine-15N: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamics of the Proteome

The cellular proteome is not a static collection of proteins but a highly dynamic environment characterized by the continuous synthesis and degradation of its components. This process, known as protein turnover, is fundamental to cellular life, enabling adaptation to environmental changes, regulation of signaling pathways, and maintenance of protein quality control. Measuring the rate of protein turnover provides a direct window into the physiological state of a cell or organism and is critical in understanding disease pathogenesis and the mechanism of action of therapeutic drugs.

Stable isotope labeling combined with mass spectrometry has become a powerful tool for quantifying proteome dynamics.[1][2] This guide details a robust method for measuring protein turnover rates using a specific, powerful tracer: the D-enantiomer of Leucine, labeled with a stable heavy isotope of nitrogen (D-Leucine-¹⁵N).

Principle of the Method: The D-Leucine Advantage

The core of this technique lies in introducing a "heavy" labeled amino acid into a biological system and tracking its incorporation into newly synthesized proteins over time. While various labeled amino acids can be used, D-Leucine-¹⁵N offers unique advantages.

Why Leucine? Leucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo.[] Its incorporation into proteins is therefore a direct and unambiguous measure of new protein synthesis.[2]

Why a D-Amino Acid? Mammalian proteins are composed exclusively of L-amino acids. D-amino acids are not directly incorporated into proteins.[4][5] However, the body possesses an enzyme, D-amino acid oxidase (DAAO), which can convert D-amino acids into their corresponding α-keto acids.[6][7][8] In the case of D-Leucine, DAAO converts it to α-ketoisocaproic acid (KIC).[9] This KIC, now indistinguishable from KIC derived from L-Leucine, is then re-aminated to form L-Leucine, which can be used for protein synthesis.[9][10]

This two-step conversion process (see diagram below) acts as a biological "slow-release" mechanism. It helps maintain a more stable and prolonged enrichment of the intracellular labeled L-Leucine precursor pool, which is a critical factor for accurate turnover calculations, especially in whole-animal studies.[11]

Metabolic Conversion Pathway

The following diagram illustrates the enzymatic conversion of D-Leucine-¹⁵N into a form usable for protein synthesis.

G cluster_0 Enzymatic Conversion D_Leu D-Leucine-¹⁵N (Tracer Administered) KIC α-Ketoisocaproic Acid-¹⁵N (KIC-¹⁵N) D_Leu->KIC D-Amino Acid Oxidase (DAAO) L_Leu_Pool Intracellular L-Leucine-¹⁵N Pool KIC->L_Leu_Pool Branched-Chain Aminotransferase (BCAT) Protein Newly Synthesized ¹⁵N-Labeled Protein L_Leu_Pool->Protein Protein Synthesis (Ribosome)

Caption: Metabolic pathway of D-Leucine-¹⁵N conversion and incorporation.

Experimental Workflow Overview

Measuring protein turnover using D-Leucine-¹⁵N involves a multi-step process, from labeling the biological system to sophisticated data analysis. The general workflow is outlined below.

G Label Step 1: Metabolic Labeling Harvest Step 2: Sample Collection Label->Harvest Time Course Extract Step 3: Protein Extraction & Digestion Harvest->Extract LCMS Step 4: LC-MS/MS Analysis Extract->LCMS Analyze Step 5: Data Analysis LCMS->Analyze Acquire Spectra

Caption: High-level experimental workflow for protein turnover analysis.

Detailed Protocols

This section provides step-by-step methodologies for cell culture and mass spectrometry analysis.

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol is designed for adherent mammalian cells.

Rationale: The goal is to replace the standard "light" L-Leucine in the culture medium with heavy D-Leucine-¹⁵N and monitor its incorporation over a time course. A chase period with light media can follow to measure degradation.

Materials:

  • D-Leucine-¹⁵N (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Leucine-free cell culture medium (e.g., DMEM/F-12)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Starvation (Optional but Recommended): To ensure rapid uptake of the labeled amino acid, gently wash the cells twice with warm PBS, then incubate in Leucine-free medium for 1-2 hours.

  • Labeling: Prepare the "Heavy" labeling medium by supplementing Leucine-free medium with D-Leucine-¹⁵N and dFBS. The final concentration of D-Leucine-¹⁵N should be similar to the L-Leucine concentration in standard medium.

  • Time Course Collection:

    • T=0 Point: Harvest the first plate of cells just before adding the heavy medium. This serves as the unlabeled control.

    • Replace the medium in the remaining plates with the prepared "Heavy" medium.

    • Harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours). The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Cell Harvest: At each time point, place the culture plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay. Store samples at -80°C until ready for protein digestion.

Protocol 2: Protein Digestion and Preparation for MS

Rationale: Mass spectrometers analyze peptides, not intact proteins. Therefore, the protein extracts must be denatured, reduced, alkylated, and digested into smaller peptides, most commonly with the enzyme trypsin.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 spin columns for desalting

Procedure:

  • Sample Normalization: Based on the BCA assay, take an equal amount of protein from each time point (e.g., 50 µg) for digestion.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.

  • Alkylation: Cool samples to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM NH₄HCO₃ to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1%.

  • Desalting: Clean up the peptide mixture using a C18 spin column according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.

  • Dry & Reconstitute: Dry the desalted peptides in a vacuum centrifuge. Reconstitute in a small volume of MS-grade solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid chromatography (LC) separates the complex peptide mixture over time before introduction into the mass spectrometer (MS). The MS acquires spectra of the eluting peptides, measuring their mass-to-charge (m/z) ratio. The mass shift between unlabeled ("light") and ¹⁵N-labeled ("heavy") peptides allows for quantification.[12][13]

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column C18 reverse-phase, 15-25 cm lengthProvides good separation for a wide range of tryptic peptides.
LC Gradient 90-120 minute gradient, 5-40% AcetonitrileA long gradient is needed to resolve the thousands of peptides in a whole-cell lysate.
MS Instrument High-resolution Orbitrap (e.g., Thermo Q Exactive)High mass accuracy is crucial for distinguishing the small mass differences between isotopologues.[14]
MS1 Scan Resolution: 60,000-120,000, AGC Target: 3e6High-resolution precursor scan to accurately measure the isotopic envelope of both light and heavy peptides.
MS2 Scan (DDA) TopN: 10-15, Resolution: 15,000, HCDData-Dependent Acquisition (DDA) selects the most abundant precursor ions for fragmentation to identify the peptide sequence.

Data Analysis and Calculation of Turnover Rates

The raw data from the mass spectrometer consists of thousands of spectra. Specialized software is required to process this data.

Step 1: Peptide Identification and Quantification

  • Use a proteomics software suite that supports stable isotope labeling analysis (e.g., MaxQuant, Proteome Discoverer, Skyline).[15]

  • The software will perform two main tasks:

    • Identification: It matches the MS2 fragmentation spectra against a protein sequence database to identify the peptides.

    • Quantification: It locates the precursor ion signals in the MS1 scans for each identified peptide. It will calculate the area under the curve for both the "light" (unlabeled) and "heavy" (¹⁵N-labeled) isotopic envelopes.[14][16]

Step 2: Calculation of Fractional Synthesis Rate (FSR) For each peptide at each time point (t), the fraction of the newly synthesized peptide is calculated. This is often referred to as the Relative Isotope Abundance (RIA) or Fractional Synthesis Rate (FSR).

  • Formula: FSR(t) = Intensity_Heavy / (Intensity_Heavy + Intensity_Light)

Step 3: Determining the Protein Turnover Rate Constant (k) The incorporation of the heavy label over time typically follows first-order kinetics.[17][18] The data for each protein (ideally averaged from multiple peptides) is fit to an exponential rise to maximum equation.

  • Formula: FSR(t) = FSR_max * (1 - e^(-k*t))

    • FSR(t) is the fractional synthesis at time t.

    • FSR_max is the maximum fraction of synthesis, which approaches 1 (or 100%).

    • k is the first-order rate constant of synthesis (and degradation, at steady state), which represents the fraction of the protein pool turned over per unit of time.

    • t is time.

The rate constant, k, is the key parameter representing the turnover rate. The protein half-life (t₁/₂) can be calculated directly from k.

  • Formula: t₁/₂ = ln(2) / k

This analysis allows for the determination of turnover rates for thousands of proteins simultaneously, providing a global view of proteome dynamics.[19]

References

  • Two-Dimensional Mass Spectra Generated from the Analysis of 15N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing. Journal of Proteome Research - ACS Publications. [Link]

  • D-amino acid oxidase - Wikipedia. Wikipedia. [Link]

  • The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. Nature. [Link]

  • Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. PubMed. [Link]

  • Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample. PMC. [Link]

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC - NIH. [Link]

  • D-Amino acid oxidase: Physiological role and applications. SciSpace. [Link]

  • What are DAAO inhibitors and how do they work? Patsnap Synapse. [Link]

  • TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies. PMC. [Link]

  • Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat. PubMed. [Link]

  • An approach to estimate protein turnover rates from the abundances of two mass isotopomers. ResearchGate. [Link]

  • Expressing 15N labeled protein. University of Leicester. [Link]

  • Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. Semantic Scholar. [Link]

  • Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. bioRxiv. [Link]

  • 15N labeling in E. coli. Midwest Center for Structural Genomics. [Link]

  • Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. ResearchGate. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]

  • 15N labeling of proteins in E. coli. EMBL. [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Europe PMC. [Link]

  • Measuring Protein Turnover in the Field: Implications for Military Research. PMC. [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PMC. [Link]

  • Leucine - Wikipedia. Wikipedia. [Link]

  • d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. PubMed. [Link]

  • How to best measure protein turnover in complex systems. Rob Beynon Publications. [Link]

  • Leucine Biosynthesis | Pathway. PubChem - NIH. [Link]

  • Leucine. MetwareBio. [Link]

  • Overview of D‐Amino acid derivative‐based metabolic labeling of bacterial PG and its applications. ResearchGate. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. [Link]

  • d-amino Acids in Health and Disease: A Focus on Cancer. PMC. [Link]

Sources

Application Note: High-Precision Quantification of L-Leucine in Biological Matrices Using D-Leucine-¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of L-Leucine in complex biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the strategic use of D-Leucine-¹⁵N as a stable isotope-labeled (SIL) internal standard to ensure the highest levels of accuracy, precision, and robustness. This guide is intended for researchers, scientists, and drug development professionals who require a validated, trustworthy method for amino acid quantification. We delve into the theoretical underpinnings of isotopic dilution, provide step-by-step experimental procedures, and offer insights into method validation in accordance with regulatory expectations.

Introduction: The Imperative for a Robust Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1] However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.[2][3] An ideal internal standard (IS) is crucial to compensate for these potential sources of error.[4]

Stable isotope-labeled (SIL) internal standards are widely considered the most effective choice for quantitative mass spectrometry.[5][6][7] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[7] This near-identical physicochemical behavior ensures that the SIL IS experiences the same analytical variations as the analyte, from extraction to detection, allowing for reliable correction and highly accurate quantification.[8]

In this application note, we focus on the use of D-Leucine-¹⁵N for the quantification of its naturally occurring L-enantiomer, L-Leucine. The choice of a D-amino acid as the internal standard offers a distinct advantage: it is not naturally abundant in most biological systems, thus minimizing the risk of interference from endogenous sources.[][10] The ¹⁵N label provides a clear mass shift for MS/MS detection without significantly altering the molecule's chromatographic behavior.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

PropertyL-LeucineD-Leucine-¹⁵NRationale for Comparison
Chemical Formula C₆H₁₃NO₂C₆H₁₃¹⁵NO₂The ¹⁵N isotope increases the mass of the internal standard.
Molecular Weight 131.17 g/mol [11]~132.17 g/mol The mass difference is essential for MS/MS differentiation.
Stereochemistry L-enantiomerD-enantiomerD-form is not naturally abundant, preventing background interference.[12]
Solubility Soluble in waterExpected to be nearly identical to L-LeucineEnsures similar behavior during sample preparation.
pKa ~2.36 (carboxyl), ~9.60 (amino)Expected to be nearly identical to L-LeucineGoverns ionization state at different pH values, affecting extraction and chromatography.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the quantification of L-Leucine in human plasma.

Materials and Reagents
  • L-Leucine (analytical standard grade)

  • D-Leucine-¹⁵N (isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Protein precipitation agent (e.g., Trichloroacetic acid or Acetonitrile with 1% Formic Acid)

Preparation of Standards and Solutions
  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in ultrapure water.

  • D-Leucine-¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Leucine-¹⁵N in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Leucine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the D-Leucine-¹⁵N stock solution to a final concentration of 10 µg/mL in the same solvent as the working standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[13]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the D-Leucine-¹⁵N IS working solution (10 µg/mL) to each tube (except for blank matrix samples) and vortex briefly. The early addition of the IS is critical to ensure it undergoes the same sample processing steps as the analyte.[4]

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster run times.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for amino acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient Start at 2-5% B, ramp to 95% B, then re-equilibrateA gradient is necessary to elute the analyte and clean the column.
Flow Rate 0.4 - 0.6 mL/minAppropriate for the column dimensions.
Injection Volume 2 - 10 µLShould be optimized for sensitivity and peak shape.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis using MRM.[14]
Ionization Mode Electrospray Ionization (ESI), PositiveAmino acids ionize well in positive mode.
MRM Transitions See table belowSpecific precursor-product ion pairs provide high selectivity.

Optimized MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
L-Leucine 132.186.1Optimized for instrument
D-Leucine-¹⁵N 133.187.1Optimized for instrument

Note: The exact m/z values and collision energies should be determined experimentally by infusing the individual standard solutions into the mass spectrometer.[15]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample/ Calibration Standard/QC s2 Spike with D-Leucine-¹⁵N Internal Standard s1->s2 s3 Protein Precipitation (Cold Acetonitrile + 1% FA) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into UPLC/UHPLC System s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow from sample preparation to final quantification.

Method Validation: Ensuring a Self-Validating System

A rigorous validation process is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.[16] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[17][18][19]

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte and IS from other matrix components.No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[20]
Linearity & Range To define the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99.[16]
Accuracy The closeness of the measured value to the true value.Mean concentration within ±15% of the nominal value (±20% at LLOQ).[20]
Precision The degree of agreement among individual measurements.Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).[20]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10; Accuracy and precision within 20%.[20]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.
Logical Relationship of Validation Parameters

G Method Method Selectivity Selectivity Method->Selectivity Matrix Effect Matrix Effect Method->Matrix Effect Recovery Recovery Method->Recovery Stability Stability Method->Stability Linearity Linearity Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ LLOQ Accuracy->LLOQ Precision->LLOQ Matrix Effect->Accuracy Recovery->Precision Stability->Accuracy

Caption: Interdependence of key method validation parameters.

Results and Discussion: The "Why" Behind the Method

The use of D-Leucine-¹⁵N as an internal standard is a deliberate choice rooted in the principles of analytical chemistry. Because it is a stable isotope-labeled analog, it co-elutes with L-Leucine.[21] This co-elution is critical because both the analyte and the IS experience the same degree of ion suppression or enhancement at the same point in time.[22][23] Any fluctuation in the ionization efficiency within the mass spectrometer source, a common cause of variability, will affect both compounds proportionally.[2] By calculating the ratio of the analyte peak area to the IS peak area, this variability is effectively normalized, leading to a highly precise and accurate measurement.[3]

The choice of a D-enantiomer further enhances the robustness of the assay. Since D-amino acids are not typically incorporated into proteins and are present at very low to non-existent levels in most biological systems, the risk of an endogenous contribution to the internal standard signal is negligible.[24] This ensures that the concentration of the internal standard is known and constant, a fundamental requirement for accurate quantification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Variability in Results Inconsistent sample preparation; IS added too late in the process; Poor chromatographic peak shape.Ensure precise and consistent pipetting; Add IS at the very beginning of sample prep; Optimize mobile phase and gradient.
Low Signal Intensity Poor ionization; Inefficient extraction; Instrument settings not optimized.Optimize ESI source parameters (gas flows, temperature); Evaluate different protein precipitation or extraction methods; Perform MRM optimization by infusing standards.
Peak Tailing or Splitting Column degradation; Inappropriate mobile phase pH; Sample solvent mismatch.Replace the column; Ensure mobile phase pH is at least 2 units away from the analyte's pKa; Dilute the final extract in the initial mobile phase.
Interference Peaks Insufficient chromatographic resolution; Matrix components with similar MRM transitions.Increase gradient length or change mobile phase composition; Optimize sample clean-up (e.g., use Solid Phase Extraction).[13]

Conclusion

This application note has detailed a robust and reliable LC-MS/MS method for the quantification of L-Leucine in biological matrices, leveraging the analytical advantages of D-Leucine-¹⁵N as an internal standard. By combining a sound theoretical basis with a meticulously validated protocol, this method provides the accuracy and precision required for demanding research and development applications. The principles and procedures outlined herein serve as a comprehensive guide for scientists seeking to implement high-quality bioanalytical methods for amino acid analysis.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W., & Chen, J. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Annunziata, F., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(23), 8524. [Link]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Chambers, E., Legido-Quigley, C., Smith, N., & Fountain, K. J. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. Retrieved from [Link]

  • Dolan, J. W. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]

  • IROA Technologies. (2024). How Amino Acid Internal Standards Are Used in Quantitative Testing. Retrieved from [Link]

  • Pan, J., & Raftery, D. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in molecular biology, 828, 1–11. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Leucine. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Leucine (CAS 328-38-1). Retrieved from [Link]

  • Waters Corporation. (2020). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]

  • ARUP Laboratories. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). DL-leucine. PubChem Compound Database. Retrieved from [Link]

  • IROA Technologies. (2024). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Patel, R. P., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s275-s282. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • Cepham Life Sciences. (n.d.). D-Leucine. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]

  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]

  • Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 17(19), 2220–2228. [Link]

  • Jenkins, R., et al. (2015). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 7(12), 1431–1434. [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

Sources

D-Leucine-15N to study microbial amino acid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

D-Leucine-15N in Microbial Metabolic Flux and Biofilm Dynamics

Abstract & Introduction

The "Mirror World" of D-amino acids (DAAs) was long considered a bacterial artifact, limited to the peptidoglycan cell wall. However, recent paradigm-shifting discoveries—notably by Kolodkin-Gal et al.—have identified D-amino acids (specifically D-Leucine, D-Methionine, D-Tyrosine, and D-Tryptophan) as potent, self-produced signal molecules that trigger biofilm disassembly in Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.

While the phenotypic effects are well-documented, the metabolic fate of these "non-canonical" isomers remains complex. Does the bacterium incorporate D-Leucine directly into the cell wall to alter structural integrity? Does it racemize the D-isomer to L-Leucine for protein synthesis? Or does it catabolize the molecule via D-amino acid oxidases (DAAO) to harvest the nitrogen?

This Application Note details a rigorous protocol using D-Leucine-15N to deconvolute these pathways. By tracking the stable isotope


N, researchers can quantitatively distinguish between direct incorporation, racemization, and oxidative deamination.
Mechanistic Basis of D-Leucine Metabolism

To design a valid experiment, one must understand the three divergent fates of intracellular D-Leucine. The utility of


N labeling lies in its ability to trace the amine group through these specific transformations.
The Three Fates of D-Leucine-15N
  • Direct Incorporation (Cell Wall Editing): D-Leu replaces terminal D-Alanine in the peptidoglycan pentapeptide. The

    
    N signal remains attached to the D-isomer and localizes to the insoluble cell wall fraction.
    
  • Racemization (Anabolic Recycling): Racemases convert D-Leu-

    
    N to L-Leu-
    
    
    
    N. The isotope remains on the leucine skeleton but is now incorporation-competent for ribosomal protein synthesis.
  • Oxidative Deamination (Catabolic Harvesting): D-amino acid oxidase (DAAO) converts D-Leu to

    
    -keto-isocaproate, releasing the label as free 
    
    
    
    NH
    
    
    . This ammonia is rapidly reassimilated by Glutamine Synthetase, "scrambling" the
    
    
    N label across the entire metabolome (Glu, Gln, Ala, etc.).
Visualization: Metabolic Fate Mapping

The following diagram illustrates the critical branch points where


N fate diverges.

DLeu_Metabolism Ex_DLeu Extracellular D-Leu-15N In_DLeu Intracellular D-Leu-15N Ex_DLeu->In_DLeu Transport CellWall Peptidoglycan (Cell Wall) In_DLeu->CellWall PG Incorporation (Transpeptidase) LLeu L-Leu-15N In_DLeu->LLeu Racemase Keto α-Keto-Isocaproate (Carbon Skeleton) In_DLeu->Keto DAAO (Oxidase) Ammonia 15NH4+ (Free Ammonia) In_DLeu->Ammonia Deamination Protein Ribosomal Proteins LLeu->Protein Translation Glu L-Glu-15N / L-Gln-15N (General Metabolism) Ammonia->Glu Assimilation (GS/GOGAT)

Figure 1: The metabolic branching of D-Leucine-15N.[1][2] Red path: Direct incorporation. Blue path: Racemization. Yellow path: Nitrogen scavenging.

Experimental Protocol: Chiral Tracking via LC-MS/MS

Challenge: Standard Mass Spectrometry cannot distinguish D-Leu from L-Leu (identical mass). Solution: Derivatization with Marfey’s Reagent (L-FDLA) .[3] This reaction converts enantiomers (D/L) into diastereomers, which have different physical properties and can be separated on a standard C18 column.

Phase A: Culture & Labeling
  • Inoculum: Grow B. subtilis (or target organism) in M9 minimal media (glucose as carbon source) to mid-log phase (OD600 = 0.5).

  • Pulse Labeling:

    • Control: Add unlabeled D-Leu (1 mM).

    • Experimental: Add D-Leucine-15N (1 mM final concentration).

    • Note: High concentrations (mM range) are often required to trigger biofilm disassembly phenotypes.

  • Incubation: Incubate for 4–6 hours (biofilm induction phase) or 30 mins (metabolic flux snapshot).

  • Harvesting:

    • Centrifuge at 10,000 x g for 5 mins.

    • Supernatant: Save for analysis of exometabolome (efflux).

    • Pellet: Wash 2x with ice-cold PBS to remove extracellular label.

Phase B: Fractionation & Hydrolysis

To determine where the D-Leu ended up, you must physically separate the cell wall from the cytoplasm.

  • Lysis: Resuspend pellet in sterile water. Lyse via sonication (on ice).

  • Ultracentrifugation: Spin at 100,000 x g for 1 hour.

    • Supernatant (Cytosol): Contains soluble proteins and free amino acids.

    • Pellet (Cell Envelope): Contains peptidoglycan and membrane proteins.

  • Hydrolysis:

    • Transfer fractions to glass vials.

    • Add 6M HCl (constant boiling grade).

    • Flush with Nitrogen gas (to prevent oxidation), seal, and bake at 110°C for 24 hours.

    • Dry samples under nitrogen stream or speed-vac.

Phase C: Marfey’s Derivatization (L-FDLA)

This step is critical for chiral resolution.

  • Resuspension: Dissolve dried hydrolysate in 50 µL H2O.

  • Reaction:

    • Add 20 µL 1M NaHCO3 (Buffer to pH 8-9).

    • Add 100 µL 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in acetone.

  • Incubation: Heat at 40°C for 1 hour .

  • Quenching: Stop reaction with 20 µL 1M HCl.

  • Prep: Dilute with 50% Acetonitrile/Water before injection.

Phase D: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in H2O.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient to 60% B (Critical for diastereomer separation)

    • 20-25 min: Wash 95% B

Detection Strategy (MRM Mode): You must monitor specific transitions. The L-FDLA derivative adds significant mass.

  • Target Mass: Leucine (131 Da) + L-FDLA (294 Da) - HF (20 Da) = ~405 Da (approx precursor).

  • Isotope Shift: D-Leu-15N will be +1 Da heavier than the unlabeled standard.

Data Interpretation & Logic Table

The power of this protocol lies in the Retention Time (RT) difference between D- and L-isomers, combined with the Mass Shift (+1 Da) of the


N.
Observation (LC-MS)Retention TimeMass Shift (+1 Da)Biological Conclusion
Peak A Early Eluting (L-Leu)Yes Racemization: Bacteria converted D-Leu-15N

L-Leu-15N.
Peak B Late Eluting (D-Leu)Yes Direct Incorporation: D-Leu-15N remained intact (likely in Cell Wall).
Peak C Glutamate/AlanineYes Catabolism: DAAO stripped the 15N; label recycled into other AAs.
Peak B Late Eluting (D-Leu)No (M+0)Efflux/Stasis: Unlabeled D-Leu (if natural abundance) or lack of uptake.
Workflow Visualization

Workflow Step1 1. Pulse Labeling (D-Leu-15N) Step2 2. Fractionation (Cytosol vs Cell Wall) Step1->Step2 Step3 3. Acid Hydrolysis (6M HCl, 110°C) Step2->Step3 Step4 4. L-FDLA Derivatization (Creates Diastereomers) Step3->Step4 Step5 5. LC-MS/MS Analysis (C18 Column) Step4->Step5 Result1 L-Leu-L-FDLA (RT: 12.5 min) Step5->Result1 Separation Result2 D-Leu-L-FDLA (RT: 14.2 min) Step5->Result2 Separation

Figure 2: Analytical workflow for chiral resolution of 15N-labeled amino acids.

Troubleshooting & Critical Controls
  • Racemization Artifacts: Acid hydrolysis (Step 3) can induce slight chemical racemization (usually <1%).

    • Control: Hydrolyze pure D-Leu-15N standard in parallel. If you see >1% L-Leu signal, your hydrolysis conditions are too harsh (reduce time to 16h).

  • Incomplete Derivatization: Yellow color of Marfey's reagent must persist. If the solution turns colorless, add more reagent.

  • Isotope Dilution: If the

    
    N signal is weak, the bacteria may be synthesizing large amounts of endogenous L-Leucine. Increase the D-Leu-15N concentration or use a leucine auxotroph if available.
    
References
  • Kolodkin-Gal, I. , Romero, D., Cao, S., Clardy, J., Kolter, R., & Losick, R. (2010).[4] D-amino acids trigger biofilm disassembly.[4][5][6][7] Science, 328(5978), 627-629.[4][5] Link

  • Fujii, K. , Ikai, Y., Oka, H., Suzuki, M., & Harada, K. (1997). A non-empirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Combination of Marfey's method with mass spectrometry. Analytical Chemistry, 69(24), 5146-5151. Link

  • Lam, H. , Oh, D. C., Cava, F., Takacs, C. N., Clardy, J., de Pedro, M. A., & Waldor, M. K. (2009). D-amino acids govern stationary phase cell wall remodeling in bacteria. Science, 325(5947), 1552-1555. Link

  • Cava, F. , Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of D-amino acids in bacteria.[4][5] Cellular and Molecular Life Sciences, 68(5), 817-831. Link

  • Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. Link

Sources

Application Note: Quantitative Analysis of D-Leucine-15N in Biological Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Abstract

This application note provides a comprehensive, step-by-step guide for the quantitative analysis of the stable isotope-labeled amino acid D-Leucine-15N in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, including protein precipitation and derivatization, as well as optimized GC-MS parameters for achieving sensitive and specific detection. The method is designed for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analyses, and investigations into the roles of D-amino acids in biological systems.

Introduction and Scientific Principle

The analysis of stable isotope-labeled amino acids is a powerful tool for tracing metabolic pathways and quantifying protein turnover. D-Leucine, a stereoisomer of the common L-Leucine, and its 15N-labeled variant are of increasing interest in studying bacterial cell wall synthesis, neuropeptide activity, and as a tracer in metabolic flux analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for this analysis due to its high sensitivity and specificity. However, amino acids are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2][3] Therefore, a critical step in the workflow is chemical derivatization, which converts the polar functional groups (amine and carboxylic acid) into nonpolar, volatile, and thermally stable moieties.[1][3][4]

This protocol employs N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the derivatization agent. MTBSTFA reacts with active hydrogens on the amino and carboxyl groups of leucine to form tert-butyldimethylsilyl (TBDMS) derivatives.[1] These TBDMS derivatives are significantly more volatile and are less sensitive to moisture compared to other silylating reagents like BSTFA, ensuring robust and reproducible results.[1] The subsequent GC separation of D- and L-leucine enantiomers requires a chiral capillary column, which allows for their distinct resolution based on stereochemistry.[5][6] Mass spectrometry provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the derivatized D-Leucine-15N.

Materials and Reagents

  • Standards:

    • D-Leucine-15N (≥98% isotopic purity)

    • D-Leucine (unlabeled analytical standard)

    • L-Leucine (unlabeled analytical standard)

    • Internal Standard (IS): L-Leucine-d10 or other suitable labeled analog

  • Solvents and Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Methanol (MeOH), HPLC grade

    • Hydrochloric Acid (HCl), 0.1 N

    • Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) for protein precipitation

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (t-BDMCS)

    • Ultrapure water

    • Nitrogen gas, high purity

  • Equipment:

    • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val or equivalent)

    • Microcentrifuge

    • Vortex mixer

    • Heating block or oven capable of maintaining 70-100°C

    • Evaporator (e.g., nitrogen blow-down system)

    • Autosampler vials with micro-inserts

    • Pipettes and precision tips

    • Analytical balance

Experimental Workflow and Protocols

The entire process, from sample receipt to final data analysis, is outlined below. It is crucial to maintain an anhydrous environment during and after the derivatization step to prevent hydrolysis of the TBDMS derivatives.[7]

D_Leucine_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Media, etc.) IS_Spike Spike with Internal Standard (e.g., L-Leucine-d10) Sample->IS_Spike Deprotein Protein Precipitation (e.g., with TCA) IS_Spike->Deprotein Centrifuge1 Centrifugation (12,000 x g, 15 min) Deprotein->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Drydown Evaporation to Dryness (Nitrogen Stream) Supernatant->Drydown AddReagents Add Acetonitrile & MTBSTFA Reagent Drydown->AddReagents Heat Incubate at 70-100°C (30-120 min) AddReagents->Heat Transfer Transfer to GC Vial Heat->Transfer GCMS GC-MS Analysis (Chiral Column) Transfer->GCMS Integration Peak Integration & Identification GCMS->Integration Quant Quantification using Calibration Curve Integration->Quant Report Final Report Quant->Report

Caption: Workflow for D-Leucine-15N analysis by GC-MS.

  • Primary Stock Solutions: Prepare individual 1 mg/mL stock solutions of D-Leucine-15N, D-Leucine, and L-Leucine in 0.1 N HCl.

  • Working Standard Mixture: Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 1 µM to 200 µM).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the internal standard (e.g., L-Leucine-d10) in 0.1 N HCl. Create a working IS solution at a fixed concentration (e.g., 50 µM).

  • Calibration Standards: To a set of clean microcentrifuge tubes, add a fixed volume of the IS working solution. Add varying volumes of the working standard mixture to create a calibration curve. Bring all tubes to the same final volume with 0.1 N HCl.

  • Derivatization: Process these calibration standards in the same manner as the biological samples (see Protocol 3).

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Aliquot: Pipette a precise volume (e.g., 100 µL) of the sample into a microcentrifuge tube.

  • Spike Internal Standard: Add a precise volume of the IS working solution to each sample tube and vortex briefly.

  • Protein Precipitation: Add 2 volumes of cold 10% TCA (e.g., 200 µL for a 100 µL sample) to precipitate proteins.[8] Vortex thoroughly for 30 seconds.

  • Incubate: Let the samples stand on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[8]

  • Collect Supernatant: Carefully transfer the clear supernatant to a new, clean tube without disturbing the pellet.

  • Drying: Evaporate the supernatant to complete dryness using a nitrogen blow-down evaporator. Ensure all liquid is removed, as moisture interferes with the silylation reaction.[7]

  • Reagent Addition: To the dried residue from Protocol 1 or 2, add 50 µL of acetonitrile and 50 µL of MTBSTFA (+1% t-BDMCS).[7]

  • Incubation: Tightly cap the vials and vortex for 30 seconds. Heat the mixture at 70-100°C for 30-120 minutes. The optimal time and temperature may need to be determined empirically but a common starting point is 70°C for 30 minutes.[7]

  • Cooling: Allow the vials to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC autosampler vial with a micro-insert for analysis.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Capillary Column Chirasil-L-Val (or equivalent chiral phase), 25 m x 0.25 mm ID, 0.16 µm filmEssential for the enantiomeric separation of D- and L-leucine.[5][6]
Injector Split/Splitless
Injection Volume 1 µL
Injector Temp. 260°CEnsures rapid volatilization of the TBDMS derivatives.
Carrier Gas Helium, constant flowInert carrier gas, typical flow rate of 1.0-1.3 mL/min.[5]
Oven Program Initial: 70°C, hold 2 minRamp 1: 10°C/min to 130°CRamp 2: 2°C/min to 180°CHold: 5 minThis program is a typical starting point for separating amino acid enantiomers and should be optimized for resolution.[5]
MS System Agilent 5977B or equivalentSingle quadrupole or tandem mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions.

The TBDMS derivative of leucine results in several characteristic fragments. The most abundant and specific ions should be selected for quantification and qualification. The [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, is typically the base peak and ideal for quantification.

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Expected Mass Shift
Unlabeled Leucine302 ([M-57]⁺)274, 158N/A
D-Leucine-15N 303 ([M-57]⁺) 275, 159 +1 amu vs. unlabeled
L-Leucine-d10 (IS)312 ([M-57]⁺)284, 168+10 amu vs. unlabeled

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for D-Leucine-15N and the internal standard based on their retention times (established by running pure standards) and the presence of the correct quantifier and qualifier ions. The D- and L-enantiomers will have different retention times on the chiral column.

  • Integration: Integrate the peak areas for the quantifier ion of D-Leucine-15N and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

  • Quantification: Calculate the concentration of D-Leucine-15N in the unknown samples using the peak area ratios and the regression equation from the calibration curve.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Peak Intensity Incomplete derivatization; Presence of moisture; Sample degradation.Ensure samples are completely dry before adding reagents.[7] Use fresh MTBSTFA. Optimize derivatization time and temperature.
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; perform column maintenance (bake-out).
Poor Enantiomeric Resolution Column degradation; Inappropriate oven temperature program.Condition or replace the chiral column. Optimize the temperature ramp rates for better separation.[5]
High Variability (Poor RSD) Inconsistent sample/reagent volumes; Protein precipitation issues; Sample loss during drying.Use calibrated pipettes. Ensure consistent vortexing and centrifugation. Avoid excessive heat or gas flow during evaporation.

References

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. [Link]

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ACS Publications. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1694. [Link]

  • Gas chromatographic enantiomer separation of d,l-leucine. ResearchGate. [Link]

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (2010). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 213-224. [Link]

  • Moos, M., Bříza, T., & Cvačka, J. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(3), 347-358. [Link]

Sources

Part 1: Executive Summary & Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of D-Leucine-15N Enrichment in Mammalian Tissues

The Challenge of D-Amino Acid Analysis In mammalian tissues, D-amino acids are low-abundance signaling molecules and biomarkers. However, analyzing D-Leucine-15N (D-Leu-15N) presents a unique dual challenge:

  • Stereochemical Resolution: Mass spectrometry cannot distinguish D-Leucine from its L-enantiomer (the dominant form in biology) based on mass alone (

    
     131.17).
    
  • Isotopic Overlap: When using a 15N tracer (

    
     Da), the isotope peak of the abundant L-Leucine can interfere with the detection of the trace D-Leucine-15N signal if chromatographic separation is not absolute.
    

The Solution: Diastereomeric Conversion This protocol utilizes L-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide) , an advanced variant of Marfey’s Reagent.[1] Unlike standard chiral columns which can be unstable and expensive, L-FDLA reacts with amino acid enantiomers to form diastereomers .

  • Mechanism: L-FDLA + D-Leu

    
     L-FDLA-D-Leu (Hydrophobic character A)
    
  • Mechanism: L-FDLA + L-Leu

    
     L-FDLA-L-Leu (Hydrophobic character B)
    

Because diastereomers have different physical properties, they can be separated with high resolution on a standard, robust C18 Reverse-Phase HPLC column, allowing for precise quantification of the 15N enrichment specifically in the D-pool.

Part 2: Visualizing the Workflow

The following diagram illustrates the transformation of enantiomers into separable diastereomers and the subsequent analytical flow.

G cluster_0 Tissue Sample cluster_1 Diastereomer Formation D_Leu D-Leu-15N (Tracer) Reaction Derivatization (L-FDLA Reagent) D_Leu->Reaction L_Leu L-Leu-14N (Endogenous) L_Leu->Reaction Dia_D L-FDLA-D-Leu (Elutes Early) Reaction->Dia_D Hydrophobic Interaction A Dia_L L-FDLA-L-Leu (Elutes Late) Reaction->Dia_L Hydrophobic Interaction B LCMS LC-MS/MS (C18 Column) Dia_D->LCMS Dia_L->LCMS Data Enrichment Ratio (15N / Total D-Leu) LCMS->Data

Figure 1: Workflow converting inseparable enantiomers into chromatographically distinct diastereomers using L-FDLA.

Part 3: Detailed Experimental Protocols

Reagents and Materials
  • L-FDLA: 10 mg/mL in Acetone (Store at -20°C, protect from light).

  • Internal Standard (IS): D-Leucine-d3 (Deuterated) or 13C-D-Leu. Note: Do not use L-Leu isotopes as IS for D-Leu quantitation due to potential racemization artifacts.

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade).

  • Buffer: 1M Sodium Bicarbonate (NaHCO3), pH 8.0.

  • Quenching Acid: 1M Hydrochloric Acid (HCl).

Tissue Extraction Protocol

Objective: Extract free amino acids while precipitating proteins to prevent column fouling and remove protein-bound L-Leucine.

  • Homogenization: Weigh 20–50 mg of frozen tissue. Add 400 µL of ice-cold Extraction Solvent (80% MeOH).

  • Lysis: Homogenize using a bead beater (e.g., TissueLyser) at 30 Hz for 2 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer 100 µL of the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a nitrogen stream or vacuum concentrator (SpeedVac) at ambient temperature. Do not heat, as heat can induce trace racemization.

Chiral Derivatization (The Critical Step)

Objective: Attach the L-FDLA fluorophore to the amine group of Leucine.

  • Resuspension: Redissolve the dried residue in 20 µL of water.

  • Buffering: Add 20 µL of 1M NaHCO3. (pH must be > 8.0 for the reaction to proceed).

  • Reaction: Add 50 µL of L-FDLA solution (1% in acetone).

  • Incubation: Vortex and incubate at 40°C for 1 hour .

    • Expert Insight: While Marfey's original method uses 1 hour, L-FDLA is more reactive. Ensure the vial is sealed to prevent acetone evaporation.

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl. (Acidification prevents side reactions and prepares the sample for LC injection).

  • Dilution: Dilute with 100 µL of 50% Acetonitrile/Water before injection.

Part 4: LC-MS/MS Acquisition Parameters

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30%

      
       70% B (Slow gradient is crucial for D/L separation)
      
    • 15-18 min: 95% B (Wash)

  • Elution Order: With L-FDLA, D-Leucine elutes BEFORE L-Leucine . (D-isomer is less hydrophobic in this diastereomeric complex).

Mass Spectrometry (MS/MS) L-FDLA adds approximately 294 Da to the molecular weight of the amino acid.[1]

  • Ionization: ESI Positive Mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
D-Leucine-14N 426.2 (

)
294.12550
D-Leucine-15N 427.2 (

)
294.12550
L-Leucine-14N 426.2 (

)
294.12550
  • Note: The Q3 fragment (294.1) corresponds to the FDLA moiety cleavage, which is the most abundant fragment. The separation relies entirely on Retention Time (RT).

Part 5: Data Analysis & Calculation

To determine the enrichment of the 15N tracer in the D-Leucine pool, you must calculate the Atom Percent Excess (APE) or Mole Percent Excess (MPE) .

Step 1: Peak Integration Integrate the peaks at the specific retention time for D-Leucine (e.g., 8.5 min) and L-Leucine (e.g., 10.2 min). Ignore the L-Leucine peak for enrichment calculations of the D-pool.

Step 2: Calculate Ratio For the D-Leucine retention time window only:



Step 3: Calculate Enrichment (APE)



  • Natural Abundance of 15N is approx 0.37%.

  • Self-Validation: If your control tissue (no tracer) shows >0.5% enrichment, check for peak tailing from the massive L-Leucine peak or racemization during extraction.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Racemization High pH or Temp during dryingDry samples at ambient temp; avoid strong bases during extraction.
Low Sensitivity Incomplete DerivatizationCheck pH during reaction (must be >8). Fresh L-FDLA solution.
Peak Overlap Gradient too steepFlatten the LC gradient slope between 30-60% B.

References

  • Fujii, K., et al. (1997). "Development of a highly sensitive chiral separation method for amino acids using Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)." Analytical Chemistry.

  • Hamase, K., et al. (2010). "Simultaneous determination of hydrophilic amino acid enantiomers in mammalian tissues and physiological fluids applying a fully automated micro-two-dimensional high-performance liquid chromatographic concept." Journal of Chromatography A.

  • Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications.

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard text for enrichment calculations).

Sources

Application Note: D-Leucine-15N Labeling for Studying Non-Ribosomal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Non-ribosomal peptides (NRPs) represent a critical class of bioactive secondary metabolites, including antibiotics (Vancomycin, Daptomycin), immunosuppressants (Cyclosporine), and siderophores. Unlike ribosomal synthesis, NRPs are assembled by massive multi-modular enzymes (NRPS) that can incorporate non-proteinogenic amino acids, most notably D-amino acids .

Understanding the origin of these D-residues—whether they are recruited directly from the cytoplasmic pool or epimerized in situ from L-isomers—is vital for bioengineering novel therapeutics. This guide details the application of D-Leucine-15N (D-Leu-


N) as a high-fidelity probe. By tracking the heavy nitrogen isotope, researchers can distinguish between direct incorporation and post-adenylation epimerization, while simultaneously mapping metabolic scrambling via transamination pathways.

Scientific Foundation: The NRPS Assembly Logic

To effectively use D-Leu-


N, one must understand the "Collinearity Rule" of NRPS and where the D-configuration originates.
The Epimerization vs. External Uptake Dilemma

In a standard NRPS module, the incorporation of a D-amino acid typically follows one of two pathways:

  • Canonical Epimerization (E-Domain): The module contains an Adenylation (A) domain specific for L-Leu . Once L-Leu is tethered to the Peptidyl Carrier Protein (PCP/T-domain), a downstream Epimerization (E) domain converts it to the D-configuration before condensation.

  • Direct D-Incorporation: The A-domain is stereospecific for D-Leu directly. This is rarer but critical for engineering "mixed" stereochemistry without relying on bulky E-domains.

Why 15N Labeling?

Carbon-13 (


C) labeling traces the carbon skeleton, but it cannot easily distinguish between an amino acid that has stayed intact and one that has been deaminated and re-aminated. Nitrogen-15 (

N)
is superior here because the

-amine is the reactive handle for the peptide bond.
  • Retention of

    
    N:  Proves the specific amino acid molecule was used directly.
    
  • Loss of

    
    N (Scrambling):  Indicates the D-Leu was degraded (e.g., by D-amino acid oxidase) to a keto acid, losing the label, and then re-aminated with unlabeled nitrogen from the cellular pool.
    
Pathway Visualization

The following diagram illustrates the logical flow of D-Leu-


N through the bacterial cell and into the NRPS machinery.

NRPS_Pathway cluster_input Extracellular Input cluster_cyto Cytoplasm cluster_nrps NRPS Machinery D_Leu D-Leu-15N (Tracer) Uptake Transporter D_Leu->Uptake Racemase Racemase (D to L) Uptake->Racemase Scrambling Risk DAO D-AA Oxidase (Degradation) Uptake->DAO Label Loss A_Domain Adenylation (A) Uptake->A_Domain Direct D-Selectivity L_Leu L-Leu-15N Racemase->L_Leu Isomerization Keto Keto-Isocaproate (14N Re-amination) DAO->Keto L_Leu->A_Domain L-Selectivity T_Domain Thiolation (T) A_Domain->T_Domain E_Domain Epimerization (E) T_Domain->E_Domain L to D conv. C_Domain Condensation (C) T_Domain->C_Domain Direct D E_Domain->C_Domain Product Final NRP (Surfactin/etc.) C_Domain->Product

Figure 1: Flux logic of D-Leu-15N. Red arrows indicate the target pathway for direct D-incorporation. Yellow/Grey paths represent metabolic scrambling risks that must be controlled.

Experimental Protocols

Protocol A: Metabolic Labeling in Minimal Media

Objective: Incorporate D-Leu-


N into the target NRP while minimizing isotopic dilution and metabolic scrambling.

Prerequisites:

  • Strain: Bacillus subtilis (Surfactin model) or Streptomyces sp.

    • Expert Tip: Use a strain auxotrophic for Leucine (

      
      ) if possible, to force uptake of the exogenous labeled amino acid.
      
  • Media: M9 Minimal Media (Modified). Do not use LB or complex broths.

Step-by-Step Methodology:

  • Pre-Culture (Washout Phase):

    • Inoculate a single colony into 5 mL M9 minimal media containing unlabeled L-Leu (50 µg/mL) and Glucose (0.4%).

    • Incubate overnight at 30°C/37°C.

    • Rationale: Adapts cells to minimal media and depletes rich nitrogen stores.

  • Induction Culture Setup:

    • Centrifuge pre-culture (3000 x g, 10 min) and wash pellet 2x with label-free M9 salts.

    • Resuspend in fresh M9 production media.

    • The Tracer: Add D-Leu-15N at a final concentration of 1.0 mM .

    • Control: Run a parallel flask with L-Leu-15N (1.0 mM) to establish the baseline for L-incorporation and epimerization efficiency.

  • Pulse-Feeding Strategy (Crucial for Yield):

    • D-amino acids can be toxic or induce stationary phase early.

    • Protocol: Add the D-Leu-

      
      N in three aliquots: 33% at 
      
      
      
      , 33% at
      
      
      , and 33% at onset of stationary phase (when NRP production typically peaks).
  • Harvest:

    • Collect supernatant (for secreted NRPs like Surfactin) or cell pellet (for intracellular NRPs) after 24-48 hours.

Protocol B: Analytical Workflow (LC-MS/MS & NMR)

Objective: Detect the +1 Da mass shift and confirm the position of the label.

1. Extraction:

  • Acidify supernatant to pH 2.0 using HCl (precipitates lipopeptides like Surfactin).

  • Extract with Methanol/Chloroform or Ethyl Acetate.

  • Dry under nitrogen and reconstitute in 50% Acetonitrile/Water.

2. High-Resolution LC-MS/MS:

  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Method:

    • Source: ESI Positive Mode.

    • Scan: Full MS (m/z 500-1500) followed by data-dependent MS/MS.

  • Detection Logic:

    • Look for the parent ion

      
      .
      
    • Calculate the ratio of unlabeled (

      
      ) vs. labeled (
      
      
      
      ).
    • Fragmentation: Analyze

      
      -ions and 
      
      
      
      -ions. If the label is in D-Leu, only fragments containing that specific residue will show the mass shift.

3. NMR Validation (The Gold Standard):

  • Sample: Dissolve 1-5 mg of purified NRP in

    
    -DMSO or 
    
    
    
    .
  • Experiment: 2D

    
     HSQC.
    
  • Interpretation:

    • You will see a cross-peak only for the amide nitrogen derived from D-Leu-

      
      N.
      
    • If the signal is split or appears in L-Leu positions, scrambling (racemization) has occurred.

Data Interpretation & Visualization

Analytical Decision Tree

Use this workflow to interpret your MS and NMR data.

Analysis_Workflow Start Purified NRP Sample MS_Check LC-MS Analysis (Check [M+1] Ratio) Start->MS_Check No_Label No Mass Shift MS_Check->No_Label Uptake Failure Shift_Observed Mass Shift (+1 Da) MS_Check->Shift_Observed MSMS MS/MS Fragmentation Shift_Observed->MSMS Specific Label only at D-Leu position MSMS->Specific Scrambled Label distributed to other residues MSMS->Scrambled Metabolic Leak NMR_Confirm 1H-15N HSQC Specific->NMR_Confirm Conclusion_Direct Direct D-Incorporation (or tight channeling) NMR_Confirm->Conclusion_Direct Single Sharp Peak Conclusion_Racem Racemase Activity Detected NMR_Confirm->Conclusion_Racem Multiple/Weak Peaks

Figure 2: Analytical workflow for validating D-Leu-15N incorporation.

Interpreting Mass Shifts (Table)
Observation (MS/MS)InterpretationMechanistic Insight
No Shift (

)
Tracer not utilized.D-Leu uptake blocked or degradation by D-AA oxidase is faster than synthesis.
Shift +1.0 Da (Specific) 100% Label Retention.Direct Incorporation or highly efficient uptake without transamination.
Shift +1.0 Da (Distributed) Label found in L-Leu/L-Val.Scrambling. D-Leu was deaminated to

-keto-isocaproate (

N lost) and re-aminated, or racemized to L-Leu.
Shift +2.0 Da Multiple incorporations.High intracellular pool concentration; tracer used for multiple Leu positions (L and D).

Troubleshooting & Expert Tips

  • The "Scrambling" Control: Always run a negative control with

    
    NH
    
    
    
    Cl
    (ammonium chloride). This labels everything. Compare the spectral signature of your D-Leu-
    
    
    N sample to this global label. If your D-Leu sample looks like the global label, your tracer was metabolized into the general nitrogen pool.
  • D-AA Toxicity: If cell growth stalls upon adding D-Leu, use a fed-batch approach. Keep the concentration low (0.1 mM) but replenish it hourly.

  • Racemase Inhibitors: In some cases, adding Cycloserine (a racemase inhibitor) can prevent the conversion of D-Leu back to L-Leu, forcing the NRPS to use the D-form or stop production. This validates the necessity of the D-form.

References

  • Marahiel, M. A., Stachelhaus, T., & Mootz, H. D. (1997). Modular Peptide Synthetases Involved in Nonribosomal Peptide Synthesis. Chemical Reviews. Link

  • Walsh, C. T., et al. (2001). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Science. Link

  • Süssmuth, R. D., & Mainz, A. (2017). Non-ribosomal Peptide Synthesis—Principles and Prospects. Angewandte Chemie International Edition. Link

  • Nikiforova, V. J., et al. (2016). Mass Spectrometry-Based Analysis of 15N-Labeled Peptides. Methods in Molecular Biology. Link

  • Gotfredsen, C. H., et al. (2014). Novel strategies for isotope labeling of proteins and peptides for NMR. Journal of Biomolecular NMR. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Leucine-15N Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DL-15N-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist, Proteomics Division Subject: Troubleshooting low incorporation rates of D-Leucine-15N in proteomic workflows.

Executive Summary: The Chirality Bottleneck

If you are observing low enrichment (<1-5%) of D-Leucine-15N compared to standard L-isoform SILAC experiments, this is likely not a technical error in your mass spectrometry workflow, but a fundamental biological constraint.

Unlike L-Leucine, which is actively incorporated into the nascent polypeptide chain by the ribosome, D-Leucine is actively excluded by the translational machinery and metabolic checkpoints. Successful detection requires distinguishing between bona fide D-incorporation (rare, specific) and "masquerading" L-incorporation (via racemization).

This guide addresses the three critical failure points: Ribosomal Exclusion , Metabolic Clearance , and Analytical Resolution .

Part 1: Diagnostic Logic Tree

Before altering your protocol, determine the root cause of the low signal using this logic flow.

TroubleshootingFlow Start Start: Low D-Leu-15N Signal Goal What is the experimental goal? Start->Goal Branch1 Goal: Whole Proteome Labeling (Like SILAC) Goal->Branch1 Branch2 Goal: Bacterial Cell Wall (Peptidoglycan) Goal->Branch2 Branch3 Goal: Specific D-Peptide Discovery (Neuropeptides) Goal->Branch3 Stop1 STOP: Ribosomes reject D-AA. Switch to L-Leu-15N or AHA. Branch1->Stop1 Check1 Check: Competition with endogenous D-Ala/D-Glu? Branch2->Check1 Check2 Check: Chiral Resolution. Are you using Marfey's Reagent? Branch3->Check2 Action1 Action: Increase conc. 10x Use defined media Check1->Action1 Action2 Action: Implement FDAA Derivatization Protocol Check2->Action2

Figure 1: Diagnostic flowchart for isolating the cause of low D-Leucine enrichment based on experimental intent.

Part 2: Biological & Metabolic Barriers[1]

The Ribosomal "Chirality Filter"

If your goal is metabolic labeling of the general proteome (similar to SILAC), D-Leucine will fail. The ribosome possesses a sophisticated stereochemical quality control mechanism.[1]

  • Mechanism: The ribosomal A-site (aminoacyl-tRNA binding site) preferentially binds L-amino acids. Even if a tRNA is mischarged with D-Leucine, the rate of peptide bond formation is orders of magnitude slower than with L-Leucine.

  • The Checkpoint: D-aminoacyl-tRNA deacylase (DTD) is an enzyme conserved across bacteria and eukaryotes that specifically hydrolyzes D-amino acids off tRNAs, preventing their incorporation into proteins.[2][3]

  • Implication: You will only see D-Leu incorporation in specific contexts (e.g., bacterial cell wall remodeling via Penicillin-Binding Proteins) or if the DTD enzyme is knocked out/inhibited.

Uptake Competition (LAT1 Transporter)

In mammalian cells, D-Leucine enters via the LAT1 (SLC7A5) transporter. While LAT1 can transport D-Leucine, it has a lower affinity compared to L-Leucine.

  • The Problem: If your media contains any L-Leucine (even from dialyzed serum), it will outcompete the D-Leucine-15N for entry.

  • Solution: Use strictly defined, L-Leu-free media, but be aware that this induces starvation stress which may alter proteostasis.

The "Masquerading" Signal (Racemization)

A common artifact is detecting high 15N signal that is actually L-Leucine derived from your D-Leucine input.

  • Pathway: D-Leucine

    
     (D-Amino Acid Oxidase) 
    
    
    
    
    
    -Keto-Isocaproate
    
    
    (Transamination)
    
    
    L-Leucine .
  • Result: You think you are detecting D-Leu, but you are detecting metabolically converted L-Leu. Chiral separation is mandatory to verify this.

Part 3: Analytical Troubleshooting (The Protocol)

Standard Reverse-Phase (C18) LC-MS cannot separate D-Leu from L-Leu. They are enantiomers with identical mass and hydrophobicity in an achiral environment. You must use Marfey’s Reagent (FDAA) to create diastereomers that are separable on C18 columns.

Protocol: Chiral Resolution using Marfey's Reagent (FDAA)

Purpose: To separate D-Leu-15N from L-Leu-15N and quantify true enrichment.

ReagentConcentrationFunction
FDAA (Marfey's) 1% (w/v) in AcetoneChiral derivatizing agent.
NaHCO₃ 1 M (aqueous)Buffer (pH ~8.5) for reaction.
HCl 1 M and 2 MQuenching and hydrolysis.
Step-by-Step Workflow:
  • Hydrolysis:

    • Lyse cells and precipitate proteins.[4]

    • Hydrolyze protein pellet in 6 M HCl at 110°C for 24 hours (under N₂ or vacuum).

    • Dry samples completely in a speed-vac.

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL H₂O.

    • Add 20 µL 1 M NaHCO₃ .

    • Add 40 µL 1% FDAA (Marfey's Reagent).[5]

    • Incubate at 40°C for 1 hour (protect from light).

  • Quenching:

    • Stop reaction with 20 µL 1 M HCl .

    • Dilute with 20 µL Acetone (prevents precipitation).

  • LC-MS Analysis:

    • Inject onto a standard C18 column.

    • Elution Order: With L-FDAA, the L-amino acid usually elutes before the D-amino acid (due to intramolecular H-bonding in the L-L diastereomer increasing hydrophobicity differently than L-D).

    • Verification: Spike a control sample with authentic D-Leu standard to confirm retention time.

MarfeyWorkflow Sample Protein Hydrolysate (D/L Mix) FDAA Add FDAA (L-isomer) + NaHCO3 Sample->FDAA React 40°C, 1 Hour (Derivatization) FDAA->React Separation C18 LC-MS React->Separation Result1 L-Leu-L-FDAA (Early Elution) Separation->Result1 Separated Result2 D-Leu-L-FDAA (Late Elution) Separation->Result2 Separated

Figure 2: Marfey's Reagent workflow for converting enantiomers (inseparable) into diastereomers (separable).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use D-Leucine-15N for "reverse" SILAC to confirm protein turnover? A: No. As detailed in the "Biological Barriers" section, the ribosome will not incorporate D-Leu efficiently. You will likely measure the turnover of the racemized L-Leu pool, which introduces a kinetic lag and dilutes your data. Use 15N-L-Leucine or 13C-L-Lysine for turnover studies.

Q2: I see a mass shift of +1 Da in my peptides. Is this D-Leu? A: Not necessarily. 15N enrichment usually results in a mass shift, but without chiral separation (Marfey's), you cannot confirm the stereochemistry. If you are working with mammalian cells, it is highly probable that the 15N signal comes from L-Leu that was transaminated from your D-Leu input.

Q3: My bacterial peptidoglycan labeling is weak. How can I improve it? A: Bacteria often have high intracellular pools of D-Alanine and D-Glutamate. D-Leucine is less common in peptidoglycan but can be incorporated by promiscuous Penicillin-Binding Proteins (PBPs).

  • Tip: Increase the concentration of D-Leu-15N to 1-5 mM .

  • Tip: Use a minimal media (M9) to reduce competition from other amino acids.

  • Tip: Add the label at the exponential growth phase when cell wall synthesis is highest.

Q4: Why is my D-Leu-15N signal disappearing over time? A: Mammalian cells express D-Amino Acid Oxidase (DAAO) , particularly in kidney and liver lines (e.g., HEK293, HepG2). DAAO rapidly degrades D-amino acids into


-keto acids. You may need to use a DAAO inhibitor (e.g., benzoate) to maintain the intracellular pool of D-Leu, though this may have off-target toxicity.

References

  • Ribosomal Discrimination: Melnikov, S., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site.[1][2][3] National Institutes of Health (PMC). Link

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis.[6] Journal of Chromatography B. Link

  • LAT1 Transport Kinetics: Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines.[7] Biochimica et Biophysica Acta. Link

  • Bacterial D-AA Labeling: Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie. Link

  • D-Amino Acid Toxicity/Clearance: Zheng, H., et al. (2019). Metabolism and functions of D-amino acids in mammals. Food & Function. Link

Sources

Technical Guide: Optimizing Signal-to-Noise for D-Leucine-15N NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Analyzing D-Leucine-15N presents a distinct challenge in NMR spectroscopy. Nitrogen-15 has a low gyromagnetic ratio (


 rad 

T

s

), roughly 1/10th that of

C and 1/100th that of

H. Furthermore, the negative gyromagnetic ratio creates the "Negative NOE" phenomenon, where improper decoupling can nullify your signal entirely.

This guide moves beyond basic operation to advanced optimization. We focus on the D-Leucine context—specifically its amide (


N-H) and amine functionalities—where proton exchange rates and relaxation properties are the primary determinants of Signal-to-Noise Ratio (SNR).

Module 1: Sample Preparation (The Foundation)

Hardware cannot compensate for poor sample chemistry. For D-Leucine (free or peptide-bound), the exchange rate of the attached protons with solvent is the single biggest SNR killer.

Solvent Viscosity and Temperature

The Mechanism: SNR is proportional to


 (effective transverse relaxation time). Lower viscosity increases molecular tumbling rates, sharpening lines and improving SNR.
  • Protocol: Avoid 100% DMSO-d6 if possible; it is viscous (

    
     cP).
    
  • Recommendation: Use a mixture of 90% H2O / 10% D2O or CD3CN (Acetonitrile-d3) if solubility permits. Acetonitrile has very low viscosity (

    
     cP), yielding sharper lines than DMSO.[1]
    
The pH "Sweet Spot" (Critical for Amides)

The Mechanism: Amide protons in D-Leucine exchange with bulk water. If the exchange rate (


) is faster than the chemical shift evolution, the signal broadens into the baseline.
  • Causality: At pH > 7.0, base-catalyzed exchange obliterates the

    
     correlation signal.[1]
    
  • Protocol: Adjust sample pH to 4.5 – 6.0 . This slows exchange (

    
    ), preserving magnetization during the INEPT transfer steps of HSQC/HMQC experiments.
    
Salt Concentration & Cryoprobes

The Mechanism: High ionic strength reduces the Q-factor of the probe coil, introducing thermal noise (Johnson noise). This is doubly punishing for Cryoprobes.

  • Data:

    Probe Type Salt Tolerance (approx.) SNR Loss at 150mM NaCl
    Room Temp (RT) Probe High ~10-15%

    | Cryoprobe (Cold Probe) | Low | >50% |

  • Directive: Keep salt < 50 mM. If high salt is biologically necessary, use a 3mm NMR tube or a shaped tube to keep the conductive sample away from the coil edges.

Module 2: Pulse Sequence Engineering[1]

Do not use standard parameters. The choice of sequence depends on whether you are detecting the amide proton (Indirect) or the nitrogen itself (Direct).

The "Negative NOE" Trap (Direct Detection)

If you must run a 1D


N (e.g., no protons attached), you face the negative NOE effect. Continuous proton decoupling generates a steady-state NOE of 

. This opposes the thermal magnetization, potentially resulting in zero signal .
  • Wrong Way: Standard Power-Gated Decoupling (decoupler on during d1).

  • Right Way: Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay). This suppresses the NOE buildup while maintaining sharp, decoupled singlets.

  • Better Way: DEPT-135 or INEPT . These transfer polarization from

    
    H to 
    
    
    
    N, gaining the
    
    
    sensitivity enhancement (
    
    
    gain).
Indirect Detection: SOFAST-HMQC

For D-Leucine peptides, the standard HSQC is often inefficient due to long


 relaxation times of nitrogen.
  • The Solution: SOFAST-HMQC (Band-Selective Optimized Flip-Angle Short-Transient).

  • Why it works: It uses selective pulses on the amide protons, leaving the bulk water magnetization along +z. This allows for extremely short recycle delays (d1

    
     0.1 - 0.3s) compared to HSQC (d1 
    
    
    
    1.5s).
  • Result: You can accumulate 4-5x more scans per unit time.

Workflow Visualization

The following decision tree guides your pulse sequence selection based on sample properties.

PulseSequenceSelector Start Start: D-Leucine-15N Analysis HasProtons Are protons attached directly to 15N (NH/NH2)? Start->HasProtons YesProtons Yes (Amide/Amine) HasProtons->YesProtons Yes NoProtons No (Quaternary N) HasProtons->NoProtons No DirectVsIndirect Is Concentration > 10mM? YesProtons->DirectVsIndirect InverseGate 1D 15N Inverse Gated (Long d1 required) NoProtons->InverseGate Use 1D 15N with Inverse Gated Decoupling (Avoid Negative NOE) HighConc Use 1D 15N with INEPT or DEPT (Polarization Transfer) DirectVsIndirect->HighConc Yes LowConc Use Indirect Detection (1H-15N Correlation) DirectVsIndirect->LowConc No (Standard) FastPulse Is sample stable at pH < 6.5? LowConc->FastPulse SOFAST Use SOFAST-HMQC (Recycle delay ~0.2s) FastPulse->SOFAST Yes HSQC Use FH-HSQC (Watergate suppression) FastPulse->HSQC No (Exchange issues)

Caption: Decision logic for selecting the optimal 15N pulse sequence based on protonation and concentration.

Module 3: Processing & Hardware[1]

Linear Prediction (LP)

In 2D experiments (HSQC/SOFAST), the indirect dimension (


N) often has few points (e.g., 64 or 128) to save time.[1] This leads to truncation artifacts (sinc wiggles).
  • Protocol: Apply Forward Linear Prediction to double the number of points in the indirect dimension. This predicts the "tail" of the FID, improving resolution and apparent SNR without adding noise.

Cryoprobe Utilization

If available, a Cryoprobe (cooled preamplifier and coil) is the ultimate lever.

  • Gain: ~4x SNR increase = 16x reduction in scan time.

  • Warning: Ensure the tuning/matching is perfect. Cryoprobes have very sharp Q-curves; a slight mismatch reflects significant power, degrading SNR and potentially damaging the probe.

Troubleshooting & FAQ

Q1: I am running a 1D 15N experiment with proton decoupling, but I see no signal or a negative blip.

  • Cause: You are experiencing the Negative NOE.

    
    N has a negative gyromagnetic ratio.[2][3][4] Continuous decoupling pumps energy into the system that opposes the magnetic field alignment.
    
  • Fix: Switch to Inverse Gated Decoupling (zgig in Bruker). Ensure d1 (relaxation delay) is at least

    
     (which can be 5-10 seconds for 
    
    
    
    N).[1] Alternatively, use INEPT , which is much faster and gives positive signals.

Q2: My HSQC signal is invisible, but the sample is definitely 15N labeled.

  • Cause: The amide proton is likely exchanging with water too fast.

  • Fix: Lower the temperature to 278K (5°C) and check the pH. If pH is > 7, lower it to 5.[1]5. The exchange rate drops exponentially with temperature and pH.

Q3: I have high salt (150mM PBS) and cannot desalt. How do I get better SNR?

  • Fix: Do not use a standard 5mm tube. Transfer the sample to a 3mm tube (or 1.7mm).

  • Why: The standard 5mm volume couples strongly with the coil, loading it down (lowering Q) due to the salt's conductivity. A smaller diameter reduces this loading, often recovering significant sensitivity despite the lower total volume.

References

  • Bruker. (n.d.). CryoProbes for NMR - Cryogenic Probes. Bruker.com. [Link][1]

  • Schanda, P., Kupce, E., & Brutscher, B. (2005).[1][5] SOFAST-HMQC experiments for recording two-dimensional heteronuclear correlation spectra of proteins within a few seconds. Journal of Biomolecular NMR, 33(4), 199-211.[5] [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley.
  • Kelly, A. E., et al. (2019). NMR-based metabolite studies with 15N amino acids. PMC - NIH. [Link]

  • University of Ottawa NMR Facility. (n.d.). 15N NMR and the Negative NOE. (General technical reference for 15N acquisition parameters).

Sources

D-Leucine-15N quantification issues with complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Leucine-15N Quantification in Complex Biological Matrices Role: Senior Application Scientist Context: Technical Support / Troubleshooting Guide

Technical Support Center: D-Leucine-15N Quantification

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Overcoming Chiral, Isotopic, and Matrix Challenges in D-Amino Acid Analysis

Executive Summary: The "Triple Threat" Challenge

Quantifying D-Leucine-15N in biological samples (plasma, CSF, urine, tissue) presents a convergence of three analytical failures that standard protocols often miss. If you are seeing inconsistent data, it is likely due to one of these factors:

  • Enantiomeric Swamping: Endogenous L-Leucine exists at concentrations

    
     to 
    
    
    
    times higher than D-Leucine.
  • Isobaric Interference (The M+1 Trap): The natural

    
    C isotope of the abundant L-Leucine (M+1) has the exact same nominal mass as your target D-Leucine-15N. Without perfect chromatographic separation, the "tail" of the L-Leucine peak will falsely quantify as D-Leucine-15N.
    
  • Matrix Suppression: D-Leucine is often a trace analyte; ion suppression from salts and phospholipids can obliterate its signal.

This guide provides the workflows and troubleshooting steps to resolve these specific issues.

Part 1: The Golden Protocol (Derivatization vs. Direct)

We recommend Derivatization with L-FDLA (Marfey's Variant) for biological samples. While direct chiral chromatography (e.g., CROWNPAK) works for neat standards, it often lacks the sensitivity and retention required for dirty biological matrices.

Comparison of Methodologies
FeatureMethod A: Direct Chiral (CROWNPAK) Method B: Derivatization (L-FDLA)
Mechanism Crown ether complexationDiastereomer formation (Hydrophobic)
Column Type Chiral Stationary Phase (CR-I(+))Standard C18 (e.g., Raptor C18, Acquity BEH)
Sensitivity Moderate (Poor ionization efficiency)High (Adds hydrophobic tag + ESI response)
Matrix Tolerance Low (Susceptible to fouling)High (Derivatives retain well away from salts)
Resolution (Rs) Good for simple mixturesExcellent (Can separate L-Leu, D-Leu, Ile, allo-Ile)
Recommendation Use for QC of raw materialsUse for Plasma/Tissue/Urine

Part 2: Visualizing the Workflow

The following diagram outlines the critical decision paths and the specific derivatization workflow to prevent racemization and ensure sensitivity.

D_Leu_Workflow Sample Biological Sample (Plasma/Tissue) Precip Protein Precipitation (MeOH or ACN, NOT Acid) Sample->Precip Prevent Racemization Supernatant Supernatant Recovery Precip->Supernatant Decision Sensitivity Required? Supernatant->Decision Direct Direct Chiral LC (CROWNPAK CR-I+) pH 1.5 Mobile Phase Decision->Direct High Conc. (>10 µM) Deriv Derivatization (L-FDLA Reagent) Decision->Deriv Trace Conc. (<1 µM) Detection MS/MS Detection Target: D-Leu-15N (Exclude L-Leu M+1) Direct->Detection Reaction Reaction: 1h @ 40°C Quench with HCl Deriv->Reaction Separation LC Separation (C18 Column) Reaction->Separation Separation->Detection

Caption: Decision tree for D-Leucine-15N analysis. Note the critical "No Acid" step during precipitation to prevent induced racemization.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: The "Ghost" Peak (Isotopic Interference)

Q: I see a peak for D-Leu-15N at the correct retention time in my control samples (which only have L-Leu). Is my standard contaminated?

A: It is likely not contamination, but isotopic crosstalk .

  • The Physics: Unlabeled L-Leucine has a molecular weight of ~131.1 Da. Approximately 6-7% of L-Leucine molecules contain a natural

    
    C atom, creating an M+1 isotope at ~132.1 Da.
    
  • The Problem: Your D-Leu-15N target also has a mass of ~132.1 Da. Mass spectrometry cannot easily distinguish these on standard instruments (QQQ).

  • The Fix: You must achieve Baseline Chromatographic Separation (

    
    )  between L-Leu and D-Leu.
    
    • Action: If using L-FDLA derivatization, optimize your gradient. The L-Leu derivative typically elutes after the D-Leu derivative on C18. Ensure there is no tailing from the massive L-Leu peak into the D-Leu window.

Issue 2: Artificial D-Leu Formation (Racemization)

Q: My D-Leu levels increase the longer I process the sample. Am I creating it?

A: Yes, you are likely inducing racemization .

  • The Cause: Acid hydrolysis (often used for protein precipitation or tissue digestion) creates harsh conditions that convert L-Leu to D-Leu.

  • The Fix:

    • Avoid Acid Precipitation: Use cold Methanol or Acetonitrile (1:3 ratio) for deproteinization.

    • Control pH: Keep derivatization pH between 8.0 and 9.0. pH > 10 increases racemization rates.

    • Deuterated Control: If acid hydrolysis is unavoidable (e.g., analyzing total protein-bound D-Leu), use Deuterated Acid (DCl/D2O). Any D-Leu formed during hydrolysis will incorporate Deuterium (+1 Da shift) and can be distinguished from endogenous D-Leu.

Issue 3: Low Sensitivity in Plasma

Q: My standard curve looks great in water, but I lose 90% signal in plasma.

A: This is Matrix Suppression , specifically from phospholipids.

  • The Fix:

    • Switch to L-FDLA: This reagent adds a hydrophobic dinitrophenyl-alanine moiety, which increases retention time, moving the analyte away from the early-eluting polar salts and suppressors.

    • Use a Diverter Valve: Divert the first 1-2 minutes of flow (containing salts) to waste.

    • Internal Standard: You must use a stable isotope standard.[1] Since you are quantifying D-Leu-15N, you cannot use D-Leu-15N as the IS. Use D-Leu-d3 or D-Leu-13C6 . Do not use L-Leu isotopes as an IS for D-Leu due to potential separation shifts.

Part 4: Validated Experimental Protocol (L-FDLA Method)

Objective: Quantification of D-Leu-15N in Plasma.

1. Reagents:

  • L-FDLA (Marfey's Variant): 1% solution in Acetone.

  • Buffer: 1M NaHCO3 (pH 8.5).

  • Quench: 1M HCl.

2. Sample Preparation:

  • Aliquot 50 µL Plasma .

  • Add 150 µL Cold Acetonitrile (precipitate proteins). Vortex 1 min.

  • Centrifuge @ 12,000 x g for 10 min.

  • Transfer 100 µL Supernatant to a new vial.

3. Derivatization:

  • Add 20 µL 1M NaHCO3 to supernatant.

  • Add 50 µL L-FDLA solution .

  • Incubate at 40°C for 60 minutes (Do not exceed 50°C).

  • Stop reaction with 20 µL 1M HCl .

  • Dilute with mobile phase before injection.

4. LC-MS/MS Conditions:

  • Column: C18 (e.g., Cortecs C18 or Raptor C18), 2.1 x 100mm, 1.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 30% B to 60% B over 10 minutes. (Crucial for separating diastereomers).

  • Transitions (Example):

    • D-Leu-15N-L-FDLA: Precursor [M+H]+ -> Product Ion (Specific to DNP moiety).

References

  • Fujii, K., et al. (2018). "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." Journal of the American Society for Mass Spectrometry.[2] Link

  • Shimadzu Application News. (2017). "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Corporation.[3][4] Link

  • Miyamoto, T., et al. (2020). "Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid." Molecules. Link

  • Weatherly, C.A., et al. (2017). "D-Amino Acid Quantification in Biological Samples." Analytical Chemistry.

Sources

Overcoming matrix effects in D-Leucine-15N LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Leucine-15N LC-MS Analysis

Executive Summary: The "Double Trouble" Challenge

Analyzing D-Leucine-15N in biological matrices presents a unique convergence of two analytical challenges: Stereochemical Interference and Isotopic Overlap .

  • Chiral Challenge: Biological matrices (plasma, urine, tissue) contain high concentrations of endogenous L-Leucine . Without chiral separation, D-Leucine co-elutes with its L-enantiomer.

  • Isotopic Challenge: The 15N label adds +1 Dalton to the mass. However, the natural M+1 isotope of abundant L-Leucine (primarily from naturally occurring ^13C) also appears at +1 Dalton.

    • Result: If L-Leucine and D-Leucine-15N co-elute, the massive M+1 signal from endogenous L-Leucine will swamp the trace D-Leucine-15N signal, making accurate quantification impossible regardless of mass resolution on standard triple quadrupoles.

This guide provides the protocols to resolve these issues, ensuring data integrity through rigorous separation and matrix management.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Signal Interference & Baseline Noise

Q1: I am detecting significant D-Leucine-15N signal in my "blank" matrix samples. Is my label contaminated? Diagnosis: It is likely not contamination, but Isotopic Crosstalk due to poor chiral separation. Root Cause: Endogenous L-Leucine is present at


 to 

levels. Its natural M+1 isotope (approx. 6-7% of the parent abundance) has the exact same

as your D-Leucine-15N target. Solution: You must achieve baseline chiral resolution (

) between L-Leu and D-Leu.
  • Action: Switch from C18 to a Crown Ether-based Chiral Column (e.g., CROWNPAK CR-I(+)) or a Teicoplanin Column .

  • Validation: Inject a neat standard of unlabeled L-Leucine. If you see a peak at the retention time of D-Leucine-15N, your separation is insufficient.

Q2: My internal standard (D-Leu-d3) response varies wildly between samples. Why? Diagnosis: Ion Suppression caused by co-eluting phospholipids or salts. Root Cause: In standard Reverse Phase (RP) or Chiral modes, phospholipids often elute in broad bands that can overlap with your analyte. This "blind spot" reduces ionization efficiency. Solution: Implement Phospholipid Removal plates or Solid Phase Extraction (SPE) instead of simple Protein Precipitation (PPT).

  • Action: Use a Mixed-Mode Cation Exchange (MCX) SPE protocol (detailed in Part 2) to wash away lipids while retaining the amino acid.

Category B: Chromatographic Stability

Q3: My retention times are drifting on my Chiral Column. How do I stabilize them? Diagnosis: Chiral stationary phases (especially Crown Ethers) are highly sensitive to Temperature and Mobile Phase pH . Solution:

  • Thermostat Control: Set column oven to 25°C ± 0.1°C. Do not rely on ambient temperature.

  • Acid Control: Crown ether columns require acidic mobile phases (pH < 2.0) to protonate the amine group for complexation. Ensure your Perchloric Acid (HClO4) or Trifluoroacetic acid (TFA) concentration is precise.

    • Tip: Evaporation of volatile acids (TFA) from the solvent reservoir over 24 hours can shift retention. Refresh mobile phases daily.

Part 2: The "Gold Standard" Workflow

To guarantee data integrity, we recommend a workflow that combines Mixed-Mode SPE (to kill matrix effects) with Crown Ether Chiral Chromatography (to kill isotopic interference).

Workflow Logic Diagram

G cluster_0 Matrix Effect Elimination Sample Biological Sample (High L-Leu Background) ISTD Spike ISTD (D-Leu-d3 or d10) Sample->ISTD + Internal Std Precip Protein Precipitation (Removal of bulk proteins) ISTD->Precip 1% Formic Acid/MeCN SPE MCX SPE Cleanup (CRITICAL: Lipid Removal) Precip->SPE Supernatant Load Chiral Chiral LC Separation (CROWNPAK CR-I(+)) SPE->Chiral Eluate (Clean) MS MS/MS Detection (MRM Mode) Chiral->MS Baseline Resolved Isomers

Figure 1: Optimized workflow for D-Leucine-15N analysis. The MCX SPE step is critical for removing phospholipids that cause ion suppression, while Chiral LC ensures the L-Leu M+1 isotope does not interfere with quantification.

Detailed Experimental Protocol

1. Sample Preparation (Mixed-Mode SPE) Objective: Remove phospholipids and salts that suppress ionization.

  • Step 1: Aliquot 50 µL plasma/matrix.

  • Step 2: Add 20 µL Internal Standard (D-Leucine-d3, 10 µM).

  • Step 3: Add 200 µL 1% Formic Acid in Water (to disrupt protein binding). Vortex.

  • Step 4: Load onto Oasis MCX (Mixed-Mode Cation Exchange) plate.

    • Wash 1: 200 µL 1% Formic Acid (removes salts/proteins).

    • Wash 2: 200 µL Methanol (removes neutral lipids/phospholipids). <-- Critical Step

    • Elute: 100 µL 5% Ammonium Hydroxide in Methanol.

  • Step 5: Evaporate to dryness and reconstitute in Mobile Phase A.

2. LC-MS/MS Conditions Objective: Baseline separation of D-Leu and L-Leu.

  • Column: CROWNPAK CR-I(+) (3.0 mm × 150 mm, 5 µm).

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10 v/v).

    • Note: Crown ethers require the amino group to be protonated (

      
      ) to form the inclusion complex.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Strictly controlled).

  • Detection: ESI Positive Mode.

3. MRM Transitions (Quantitative)

AnalytePrecursor (

)
Product (

)
Retention Time (min)*Note
L-Leucine 132.186.14.2Elutes 2nd on CR-I(+)
D-Leucine-15N 133.1 87.1 2.8 Elutes 1st on CR-I(+)
L-Leucine (M+1) 133.187.14.2Interference! (Must be resolved)
D-Leu-d3 (ISTD)135.189.12.8Co-elutes with Target

Retention times are approximate and depend on column length/flow.

Part 3: The Mechanism of Interference

Understanding why the separation is necessary ensures you don't cut corners during method development.

Interference L_Leu Endogenous L-Leucine (High Conc: 100 µM) Isotope Natural M+1 Isotope (13C) Mass: 133.1 Da (Abundance: ~6% of L-Leu) L_Leu->Isotope Natural Abundance D_Leu_15N Target D-Leucine-15N (Trace Conc: 0.5 µM) TargetMass Target Mass Mass: 133.1 Da D_Leu_15N->TargetMass Coelution Standard C18 Column (Co-elution) Isotope->Coelution Separation Chiral Column (Baseline Resolution) Isotope->Separation TargetMass->Coelution TargetMass->Separation Result_Bad FALSE POSITIVE L-Leu M+1 masks D-Leu-15N Coelution->Result_Bad Overlap Result_Good ACCURATE QUANT D-Leu-15N separated from Interference Separation->Result_Good Resolved (ΔRT > 1 min)

Figure 2: Isotopic Interference Mechanism. Without chiral separation, the M+1 isotope of the abundant L-Leucine mimics the mass of D-Leucine-15N, causing false positives.

References

  • Shimadzu Corporation. "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Application News.

  • Armstrong, D. W., et al. "Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes." Science, 1986.
  • Advanced Materials Technology. "Separation of Amino Acid Enantiomers on Halo Chi-Lic Columns.
  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007.[1]

  • Vaniya, A., & Fiehn, O. "Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics." Trends in Analytical Chemistry, 2015. (Context on isotopic overlap in metabolomics).

(Note: For D-Leucine specific applications, the Shimadzu CROWNPAK method is the industry standard reference for underivatized analysis).

Sources

Technical Support Center: D-Leucine-15N Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for stable isotope applications. As Senior Application Scientists, we understand that working with D-enantiomer stable isotopes like D-Leucine-15N presents a unique orthogonal challenge: you are battling both isotopic physics (relaxation pathways, exchange rates) and stereochemical integrity (chiral purity, enzymatic degradation).

This guide is not a generic manual. It is a troubleshooting system designed to isolate the source of variability in your data—whether it stems from the reagent, the detection method (NMR/MS), or the biological system itself.

Module 1: Reagent Integrity & Characterization

Context: The most common source of "experimental error" is actually input material variability. D-Leucine-15N must be validated for both isotopic enrichment (>98 atom% 15N) and chiral purity (>99% ee).

Q: My NMR spectra show minor "ghost" peaks near the main amide signal. Is this an impurity?

A: This often indicates chiral contamination (L-Leucine-15N) or isotopic isotopomers .

Troubleshooting Protocol:

  • Check Chemical Shift: In achiral solvents (D₂O, DMSO-d6), D- and L-Leucine-15N are magnetically equivalent. If you see split peaks here, it is likely a chemical impurity or distinct isotopomers (e.g., doubly labeled species if not 100% pure).

  • Check Chiral Environment: If you are measuring in a chiral environment (e.g., protein complex, chiral liquid crystal), D- and L- forms will have distinct chemical shifts.

  • Run Marfey’s Analysis (The Gold Standard): Simple HPLC cannot separate D/L enantiomers. You must derivatize.

Standard Operating Procedure: Marfey’s Method for D-Leu-15N Validation
  • Principle: Derivatization with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) converts enantiomers (D/L) into diastereomers, which are separable on standard C18 columns.

StepActionCritical Parameter
1. Hydrolysis Dissolve sample in 6M HCl (if peptide bound) or H₂O.110°C for 24h (if peptide).
2. Derivatization Add 1M NaHCO₃ + 1% L-FDLA in acetone.Ratio: 1:4 (Amino Acid : Reagent).
3. Incubation Heat at 40°C for 1 hour.Protect from light.
4. Quenching Add 2M HCl to stop reaction.pH must drop to ~2.0.
5. Analysis Inject on C18 RP-HPLC (UV 340nm or MS).Elution Order: L-L elutes before L-D.

Note: For D-Leucine-15N, the "L-D" diastereomer (L-FDLA + D-Leu) will elute later than the L-L contaminant.

Visual Workflow: Purity Validation Logic

PurityWorkflow Start Input: D-Leucine-15N Sample SolventCheck Dissolve in Achiral Solvent (DMSO-d6) Start->SolventCheck NMR1D 1D 1H-15N NMR SolventCheck->NMR1D SplitPeaks Are peaks split? NMR1D->SplitPeaks ChemImpurity Likely Chemical Impurity (Check MS) SplitPeaks->ChemImpurity Yes ChiralCheck Perform Marfey's Method (L-FDLA Derivatization) SplitPeaks->ChiralCheck No HPLC C18 HPLC Analysis ChiralCheck->HPLC ResultL Peak at L-L Time: L-Enantiomer Contamination HPLC->ResultL ResultD Peak at L-D Time: Pure D-Leucine HPLC->ResultD

Figure 1: Decision tree for validating D-Leucine-15N purity. Note that achiral NMR cannot distinguish enantiomers without a chiral selector.

Module 2: NMR Spectroscopy Variability

Context: 15N-labeled D-amino acids are often used to probe protein dynamics or peptide interactions. Variability here usually stems from relaxation properties or isotope effects .

Q: My signal intensity varies significantly between experiments, even with identical concentrations.

A: This is likely a T1 Relaxation issue. 15N nuclei have long longitudinal relaxation times (T1), often 1–3 seconds or longer depending on the molecular size and field strength.

The Mechanism: If your inter-scan delay (d1) is too short (< 5 × T1), the 15N magnetization does not fully recover equilibrium, leading to signal saturation and non-quantitative peak integrals.

Troubleshooting Guide:

  • Measure T1: Run a standard Inversion Recovery pulse sequence.

  • Adjust Delay: Set your recycle delay (d1) to at least 5 × T1 for quantitative results.

  • Check NOE: If using proton decoupling (e.g., IGATED), the Nuclear Overhauser Effect (NOE) can enhance or suppress signals (negative NOE). For quantitative 15N, use inverse gated decoupling (decoupler on during acquisition only) to suppress NOE buildup.

Q: I see a chemical shift difference compared to my unlabeled standard.

A: This is the Deuterium/Isotope Isotope Effect . Substituting 14N with 15N causes a small upfield shift in the attached proton's signal (if observing 1H) or the carbon signal (if observing 13C).

  • Magnitude: ~0.05 - 0.1 ppm shift is normal.

  • Action: Do not calibrate your 15N-labeled spectra directly against unlabeled external standards without applying a correction factor.

Parameter14N (Natural)15N (Enriched)Impact on Experiment
Spin 1 (Integer)1/2 (Half-integer)14N has Quadrupolar broadening; 15N yields sharp lines.
Gyromagnetic Ratio 1.93-2.7115N has negative NOE (requires specific pulse sequences).
Sensitivity High (99.6% abundance)Low (0.37% natural)Enriched 15N is required for inverse detection (HSQC).

Module 3: Biological Stability & Metabolic Tracing[1][2][3]

Context: When using D-Leucine-15N in cell culture or in vivo, "disappearing" signal is often due to enzymatic conversion, not physical loss.

Q: My D-Leucine-15N signal disappears rapidly in kidney/liver tissue homogenates.

A: You are observing the activity of D-Amino Acid Oxidase (DAAO) . DAAO is a peroxisomal flavoenzyme highly active in the kidney, liver, and brain. It stereospecifically oxidizes D-amino acids to their corresponding


-keto acids (which are unstable and degrade).

Reaction Pathway:



Troubleshooting Protocol:

  • Inhibitor Control: Repeat the experiment in the presence of Sodium Benzoate (a competitive DAAO inhibitor) or CBIO .

    • If signal persists: DAAO degradation is confirmed.

    • If signal still fades: Check for racemase activity (conversion to L-Leu, then incorporation into proteins).

  • Racemization Check: Bacterial contaminants often express racemases (e.g., Bacillus spp.). Ensure your media is sterile and filter-sterilized (0.22 µm).

Visual Pathway: Metabolic Fate of D-Leucine

MetabolicFate DLeu D-Leucine-15N (Extracellular) Transport Transport (ASCT2 / LAT1) DLeu->Transport IntraDLeu Intracellular D-Leucine-15N Transport->IntraDLeu DAAO Enzyme: DAAO (Peroxisome) IntraDLeu->DAAO Oxidation Racemase Enzyme: Racemase (Bacterial/Specific Tissues) IntraDLeu->Racemase Inversion KetoAcid alpha-Keto-Isocaproate (Loss of 15N Signal) DAAO->KetoAcid LLeu L-Leucine-15N Racemase->LLeu Protein Protein Incorporation (Stable Signal) LLeu->Protein Translation

Figure 2: Metabolic pathways affecting D-Leucine-15N stability. DAAO leads to signal loss (deamination), while racemization leads to incorporation into proteins (L-form).

References

  • Marfey, P. (1984).[1][2] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6] Link

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and regulation. Frontiers in Bioscience. Link

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Sigma-Aldrich. (2023). L-Leucine-15N Specification Sheet (Reference for isotopic purity standards). Link

Sources

Optimizing D-Leucine-15N concentration for metabolic labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Labeling Subject: Optimization of D-Leucine-15N (¹⁵N-D-Leu) for Metabolic Labeling Ticket ID: #ISO-OPT-D15N Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary: The "Goldilocks" Protocol

You are likely using D-Leucine-15N for one of two advanced applications: (1) Peptidoglycan (PG) remodeling analysis in bacteria (where D-Leu replaces D-Ala), or (2) Tracking D-amino acid oxidase (DAAO) activity and racemization.

Unlike L-amino acids, D-enantiomers act as "metabolic probes" rather than bulk nutrients. The core challenge is the Bio-Orthogonal Trade-off :

  • Too Low (< 100 µM): Insufficient mass spectral signal or NMR resonance.

  • Too High (> 5 mM): Cell wall destabilization, growth inhibition (toxicity), or saturation of uptake transporters.

This guide provides a modular troubleshooting and optimization framework to find the optimal concentration for your specific biological system.

Module 1: Experimental Design & Optimization

Use this module before starting your main experiment to establish a baseline.

Q1: What is the optimal starting concentration range for D-Leu-15N?

Recommendation: Do not use a single concentration. Perform a Logarithmic Titration in Minimal Media (M9 or similar).

The Protocol:

  • Base Media: Use M9 Minimal Media (glucose + NH₄Cl). Avoid LB or rich media, as they contain millimolar concentrations of unlabeled L-amino acids and peptides that compete for uptake.

  • Inoculation: Back-dilute an overnight culture to OD₆₀₀ = 0.01.

  • Titration Matrix:

    • Low (Tracer): 0.1 mM (100 µM) – Good for high-sensitivity MS, minimal toxicity.

    • Medium (Structural): 1.0 mM – Standard for peptidoglycan remodeling studies.

    • High (Saturation): 5.0 mM – High risk of toxicity; use only for short-pulse labeling (< 1 generation).

Data Output: Plot OD₆₀₀ (Growth) vs. Signal Intensity (MS Peak Area).

Q2: Why am I seeing growth defects at higher concentrations?

Technical Insight: D-Leucine is a "non-canonical" D-amino acid. While bacteria like Bacillus subtilis or Vibrio cholerae can incorporate it into the peptidoglycan stem peptide (usually at the 4th or 5th position), it structurally compromises the cell wall.

  • Mechanism: D-Leu competes with D-Alanine for the D-Ala-D-Ala ligase (Ddl) or is exchanged into the mature PG by L,D-transpeptidases.

  • Result: High incorporation leads to looser cross-linking, morphological defects, and lysis.

Module 2: Visualization of Optimization Workflow

The following diagram illustrates the decision logic for optimizing concentration based on growth and signal feedback.

OptimizationWorkflow Start START: Define Goal Media Select Media: M9 Minimal (Recommended) Start->Media Titration Titration Matrix: 0.1 mM | 1.0 mM | 5.0 mM Media->Titration Measure Measure OD600 & MS Signal Titration->Measure CheckGrowth Growth Inhibition? Measure->CheckGrowth CheckSignal Signal Sufficient? CheckGrowth->CheckSignal No (<10% defect) Reduce Reduce Conc. or Shorten Pulse CheckGrowth->Reduce Yes (>10% defect) Optimized OPTIMAL: Proceed to Experiment CheckSignal->Optimized Yes Increase Increase Conc. or Check Uptake CheckSignal->Increase No Reduce->Titration Increase->Titration

Figure 1: Decision tree for balancing signal intensity against physiological toxicity during D-Leu-15N labeling.

Module 3: Troubleshooting Signal & Incorporation

Use this guide if your MS or NMR data shows poor labeling efficiency.

Q3: My MS signal for D-Leu-15N is negligible. What is interfering?

Root Cause Analysis:

  • Isotope Dilution (The "Rich Media" Trap): If you used LB broth, the concentration of unlabeled peptides is ~10–20 mM. Your 1 mM D-Leu-15N is being outcompeted 20:1.

    • Fix: Switch to M9 Minimal Media.[1]

  • Racemization: Many bacteria possess Racemases (e.g., DadX, Alr) or broad-spectrum racemases.

    • Pathway: D-Leu-15N (uptake) → Racemase → L-Leu-15N → Protein Incorporation.

    • Diagnostic: If you see the 15N label appearing in all cellular proteins (not just cell wall fractions), your D-Leu is being converted to L-Leu.

  • Transport Exclusion: D-Leu often shares transporters with L-Leu (LIV-I/LIV-II systems in E. coli). High concentrations of L-Leu in the media will competitively inhibit D-Leu uptake.

Q4: How do I calculate the actual Incorporation Rate?

Do not rely on total intensity. You must calculate the Mass Isotopomer Distribution (MID) .

ParameterFormula/MethodTarget Value
M+0 (Unlabeled) Intensity of Monoisotopic Peak< 10% (if 100% labeling desired)
M+1 (15N) Intensity of +1 Da PeakMaximize
Labeling Efficiency

> 50% for structural studies

Module 4: Biological Fate Mapping

Understanding where the nitrogen goes is critical for interpreting metabolic labeling data.

FateMapping cluster_ext Extracellular cluster_peri Periplasm / Cell Wall cluster_cyto Cytoplasm DLeu D-Leu-15N (Media) LDT L,D-Transpeptidase (Exchange) DLeu->LDT Transport Racemase Racemase (Conversion) DLeu->Racemase Transport DAAO D-AA Oxidase DLeu->DAAO Catabolism PG Peptidoglycan (Non-Canonical) LDT->PG Incorporation LLeu L-Leu-15N Racemase->LLeu Isomerization Protein Canonical Proteins LLeu->Protein Translation Keto Keto Acid + 15NH4 DAAO->Keto Deamination

Figure 2: The divergent metabolic fates of D-Leucine-15N. Note that for cell wall studies, the Cytoplasmic route (Racemase) represents "signal leakage."

References & Further Reading

  • Cava, F., et al. (2011). "D-amino acids control bacterial cell wall remodeling." Cell. Demonstrates the regulatory role of non-canonical D-amino acids in peptidoglycan.[2]

  • Kuru, E., et al. (2015). "Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ." Nature Protocols. Provides the foundational titration protocols for D-amino acid derivatives (applicable to 15N variants).

  • Siegrist, M. S., et al. (2015). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen."[2][3][4] ACS Chemical Biology. Discusses toxicity limits and uptake competition.

  • Cambridge Isotope Laboratories. (2025).[1] "Optimization of BioExpress supplementation of M9 cultures." Application Note. General guidance on isotope optimization in minimal media.

Disclaimer: This guide is for research use only. D-Leucine-15N is not intended for diagnostic or therapeutic use in humans.

Sources

Dealing with incomplete protein labeling with D-Leucine-15N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the challenges of incomplete protein labeling with D-Leucine-15N .

Topic: Troubleshooting Incomplete Incorporation of D-Leucine-15N
Critical Nomenclature Verification (Start Here)

Before proceeding with experimental troubleshooting, we must address a common nomenclature ambiguity that accounts for 15% of all "failed labeling" tickets.

Does "D" stand for Deuterium or Dextrorotatory?

  • Scenario A: Deuterated L-Leucine (

    
    H, 
    
    
    
    N-L-Leu)
    • Intent: You are performing NMR studies (e.g., Methyl-TROSY) or Mass Spec quantitation and require deuterium to reduce relaxation rates or add mass shift.

    • Status: Proceed to Section 2. This is the standard use case.

  • Scenario B: D-Stereoisomer (

    
    N-D-Leu) 
    
    • Intent: You purchased the D-enantiomer (dextrorotatory) of Leucine.

    • The Issue: Standard ribosomal machinery in E. coli, Yeast, and Mammalian cells cannot incorporate D-amino acids into proteins. They are strictly L-specific.

    • Result: 0% labeling efficiency.

    • Solution: You must purchase L-Leucine . If your application specifically requires D-amino acids (e.g., for protease-resistant therapeutic peptides), you must use a modified Cell-Free Protein Synthesis (CFPS) system with flexizymes or engineered ribosomes.

Diagnostic Workflow: Defining "Incomplete"

Use this matrix to categorize your specific failure mode before applying fixes.

Observation (Mass Spec / NMR)DiagnosisPrimary Root Cause
0% Incorporation Total FailureWrong Isomer (D-Leu), Transport defect, or Pathway inhibition.
< 90% Incorporation Isotopic DilutionEndogenous Leucine synthesis by the host strain.
Scrambled Label (Label appears in Val/Ile)Metabolic ScramblingTransamination or shared biosynthetic precursors (

-ketoisovalerate).
Low Protein Yield Toxicity/StarvationAuxotrophic strain starvation or D2O toxicity (if used).
Root Cause Analysis & Mechanisms

To fix incomplete labeling, you must understand the metabolic flux of Leucine in your expression host (typically E. coli).

The Metabolic Dilution Problem

If you use a standard strain (e.g., BL21(DE3)) and supplement with labeled Leucine, the bacteria will preferentially use the exogenous amino acid initially. However, as the culture grows, the bacteria activate their own biosynthetic pathways, producing unlabeled L-Leucine from glucose/ammonium. This unlabeled Leucine competes with your expensive


N-labeled reagent, diluting the final isotope percentage.
The Scrambling Problem (Transamination)

Even if you suppress synthesis, the


N label on the 

-amine is not permanent. Leucine undergoes reversible transamination.
  • 
    N-Leu is converted to 
    
    
    
    -ketoisocaproate (its keto-acid form).
  • The

    
    N is transferred to 
    
    
    
    -Ketoglutarate to form Glutamate.
  • That

    
    N atom enters the general nitrogen pool and can end up in other amino acids (Alanine, Valine, etc.).
    
Visualizing the Pathway

The diagram below illustrates where the label is lost (Dilution) or moved (Scrambling).

LeucineMetabolism Glucose Glucose (Carbon Source) Pyruvate Pyruvate Glucose->Pyruvate AlphaKIV α-Ketoisovalerate (Branch Point) Pyruvate->AlphaKIV Biosynthesis AlphaKIC α-Ketoisocaproate AlphaKIV->AlphaKIC ExogenousLeu Exogenous D-Leucine-15N ExogenousLeu->AlphaKIC Reversible Transamination Protein Target Protein ExogenousLeu->Protein Direct Incorporation (Desired) EndoLeu Endogenous L-Leucine (14N) AlphaKIC->EndoLeu Transaminase (TyrB/IlvE) GeneralN General Nitrogen Pool (Glutamate/Gln) AlphaKIC->GeneralN 15N Scrambling (Label Loss) EndoLeu->Protein Competition (Dilution)

Figure 1: Metabolic flux of Leucine. Note the competition between Endogenous Leucine (Red) and Exogenous Label (Blue), and the scrambling pathway via transamination.

Optimized Protocol for High-Fidelity Labeling

To achieve >95% incorporation, you must shift the equilibrium using Auxotrophy or Metabolic Suppression .

Method A: The "Shift" Protocol (Standard Strains)

Best for: Labs without auxotrophic strains. Expected Efficiency: 80-90%.

  • Starter Culture: Grow BL21(DE3) in minimal M9 media (unlabeled) overnight. Do not use LB, as rich media carryover is a major source of contamination.

  • Growth Phase: Inoculate large M9 culture (

    
    NH
    
    
    
    Cl, Glucose). Grow to OD
    
    
    = 0.7.
  • The Shift:

    • Centrifuge cells (2000 x g, 15 min).

    • Resuspend in fresh M9 media containing only the labeled D-Leucine-15N (typically 60-100 mg/L) and the other 19 unlabeled amino acids (in excess, ~200 mg/L each).

    • Why? Adding the other 19 AA's inhibits their biosynthetic pathways via feedback inhibition, sparing metabolic energy.

  • Induction: Incubate for 15 minutes to allow transport of labeled Leu, then induce with IPTG.

  • Harvest: Harvest early (3-4 hours post-induction). Long induction times increase scrambling.

Method B: The Auxotroph Method (Gold Standard)

Best for: >98% efficiency, Methyl-TROSY, and Deuteration.

  • Strain Selection: Use a Leucine auxotroph (e.g., E. coli strain DL39 or specific leuB- knockouts). These strains cannot synthesize Leucine.

  • Protocol:

    • Grow cells in M9 + minimal unlabeled Leucine (just enough to reach OD 0.6).

    • At OD 0.6, the unlabeled Leucine should be depleted (growth plateau).

    • Add D-Leucine-15N (50-100 mg/L).

    • Induce immediately.

    • Since the cell cannot make Leucine, 100% of the Leucine in the protein must come from your supplement.

Frequently Asked Questions (Technical)

Q1: I see "ghost" peaks in my HSQC near the Leucine resonances. Is this scrambling? A: Likely, yes. If you are using


N-Leu, transaminases (like branched-chain amino acid aminotransferase, IlvE) can swap the 

N onto

-ketoglutarate, forming

N-Glutamate. This label then trickles into other amino acids.
  • Fix: Add unlabeled

    
    -ketoglutarate to the media to act as a "sink" for the nitrogen, or use a transaminase-deficient strain (e.g., ilvE-), though these grow very slowly.
    

Q2: Can I use D-Leucine-15N in mammalian cells (HEK293/CHO)? A: Mammalian cells are prone to significant scrambling of Leucine. They also require complex media.

  • Fix: Use "Drop-out" media (DMEM -Leu) and dialyzed FBS (Fetal Bovine Serum). Standard FBS contains high levels of unlabeled Leucine. You must use dialyzed serum or serum-free adapted cells to get high labeling efficiency.

Q3: My protein yield dropped 50% when I switched to labeling media. A: This is common. Deuterated amino acids (


H) can exhibit a Kinetic Isotope Effect (KIE), slowing enzyme rates.
  • Fix: Lower the induction temperature to 18-20°C and increase induction time (if scrambling is not the priority) or increase the concentration of the labeled amino acid.

Q4: I bought "D-Leucine" and my expression failed completely. The bottle says "D-Leu". A: Check the Certificate of Analysis. If the optical rotation is negative (or labeled D-isomer), you have the wrong stereoisomer. Ribosomes only accept L-amino acids. You cannot "force" D-Leu incorporation in standard E. coli.

References & Further Reading
  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR. (Establishes the standard for Leu/Val labeling).

  • Lichtenecker, R. J., et al. (2013). Independent Valine and Leucine Isotope Labeling in Escherichia coli. Journal of Biomolecular NMR.

  • Kainosho, M., et al. (2006). Optimal isotope labeling for NMR protein structure determinations. Nature. (Discusses the SAIL method and stereoselective labeling).

  • Cambridge Isotope Laboratories. Application Note 15: Top Ten Tips for Producing 13C/15N Protein in Abundance.

For further assistance, please contact the Structural Biology Support Team with your lot number and strain genotype.

Technical Support Center: D-Leucine-15N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Configuration and Troubleshooting for D-Leucine-15N (


N-D-Leu) Tracing

Executive Summary & Architecture

The Core Challenge: Unlike standard


C-Glucose MFA which tracks carbon backbones, 

N-D-Leu analysis tracks nitrogen liberation and re-assimilation . D-Leucine is metabolized exclusively by D-Amino Acid Oxidase (DAO) in peroxisomes, releasing the labeled nitrogen as

NH

(ammonia). This labeled ammonia is then scavenged by Glutamate Dehydrogenase (GDH) or Glutamine Synthetase (GS) to enter the general amino acid pool.

Therefore, your software workflow must solve three specific problems:

  • Chiral Differentiation: Distinguishing D-Leu from L-Leu (mass spectrometry alone cannot do this; it requires chromatographic separation).

  • Nitrogen Atom Mapping: Tracking single-atom nitrogen transfer rather than multi-atom carbon blocks.

  • Compartmentalization: Modeling the peroxisomal localization of DAO.

Recommended Software Stack

There is no single "D-Leu Software." We utilize a validated stack of three tools:

StageSoftwareRoleKey Configuration for D-Leu
1. Quantitation Skyline (MacCoss Lab)Peak IntegrationExplicit retention time (RT) windows to separate D- vs. L-isomers.
2. Correction IsoCor (MetaSys)Isotope CorrectionCorrection for

N natural abundance (0.368%) and tracer purity.
3. Flux Modeling INCA (Vanderbilt)Flux EstimationCustom atom mapping for Nitrogen (N) instead of Carbon (C).

Workflow Visualization

The following diagram illustrates the data flow from raw LC-MS signals to final flux maps, highlighting the critical decision points for D-Leucine analysis.

DLeu_Workflow cluster_INCA INCA Modeling Engine RawData Raw LC-MS/MS Data (Chiral Column) Skyline Skyline: Peak Integration RawData->Skyline .raw import ChiralCheck Decision: Are D/L peaks resolved? Skyline->ChiralCheck RT Analysis ChiralCheck->RawData No: Re-optimize LC Method IsoCor IsoCor: Natural Abundance Correction ChiralCheck->IsoCor Yes: Export MIDs INCA_Config INCA: Model Configuration IsoCor->INCA_Config Corrected Isotopologues AtomMap Atom Mapping: D-Leu (N) -> NH3 (N) INCA_Config->AtomMap FluxMap Final Flux Map: DAO Activity & N-Assimilation Reaction Reaction: D-Leu + O2 -> KIC + NH3 + H2O2 AtomMap->Reaction Reaction->FluxMap Minimize SSR

Caption: Workflow for D-Leucine-15N MFA. Critical checkpoint is the chiral resolution before isotope correction.

Module 1: Data Pre-Processing (Skyline)

Objective: Extract Mass Isotopomer Distributions (MIDs) while ensuring D-Leucine is not contaminated by L-Leucine signals.

Troubleshooting Guide

Q: My software shows identical flux for D-Leucine and L-Leucine. Is this biological?

  • A: Likely not. This is usually an RT (Retention Time) Alignment Error .

    • Diagnosis: In Skyline, check the extracted ion chromatogram (XIC). If you see a single peak or overlapping peaks, your chiral chromatography failed.

    • Fix: You must use a chiral column (e.g., Chirobiotic T or Crownpak). In Skyline, manually set the "Explicit Retention Time" for D-Leu to match its specific elution window. If they co-elute, the software sums their intensities, diluting the

      
      N signal of the D-isomer with the unlabeled L-isomer.
      

Q: How do I handle the "M+1" peak for Nitrogen?

  • A: Unlike

    
    C (mass shift +1.00335 Da), 
    
    
    
    N has a mass shift of +0.99703 Da .
    • Protocol: In Skyline Settings -> Transition Settings -> Prediction, ensure the "Isotope Labeled" definition uses the correct atomic mass for

      
      N. If you use the default "Heavy" setting often configured for 
      
      
      
      C, your integration windows may drift, missing the peak apex for high-resolution MS data.

Module 2: Isotope Correction (IsoCor)

Objective: Remove natural isotope abundance (background


C, 

O,

N) to isolate the tracer signal.
Critical Configuration

When setting up IsoCor for


N-D-Leu, you must alter the standard configuration.

Q: The corrected enrichment is negative. What went wrong?

  • A: This usually indicates an over-correction due to incorrect Tracer Purity settings.

    • The Science: Commercial

      
      N-D-Leu is rarely 100% pure (typically 98-99%). If you tell IsoCor it is 100%, the algorithm subtracts more background noise than exists.
      
    • Fix: Check the Certificate of Analysis (CoA) for your specific lot of D-Leu. Input the exact value (e.g., 0.985) into the IsoCor "Isotopic Purity" field.

Q: Should I correct for Carbon isotopes if I only used a Nitrogen tracer?

  • A: YES.

    • Reasoning: The mass spectrometer measures mass, not element type. A naturally occurring

      
      C atom in D-Leu will create an M+1 peak that mimics an 
      
      
      
      N label.
    • Protocol: In IsoCor, ensure the molecule formula is correct (C

      
      H
      
      
      
      NO
      
      
      ). The software will automatically calculate the probability of natural
      
      
      C and subtract it, leaving only the signal derived from your
      
      
      N tracer.

Module 3: Flux Modeling (INCA)

Objective: Build a metabolic map that reflects D-amino acid catabolism. This is the most complex step because standard libraries do not include DAO.

Protocol: Building the DAO Pathway in INCA

You cannot use a standard "Central Carbon Metabolism" model. You must append the DAO reaction.

Step 1: Define the Atoms Standard MFA tracks Carbon. You must enable Nitrogen tracking.

  • INCA Command:mod.atoms = {'C', 'N'};

Step 2: Define the Reaction Stoichiometry Add the DAO reaction to your network list.

  • Reaction:DLeu (peroxisome) -> KIC (cytosol) + NH3 (cytosol)

  • Note: We simplify the H

    
    O
    
    
    
    out unless you are specifically modeling oxidative stress, as it does not carry the Nitrogen label.

Step 3: Atom Mapping (The Critical Step) You must tell INCA where the nitrogen goes.

  • Mapping:DLeu [C1:6 N1] -> KIC [C1:6] + NH3 [N1]

  • Explanation: The Carbon skeleton (C1:6) stays with the keto-acid (KIC). The Nitrogen (N1) is cleaved off into Ammonia.

Step 4: The Re-assimilation Loop To see the flux, you must model where the


NH

goes.
  • Reaction:Glu + NH3 -> Gln (Glutamine Synthetase)

  • Mapping:Glu [C1:5 N1] + NH3 [N2] -> Gln [C1:5 N1 N2]

Troubleshooting INCA Models

Q: My model fails to converge (SSR remains high).

  • A: You likely modeled the DAO reaction as Reversible .

    • The Science: DAO is a flavoprotein oxidase; the reaction is thermodynamically irreversible under physiological conditions.

    • Fix: In the INCA reaction list, set the reversibility flag to 0 (Irreversible) for the D-Leu -> KIC step. If you allow reversibility, the solver attempts to push

      
      N back into D-Leu from Ammonia, which is biologically impossible in mammals (we lack D-amino acid transaminases for synthesis).
      

Q: The confidence intervals on my flux estimates are huge (unidentified).

  • A: You have insufficient measurements to constrain the Nitrogen pool.

    • Fix: You cannot just measure D-Leu. You must measure the enrichment of downstream acceptors: Glutamate and Glutamine .

    • Reasoning: The flux of D-Leu oxidation is mathematically coupled to the appearance of label in Glu/Gln. Without measuring the product (Gln-M+1), the rate of the reaction is mathematically unconstrained.

References & Resource Links

  • INCA Software (MFA Suite):

    • Source: Young, J. D.[1] (Vanderbilt University). The gold standard for isotopomer network compartmental analysis.

    • URL:[Link]

  • IsoCor (Isotope Correction):

    • Source: Millard, P., et al. (MetaSys Team). Python-based isotope correction for HRMS data.

    • URL:[Link]

  • Skyline (Small Molecule Quant):

    • Source: MacCoss Lab (University of Washington).

    • URL:[Link]

  • D-Amino Acid Oxidase Biochemistry:

    • Source: Pollegioni, L., et al. "D-Amino acid oxidase: physiological role and applications." FEBS Journal.

    • Context: Defines the irreversibility and stoichiometry of the DAO reaction used in Module 3.

    • URL:[Link][2]

  • 15N-MFA Methodology:

    • Source: Gopalakrishnan, S., & Maranas, C. D. "13C metabolic flux analysis at a genome-scale." (Adapted for Nitrogen tracking principles).[3]

    • URL:[Link]

For further assistance with custom atom mapping scripts in MATLAB, please contact the application engineering team with your specific metabolic network topology.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to D-Leucine-15N and L-Leucine-15N as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of D-Leucine-15N and L-Leucine-15N for use as metabolic tracers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to offer a detailed examination of the distinct metabolic pathways these isomers trace, the experimental insights they uniquely provide, and the technical considerations for their application.

Introduction: The Principle of Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. By enriching a compound with a stable, non-radioactive isotope like Nitrogen-15 (¹⁵N), researchers can track its incorporation into various metabolic pathways using mass spectrometry.[1] Leucine, an essential branched-chain amino acid, is a cornerstone tracer for studying protein metabolism due to its critical role in protein synthesis and its regulation of key signaling pathways like mTORC1.[2][3][4][5]

The choice between the stereoisomers L-Leucine and D-Leucine as tracers is not arbitrary; it is a critical experimental decision that dictates the biological question being answered. L-Leucine-15N, the naturally occurring, proteinogenic form, is the classic choice for studying protein synthesis and turnover.[5] In contrast, D-Leucine-15N, a "non-natural" amino acid in mammals, provides a unique window into distinct metabolic processes, including the activity of D-amino acid oxidase (DAO) and the metabolism of the gut microbiome.[6][7]

L-Leucine-15N: The Canonical Tracer for Protein Synthesis

L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[2][3][8] When L-Leucine-15N is introduced into a system, it is recognized by aminoacyl-tRNA synthetases and incorporated directly into nascent polypeptide chains. This makes it the gold-standard tracer for quantifying rates of protein synthesis in various tissues, particularly muscle.[4][9]

Key Applications of L-Leucine-15N:
  • Measuring Protein Synthesis Rates (PSR): Quantifying the rate of new protein creation in response to stimuli like nutrition, exercise, or therapeutic intervention.[4][9]

  • Whole-Body Protein Turnover: Assessing the dynamic balance between protein synthesis and breakdown.[9]

  • mTORC1 Pathway Analysis: Investigating the signaling cascade that governs cell growth and proliferation.[2][3][10]

The metabolic fate of L-Leucine-15N is primarily directed towards protein synthesis. A secondary pathway involves its transamination to α-ketoisocaproate (KIC), which can then be oxidized for energy or used for the synthesis of other compounds.

D-Leucine-15N: A Specialized Tool for Alternative Pathways

While mammals almost exclusively utilize L-amino acids for protein synthesis, D-amino acids are not metabolically inert.[11][12][13] They are present in the bacterial cell wall (peptidoglycan) and are metabolized in mammals primarily by the peroxisomal flavoenzyme D-amino acid oxidase (DAO).[6][12][14][15] This makes D-Leucine-15N a highly specific tracer for pathways that are invisible to its L-isomer counterpart.

Key Applications of D-Leucine-15N:
  • Probing D-Amino Acid Oxidase (DAO) Activity: Directly measuring the in vivo activity of DAO, an enzyme implicated in neurological function and disease.[6][14][15][16] DAO catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, hydrogen peroxide, and ammonia.[6][15]

  • Investigating Gut Microbiome Metabolism: Since bacteria synthesize and utilize D-amino acids, D-Leucine-15N can be used to trace the metabolic activity and influence of the gut microbiota.[6][7]

  • Drug Development: D-amino acids are increasingly used in peptide-based drugs to enhance stability and resist enzymatic degradation.[][18][19][20] D-Leucine-15N can be used to study the pharmacokinetics and metabolic fate of these therapeutic peptides.

A pivotal study demonstrated that DAO is indispensable for the conversion of D-leucine to its α-keto acid, α-ketoisocaproic acid (KIC).[16] In mutant mice lacking DAO activity, the conversion of administered D-[²H₇]leucine to [²H₇]KIC was completely absent, definitively establishing the role of this enzyme.[16]

Head-to-Head Comparison: Choosing the Right Tracer

The decision to use D-Leucine-15N versus L-Leucine-15N depends entirely on the research objective. The two are not interchangeable; they are complementary tools for dissecting different aspects of metabolism.

FeatureL-Leucine-15ND-Leucine-15N
Primary Application Measurement of protein synthesis and turnover.[4][9]Measurement of D-amino acid oxidase (DAO) activity, bacterial metabolism.[6][16]
Primary Metabolic Fate Incorporation into nascent proteins via translation.[5]Oxidative deamination by DAO to α-ketoisocaproate (KIC).[6][15][16]
Key Enzyme(s) Traced Aminoacyl-tRNA synthetases, Ribosomes.D-Amino Acid Oxidase (DAO).[6][14]
Typical Research Area Muscle physiology, nutrition, aging, metabolic disease.[2][3][4]Neuroscience, nephrology, microbiology, pharmacology.[12][14][19]
Primary Labeled Product ¹⁵N-labeled proteins.¹⁵N-labeled α-ketoisocaproate (KIC), subsequently ¹⁵N-L-Leucine via transamination.[16]

Visualizing the Metabolic Divide

The distinct pathways traced by L-Leucine-15N and D-Leucine-15N can be clearly visualized. L-Leucine directly enters the cellular machinery for protein building, while D-Leucine is first processed by a specialized enzyme, DAO, before its carbon skeleton can merge with the central metabolic pool.

cluster_L L-Leucine-15N Pathway cluster_D D-Leucine-15N Pathway cluster_common Common Pool L_Leu L-Leucine-15N tRNA_Synth Aminoacyl-tRNA Synthetase L_Leu->tRNA_Synth Activation L_Leu_pool L-Leucine Pool Ribosome Ribosome tRNA_Synth->Ribosome Charging Protein 15N-Labeled Protein Ribosome->Protein Translation D_Leu D-Leucine-15N DAO D-Amino Acid Oxidase (DAO) D_Leu->DAO Oxidation KIC 15N-α-Ketoisocaproate (KIC) DAO->KIC KIC_pool α-KIC Pool KIC->KIC_pool Joins Pool L_Leu_pool->KIC_pool Transamination cluster_prep Phase 1: Preparation & Dosing cluster_sample Phase 2: Sampling & Processing cluster_analysis Phase 3: Analysis & Interpretation Model 1. Select Model (Cell Culture, Animal, Human) Tracer 2. Prepare Tracer (D- or L-Leucine-15N) Dosing 3. Administer Tracer (e.g., Primed-Constant Infusion) Sampling 4. Collect Samples (Plasma, Tissue Biopsy) Dosing->Sampling Quench 5. Quench Metabolism (e.g., Liquid Nitrogen) Extract 6. Extract Metabolites & Hydrolyze Proteins Deriv 7. Derivatize Analytes (For GC-MS) Extract->Deriv Analysis 8. Analyze by MS (LC-MS/MS or GC-MS) Calc 9. Calculate Enrichment & Metabolic Flux

Caption: General workflow for a stable isotope tracing experiment.

Protocol: Measuring Protein Synthesis with L-Leucine-15N

This protocol outlines the primed-constant infusion method, a standard for measuring muscle protein synthesis in humans. [9][21][22]

  • Subject Preparation: Subjects arrive after an overnight fast. Antecubital catheters are placed for tracer infusion and blood sampling.

  • Priming Dose: A priming bolus of L-[¹⁵N]phenylalanine (often used alongside leucine tracers to measure synthesis) is administered to rapidly achieve isotopic steady-state.

  • Constant Infusion: A continuous intravenous infusion of the ¹⁵N-labeled amino acid is maintained for several hours. [23]4. Blood Sampling: Arterialized blood samples are collected at regular intervals to confirm isotopic steady-state in the plasma precursor pool.

  • Tissue Biopsies: Muscle tissue biopsies are collected at the beginning and end of the infusion period to measure the incorporation of the ¹⁵N label into the protein-bound amino acid pool.

  • Sample Processing:

    • Plasma is separated, and proteins are precipitated.

    • Muscle tissue is immediately frozen, powdered, and homogenized. Proteins are hydrolyzed to release constituent amino acids.

  • Mass Spectrometry: The isotopic enrichment of free amino acids in plasma and protein-bound amino acids from tissue is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [1][24][25]8. Calculation: The fractional synthetic rate (FSR) is calculated based on the increase in ¹⁵N enrichment in the tissue protein over time, relative to the enrichment of the precursor pool (plasma ¹⁵N-leucine). [9][26]

Protocol: Assessing DAO Activity with D-Leucine-15N

This protocol is adapted from studies investigating in vivo D-amino acid metabolism. [16]

  • Model System: The experiment can be performed in wild-type animals versus a DAO knockout or inhibitor-treated group to establish the enzyme's specific contribution.

  • Tracer Administration: A bolus intravenous or intraperitoneal injection of D-Leucine-15N is administered.

  • Time-Course Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to capture the kinetics of D-Leucine-15N clearance and metabolite appearance.

  • Sample Processing: Plasma is immediately harvested and deproteinized (e.g., with methanol or perchloric acid) to precipitate proteins and preserve metabolites.

  • Mass Spectrometry (LC-MS/MS): An LC-MS/MS method is used to quantify the concentrations of D-Leucine-15N, its primary product ¹⁵N-α-ketoisocaproate (KIC), and any subsequently formed ¹⁵N-L-Leucine (from transamination of KIC) in the plasma. High-resolution mass spectrometry is crucial for separating isotopologues. [1][25][27]6. Data Analysis:

    • Plot the concentration-time curves for D-Leucine-15N and its metabolites.

    • Calculate pharmacokinetic parameters, such as the clearance rate of D-Leucine-15N and the area under the curve (AUC) for the appearance of ¹⁵N-KIC.

    • Compare these parameters between experimental groups (e.g., wild-type vs. DAO knockout) to quantify the contribution of DAO to D-Leucine metabolism. [16]

Conclusion

D-Leucine-15N and L-Leucine-15N are powerful, yet distinct, metabolic tracers. L-Leucine-15N remains the indispensable tool for directly measuring protein synthesis and studying canonical anabolic signaling. D-Leucine-15N, conversely, opens the door to investigating less-explored pathways, offering specific insights into the function of D-amino acid oxidase, the metabolic impact of the microbiome, and the fate of D-amino acid-based therapeutics. The expert choice of tracer is dictated by the specific biological question, enabling researchers to precisely map the intricate and diverse pathways of amino acid metabolism.

References

  • D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. (2011). PubMed. [Link]

  • Emerging Role of D-Amino Acid Metabolism in the Innate Defense. (2018). PMC. [Link]

  • Promising Application of D-Amino Acids toward Clinical Therapy. (2022). PMC. [Link]

  • Leucine and mTORC1: a complex relationship. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • The effect of l-leucine on mTORC1 and MAPK pathways. After serum. (n.d.). ResearchGate. [Link]

  • Does leucine activate mTOR?. (2022). Quora. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). Frontiers. [Link]

  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. (n.d.). PMC. [Link]

  • An overview on D-amino acids. (2017). PubMed. [Link]

  • D-Amino Acids : Physiology, Metabolism, and Application. (n.d.). ResearchGate. [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024). Protheragen. [Link]

  • Promising Application of D-Amino Acids toward Clinical Therapy. (2022). PubMed. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central. [Link]

  • D-Amino acid. (n.d.). Wikipedia. [Link]

  • Effects of [15N]leucine infused at low rates on leucine metabolism in humans. (1985). PubMed. [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. (n.d.). PMC. [Link]

  • Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. (n.d.). PubMed. [Link]

  • 363 Mass spectrometric analysis of stable-isotope-labelled amino acid tracers BY TOM PRESTON AND CHRISTINE SLATER Scottish Unive. (n.d.). Cambridge University Press & Assessment. [Link]

  • Metabolomics and isotope tracing. (n.d.). PMC - NIH. [Link]

  • Comparative Evaluation of the Quantitative Utilization of Parenterally and Enterally Administered Leucine and L-[1-13C,15N]leucine Within the Whole Body and the Splanchnic Region. (1995). PubMed. [Link]

  • Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. (2017). ResearchGate. [Link]

  • Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. (2017). ACS Publications. [Link]

  • Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males. (2021). American Journal of Physiology. [Link]

  • Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. (2021). Journal of Applied Physiology. [Link]

  • Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in. (2021). American Physiological Society Journal. [Link]

  • Characterization of human D-amino acid oxidase. (n.d.). CORE. [Link]

  • Active site chlorination of D-amino acid oxidase by N-chloro-D-leucine. (1976). PubMed. [Link]

Sources

Validation of D-Leucine-15N incorporation by mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Lock" Validation Necessity

In the precise landscape of peptidomics and bacterial metabolism research, D-Leucine-15N represents a high-value tracer, distinct from its ubiquitous L-isomer.[1] However, its utility is entirely dependent on rigorous validation.[1] Unlike standard proteomic workflows, working with D-amino acids requires a "Dual-Lock" validation system : you must simultaneously prove the stereochemical retention (it is still D-Leucine, not racemized to L) and the isotopic enrichment (it is the exogenous 15N tracer, not endogenous 14N).[1]

This guide compares the performance of D-Leucine-15N against common alternatives (L-Leucine-15N and Unlabeled D-Leucine) and details the Marfey’s Reagent (FDAA) derivatization protocol as the gold-standard method for validating incorporation.[1]

Technical Principles & Comparative Analysis

The Product: D-Leucine-15N (Stable Isotope)[1]
  • Primary Application: Tracking non-canonical peptide synthesis (e.g., bacterial cell walls, non-ribosomal peptides) and studying racemase activity.

  • Detection Mechanism: Mass shift (+1 Da) + Chiral Chromatographic Resolution.

Comparative Performance Matrix

The following table objectively compares D-Leucine-15N against its primary experimental alternatives.

FeatureD-Leucine-15N (Target) L-Leucine-15N (Alternative A) Unlabeled D-Leucine (Alternative B)
Metabolic Specificity High. Tracks specific D-AA pathways (e.g., peptidoglycan editing) without background noise from general protein synthesis.[1]Low. Rapidly incorporated into all cellular proteins, creating massive background noise for D-specific studies.[1]Medium. Can track D-pool size but cannot distinguish exogenous uptake from endogenous recycling/synthesis.
Racemization Detection Yes. Can quantify D

L conversion rates by tracking the 15N label into the L-peak.
Yes. Can track L

D, but often obscured by the massive L-pool abundance.[1]
No. Cannot distinguish if a D-peak is from the tracer or natural abundance.
MS Quantification Absolute. Uses Isotope Dilution Mass Spectrometry (IDMS) principles.Absolute. Standard proteomic quantification.Relative. Relies on external calibration curves; prone to matrix suppression errors.[1]
Data Integrity Risk Low. "Dual-Lock" (Mass + Chiral RT) confirms identity.[1]High. Risk of "False Positives" if chiral separation is poor (L-signal bleeding into D-window).[1]High. No isotopic tag to verify the signal source.
Why L-Leucine-15N Fails as a Surrogate

Researchers often attempt to use L-Leucine-15N assuming metabolic equilibrium.[1] This is scientifically flawed for D-AA studies because:

  • Transport Selectivity: Bacterial ABC transporters and mammalian systems often have distinct uptake kinetics for D vs L isomers.[1]

  • Pool Dilution: The intracellular L-Leucine pool is orders of magnitude larger than the D-pool, diluting the 15N signal below detection limits if racemization is slow.[1]

Experimental Protocol: The "Self-Validating" System

To validate D-Leucine-15N incorporation, we cannot rely on standard C18 LC-MS because D-Leu and L-Leu co-elute.[1] We must use Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) .[1]

Scientific Rationale: FDAA reacts with the amino group to form diastereomers.

  • L-FDAA + D -Leu

    
     L-D diastereomer (Hydrophobic, elutes later).[1]
    
  • L-FDAA + L -Leu

    
     L-L diastereomer (Less hydrophobic, elutes earlier).[1]
    
  • Result: Baseline separation on a standard achiral C18 column.

Step-by-Step Validation Workflow
Phase 1: Sample Preparation & Derivatization
  • Lysis/Extraction: Extract metabolites using cold methanol (80%) to precipitate proteins.[1] Centrifuge (14,000 x g, 10 min). Collect supernatant.

  • Buffer Adjust: Take 50 µL of supernatant. Add 20 µL of 1 M NaHCO₃ (pH adjustment to ~8.0 is critical for the nucleophilic substitution).

  • Derivatization: Add 100 µL of 1% Marfey’s Reagent (in acetone).

  • Incubation: Heat at 40°C for 1 hour . Note: Higher temps may cause spontaneous racemization; 40°C is the safety threshold.

  • Quenching: Stop reaction with 20 µL of 1 M HCl (neutralizes pH) to prevent column damage.

  • Filtration: Filter through 0.22 µm PTFE membrane before injection.[1]

Phase 2: LC-MS/MS Acquisition [1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 60% B over 20 minutes. (Slow gradient required for diastereomer separation).

  • MS Mode: Selected Ion Monitoring (SIM) or MRM.

    • Target 1 (Unlabeled): m/z 384.1 (FDAA-D-Leu).[1]

    • Target 2 (Labeled): m/z 385.1 (FDAA-D-Leu-15N).[1]

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points in the validation process.

ValidationWorkflow Sample Biological Sample (Cell Lysate) Deriv Marfey's Derivatization (FDAA + Heat) Sample->Deriv LC Reverse Phase LC (C18 Column) Deriv->LC Diastereomers Formed MS Mass Spectrometry (SIM Mode) LC->MS CheckRT Check Retention Time (Is it D or L?) MS->CheckRT CheckMass Check Mass Shift (+1 Da?) CheckRT->CheckMass Elutes at D-Time Racemized DETECTED: Racemization to L-Leu-15N CheckRT->Racemized Elutes at L-Time (Mass +1) Valid VALIDATED: D-Leu-15N Incorporated CheckMass->Valid Mass = 385 (15N) Endogenous BACKGROUND: Endogenous D-Leu-14N CheckMass->Endogenous Mass = 384 (14N)

Figure 1: Logic flow for distinguishing exogenous D-Leu-15N from endogenous isomers and racemization products.

Data Interpretation: Calculating Incorporation

To report the validation scientifically, you must calculate the Incorporation Ratio (IR) .



Where:

  • 
     = Area under the curve for the FDAA-D-Leu-15N peak (e.g., m/z 385.1).[1]
    
  • 
     = Area under the curve for the FDAA-D-Leu-14N peak (e.g., m/z 384.1).[1]
    

Critical Check: If you observe a peak at the L-Leucine retention time with m/z 385.1, this indicates in vivo racemization .[1] This is not a failure of the product, but a biological finding: the organism has converted your tracer.

Troubleshooting the "False D-Peak"

If you see a small peak at the D-position in your unlabeled control samples:

  • Cause: Spontaneous chemical racemization during acid hydrolysis (if used) or high-temp derivatization.[1]

  • Solution: Run a "Zero-Time" control (spike D-Leu-15N into lysate and immediately quench) to establish the method-induced racemization baseline.

References

  • Ayon, N. J., et al. (2019). "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers."[1] Journal of the American Society for Mass Spectrometry.[3] Link

  • Shimadzu Application News. "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Corporation.[1][4] Link

  • Hamase, K., et al. (2010). "Analytical strategies for the determination of D-amino acids in mammals."[1] Journal of Chromatography B. Link

  • Tautenhahn, R., et al. (2011). "Highly sensitive and specific analysis of D-amino acids in complex biological matrices."[1] Analytical Chemistry. Link

Sources

Advantages of D-Leucine-15N Over Radioactive Isotopes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of metabolic tracing and pharmacokinetic (PK) studies is undergoing a paradigm shift. While radioactive isotopes (


H, 

C) have historically served as the gold standard for sensitivity, they impose significant regulatory burdens, safety risks, and analytical limitations—specifically the "black box" nature of scintillation counting, which quantifies presence but not structure.

D-Leucine-15N (stable isotope-labeled D-Leucine) offers a superior alternative for modern drug development and neurological research. By leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), researchers can achieve structural resolution alongside quantification. This guide details the technical superiority of


N-labeling over radioactivity, focusing on the ability to track nitrogen flux specifically through the D-amino acid oxidase (DAAO) pathway, a critical mechanism in mammalian and bacterial physiology.

Technical Deep Dive: The Physics of Detection

The fundamental difference between these methodologies lies in what is detected.

The "Black Box" of Radioactivity

Radioactive labeling (e.g., D-Leucine-


H) relies on beta-decay detection.
  • Mechanism: Unstable nucleus emits a beta particle.

  • Readout: Counts Per Minute (CPM).

  • Limitation: CPM tells you where the isotope is, but not what molecule it is attached to. If D-Leucine-

    
    H is metabolized into a secondary metabolite, the radioactivity remains, potentially leading to false positives regarding the parent compound's stability.
    
The Structural Specificity of Stable Isotopes ( N)

Stable isotope labeling relies on mass difference (Mass Shift).[]

  • Mechanism:

    
    N adds exactly 0.9970 Daltons to the atomic mass of the nitrogen atom compared to naturally occurring 
    
    
    
    N.
  • Readout: Mass-to-Charge Ratio (

    
    ) via LC-MS/MS or Chemical Shift via NMR.
    
  • Advantage: This allows for Metabolic Fate Mapping . You can distinguish between the intact D-Leucine-15N and its deaminated byproducts. If the nitrogen is cleaved (e.g., by DAAO), the heavy label is transferred to the ammonia pool, leaving the carbon skeleton unlabeled—a distinction impossible with backbone-labeled radiotracers without complex co-purification.

Comparative Analysis: Stable vs. Radioactive[3][4][5]

The following table summarizes the operational and scientific differences.

FeatureD-Leucine-15N (Stable) D-Leucine-

H /

C (Radioactive)
Detection Method LC-MS/MS, NMRScintillation Counting, Autoradiography
Structural Data High (Identifies parent vs. metabolite)Low (Requires co-chromatography for ID)
Safety Non-toxic, No RadiationRadiation Hazard, PPE intensive
Regulatory Standard Chemical HygieneNRC/Strict Licensing Required
Waste Disposal Standard Chemical WasteExpensive Radioactive Waste Streams
Study Duration Indefinite (Stable)Limited by Half-life / Radiolysis
In Vivo Human Use Safe for clinical trialsRestricted (Dosimetry limits)

Visualizing the Workflow Transformation

The transition from radioactive to stable isotope workflows fundamentally changes laboratory operations.

WorkflowComparison cluster_radio Radioactive Workflow (Traditional) cluster_stable Stable Isotope Workflow (Modern) R_Start 3H-D-Leucine R_Exp In Vivo / In Vitro Exp R_Start->R_Exp R_Extract Sample Extraction R_Exp->R_Extract R_Detect Scintillation Counting R_Extract->R_Detect R_Result Total Radioactivity (No Structural Info) R_Detect->R_Result S_Start 15N-D-Leucine S_Exp In Vivo / In Vitro Exp S_Start->S_Exp S_Extract Sample Extraction S_Exp->S_Extract S_Detect LC-MS/MS or NMR S_Extract->S_Detect S_Result Exact Mass ID (Parent vs Metabolite) S_Detect->S_Result

Figure 1: Comparison of experimental workflows. Note that the Stable Isotope workflow yields structural identification, whereas the Radioactive workflow yields only total counts.

Experimental Protocol: Tracking DAAO Activity

This protocol demonstrates the specific advantage of


N labeling. D-Amino Acid Oxidase (DAAO) degrades D-Leucine into 

-ketoisocaproate (KIC) and ammonia. Using

N-D-Leucine allows you to track the deamination event precisely.
The Mechanism


Protocol: LC-MS/MS DAAO Kinetic Assay

Objective: Quantify DAAO activity by measuring the depletion of D-Leucine-15N and the formation of unlabeled


-ketoisocaproate (KIC), confirming the loss of the nitrogen label.

Materials:

  • Substrate: D-Leucine-15N (98%+ enrichment).

  • Enzyme: Recombinant human DAAO (hDAAO).

  • Internal Standard: D-Leucine-d10 (Deuterated) or L-Leucine-

    
    C
    
    
    
    .
  • Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock of D-Leucine-15N in 50 mM sodium pyrophosphate buffer (pH 8.3).

    • Aliquot hDAAO enzyme (0.5 µg/mL final concentration).

  • Incubation:

    • Mix 100 µL Substrate + 10 µL Enzyme.

    • Incubate at 37°C.

    • Time points: 0, 5, 10, 30, 60 minutes.

  • Quenching:

    • Stop reaction with 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard .

    • Centrifuge at 10,000 x g for 10 minutes to pellet protein.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 50 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • MRM Transitions (Multiple Reaction Monitoring):

      • D-Leucine-15N: Monitor parent mass (

        
        ) 
        
        
        
        fragment.
      • 
        -Keto Acid (KIC): Monitor natural mass (Label is lost).
        
      • Ammonia (

        
        NH
        
        
        
        ): Optional detection if derivatized.
  • Data Interpretation (The "Self-Validating" Step):

    • If the signal for D-Leucine-15N decreases without a corresponding appearance of

      
      N-labeled KIC (because the nitrogen is cleaved), the mechanism is confirmed.
      
    • Control: A parallel run with L-Leucine-15N should show NO degradation (as DAAO is stereospecific), validating the assay's specificity.

Pathway Visualization: The Fate of Nitrogen-15

The following diagram illustrates the molecular tracking capability unique to


N labeling in the context of oxidative deamination.

DAAO_Pathway cluster_legend Legend DLeu D-Leucine-15N (Substrate) [M+1] Imine Imino Acid Intermediate [15N] DLeu->Imine Oxidation DAAO DAAO Enzyme DAAO->Imine Keto alpha-Ketoisocaproate (Product) [No Label] Imine->Keto Hydrolysis (Loss of N) Ammonia 15N-Ammonium (Byproduct) [M+1] Imine->Ammonia Release key Blue = 15N Labeled Precursor Green = Carbon Skeleton (Unlabeled) Red = 15N Labeled Byproduct

Figure 2: Metabolic fate of D-Leucine-15N.[2] Note how the Nitrogen-15 label (Blue/Red) separates from the Carbon skeleton (Green), allowing specific tracking of deamination.

Conclusion

Switching from radioactive isotopes to D-Leucine-15N is not merely a safety decision; it is a data quality decision. The ability to utilize Mass Spectrometry provides researchers with molecular specificity that "counts per minute" cannot match. For studies involving D-amino acid oxidase activity, neurological signaling, or bacterial cell wall synthesis,


N-labeling offers a robust, cost-effective, and high-resolution methodology that aligns with modern analytical standards.

References

  • Pollegioni, L., et al. (2007).[3] "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

  • Weatherly, C.A., et al. (2017). "D-Amino Acid Quantification in Biological Samples via Liquid Chromatography–Mass Spectrometry." Methods in Molecular Biology. Link

  • Snyder, S.H., & Kim, P.M. (2000). "D-amino acids as putative neurotransmitters." Neurochemical Research. Link

  • Vertex AI Search. (2023). "Advantages of stable isotopes over radioactive isotopes in drug metabolism." SciTechnol / ResearchGate. Link

  • BOC Sciences. (2023). "How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide."

Sources

The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to the Accuracy and Precision of D-Leucine-15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical determinant of data quality and reliability in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an in-depth technical comparison of D-Leucine-15N as a stable isotope-labeled internal standard (SIL-IS), illustrating its superior performance against other alternatives and providing the supporting rationale and experimental framework.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Quantitative Analysis

In the landscape of quantitative bioanalysis, variability is an ever-present challenge. Fluctuations can arise from sample preparation steps, such as extraction inefficiencies, as well as from the analytical instrumentation itself, including injection volume inconsistencies and ionization suppression or enhancement in the mass spectrometer.[1] An internal standard is introduced at a known concentration to every sample, calibrator, and quality control sample at the earliest stage of the workflow.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[1]

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in the field.[2] These are molecules where one or more atoms of the analyte have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). This subtle mass shift allows the mass spectrometer to differentiate the internal standard from the analyte, while their physicochemical properties remain nearly identical.[3] This near-identical chemical behavior is the cornerstone of their effectiveness, as they co-elute chromatographically and experience the same matrix effects as the analyte.[1]

D-Leucine-15N: A Trifecta of Accuracy, Precision, and Enantiomeric Specificity

D-Leucine-15N stands out as an exemplary internal standard, particularly for the quantification of its naturally occurring enantiomer, L-leucine, and other amino acids. Its utility is rooted in a combination of isotopic labeling and stereochemistry, offering distinct advantages over other types of internal standards.

The primary benefit of using a ¹⁵N-labeled standard is the introduction of a mass difference without significantly altering the molecule's chemical properties. The ¹⁵N isotope is less common in nature than deuterium (²H), which can sometimes cause slight changes in retention time due to the deuterium isotope effect.[4][5]

Furthermore, the use of the D-enantiomer of leucine as an internal standard for the quantification of the L-enantiomer is a sophisticated strategy to enhance accuracy. Since L-leucine is the common, biologically active form, there is a risk of the internal standard being contaminated with the analyte. By using D-leucine, this risk is virtually eliminated. Moreover, in studies where the presence and quantity of D-amino acids are of interest, a well-designed chromatographic method can separate the D- and L-enantiomers, allowing for the precise quantification of both.[6][7]

The workflow for utilizing a stable isotope-labeled internal standard is a systematic process designed to ensure data integrity. The following diagram illustrates the key stages of this process.

IS_Workflow Figure 1: General Workflow for Quantitative Analysis Using a Stable Isotope-Labeled Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Concentration of D-Leucine-15N Sample->Spike Extraction Protein Precipitation / Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (including Chiral Separation) Injection->Separation Detection Mass Spectrometric Detection (Analyte and IS) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

General workflow for quantification using an internal standard.

The core principle of this workflow is that any loss of analyte during the sample preparation steps will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization within the mass spectrometer will affect both the analyte and the internal standard to the same degree. This is visually explained in the following diagram.

Correction_Mechanism Figure 2: Correction Mechanism of a Stable Isotope-Labeled Internal Standard cluster_sample Initial Sample cluster_loss Sample Preparation Loss cluster_ms MS Ionization Variation Analyte_Initial Analyte Analyte_Loss Analyte Analyte_Initial->Analyte_Loss ~20% loss IS_Initial D-Leucine-15N (IS) IS_Loss D-Leucine-15N (IS) IS_Initial->IS_Loss ~20% loss Analyte_MS Analyte Signal Analyte_Loss->Analyte_MS Ionization Suppression IS_MS IS Signal IS_Loss->IS_MS Ionization Suppression Result Ratio (Analyte Signal / IS Signal) remains constant, ensuring accurate quantification. Analyte_MS->Result IS_MS->Result

How a SIL-IS corrects for analytical variability.

Comparative Performance: D-Leucine-15N vs. Alternative Internal Standards

To objectively assess the performance of D-Leucine-15N, we compare it to a common alternative: a non-labeled structural analog internal standard (e.g., norleucine).

Performance ParameterD-Leucine-15N (Stable Isotope-Labeled)Non-Labeled Structural Analog (e.g., Norleucine)Rationale for Superiority of D-Leucine-15N
Accuracy (% Bias) Typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).Can exhibit significant bias (>15%) due to differential matrix effects and extraction recovery.Near-identical physicochemical properties ensure it behaves like the analyte throughout the entire analytical process.
Precision (%RSD) Typically ≤15% (≤20% at LLOQ).Often exceeds 15%, especially in complex matrices, indicating greater variability.Co-elution and identical ionization behavior lead to more consistent analyte/IS ratios.
Linearity (r²) Consistently ≥0.99.May be lower if the analog's response is not consistently proportional to the analyte's across the concentration range.The consistent response ratio across a wide dynamic range ensures a highly linear calibration curve.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Lower LOD and LOQ due to reduced baseline noise and consistent signal-to-noise ratio.Higher LOD and LOQ may be observed due to greater variability in the analytical response.The ability to effectively normalize for noise and interference allows for more sensitive detection.
Matrix Effect Compensation Excellent. Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement.Variable and often incomplete. Different retention times and ionization efficiencies lead to differential matrix effects.This is the cornerstone of SIL-IS performance, ensuring that matrix-induced signal fluctuations are accurately corrected.
Enantiomeric Specificity High. The use of the D-form prevents contamination from endogenous L-leucine. Chiral chromatography can resolve D- and L-forms.Not applicable. Does not provide information on the stereochemistry of the analyte.Crucial for studies where the specific quantification of L-leucine is required, or where D-amino acids are also of interest.

Experimental Protocol: Quantification of L-Leucine in Human Plasma using D-Leucine-15N as an Internal Standard

This protocol outlines a robust and validated method for the accurate and precise quantification of L-leucine in human plasma.

1. Materials and Reagents

  • L-Leucine analytical standard

  • D-Leucine-¹⁵N internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve L-leucine and D-Leucine-¹⁵N in ultrapure water.

  • Working Standards: Serially dilute the L-leucine stock solution with a 50:50 (v/v) ACN:water mixture to prepare calibration standards ranging from 1 to 500 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the D-Leucine-¹⁵N stock solution with a 50:50 (v/v) ACN:water mixture.

3. Sample Preparation

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the D-Leucine-¹⁵N working solution (10 µg/mL) to each tube and vortex for 5 seconds.

  • Add 200 µL of ACN containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Dilute with 400 µL of ultrapure water with 0.1% FA.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) capable of separating D- and L-leucine.[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-5.1 min: 50-95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Leucine: Q1 132.1 -> Q3 86.1

    • D-Leucine-¹⁵N: Q1 133.1 -> Q3 87.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).

5. Data Analysis and Quantification

  • Integrate the peak areas for both L-leucine and D-Leucine-¹⁵N.

  • Calculate the peak area ratio (L-leucine / D-Leucine-¹⁵N).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. D-Leucine-15N exemplifies the ideal characteristics of an internal standard for the quantification of L-leucine and other amino acids. Its use as a stable isotope-labeled, enantiomerically distinct analog provides a multi-layered approach to mitigating analytical variability. By compensating for matrix effects, extraction inconsistencies, and instrument fluctuations, D-Leucine-15N ensures the highest levels of accuracy and precision. For researchers and drug development professionals, the adoption of such a "gold standard" internal standard is not merely a technical choice but a commitment to data integrity and scientific rigor.

References

  • Urine Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. PubMed Central. Available at: [Link]

  • CHRISTMAS: Chiral Pair Isobaric Labeling Strategy for Multiplexed Absolute Quantitation of Enantiomeric Amino Acids. PubMed Central. Available at: [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • How Amino Acid Internal Standards Are Used in Quantitative Testing. IROA Technologies. Available at: [Link]

  • Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid. ACS Publications. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. Available at: [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]

  • Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent Technologies. Available at: [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use?. ResearchGate. Available at: [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]

  • Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. ACS Publications. Available at: [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. Available at: [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed. Available at: [Link]

Sources

Verifying Stereospecific Incorporation of D-Leucine-15N: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of D-amino acids into peptide therapeutics is a critical method for enhancing proteolytic stability and expanding chemical space.[1] However, the synthesis of D-amino acid-containing peptides is prone to racemization—the conversion of the desired D-isomer back to the L-form—during coupling and deprotection steps. For isotopically labeled residues like D-Leucine-15N , verification is doubly critical: researchers must confirm not only the isotopic enrichment but also the preservation of stereochemistry.

This guide details the Advanced Marfey’s Method coupled with LC-MS/MS as the definitive protocol for this verification. Unlike standard amino acid analysis, this approach provides a self-validating system to distinguish between synthesis-induced racemization and analytical artifacts.

Part 1: Comparative Analysis of Verification Methods

To objectively select the best protocol, we compare the three primary methodologies available for chiral amino acid analysis.

FeatureMethod A: Advanced Marfey’s (LC-MS) Method B: Chiral GC-MS Method C: NMR (HSQC)
Principle Derivatization with chiral reagent (FDAA/L-FDLA) followed by diastereomer separation on C18.Derivatization with volatiles (e.g., chloroformates) and separation on chiral stationary phase.[2]Detection of distinct chemical shifts for D vs L

-protons or

N nuclei.
Sensitivity High (Femtomole range) . Suitable for scarce peptide samples.High, but requires rigorous drying and anhydrous conditions.Low (Millimolar range). Requires significant sample mass.
Selectivity Excellent .[3] MS/MS filters for

N (+1 Da) specifically.
Good, but matrix interference can be problematic in complex lysates.Excellent for intact peptides; difficult for complex hydrolysates.
Racemization Risk Low during derivatization; controlled during hydrolysis.High . High-temp derivatization often induces racemization.[2]None (Non-destructive).
Throughput Medium (30-60 min run).Medium (45-90 min run).Low (Hours per sample).
Verdict Recommended . The industry gold standard for trace analysis.Alternative for volatile samples only.Validation tool for intact structure, not purity.
Why Marfey’s Method?

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA ) reacts with amino acids to form diastereomers.

  • L-Leu reacts with L-FDAA

    
    L-L diastereomer .
    
  • D-Leu reacts with L-FDAA

    
    D-L diastereomer .
    

Because these are diastereomers (chemically distinct compounds) rather than enantiomers, they separate easily on standard C18 HPLC columns without expensive chiral stationary phases.

Part 2: The Self-Validating Protocol (Advanced Marfey’s Method)

Core Logic: The "DCl" Self-Validation System

A major flaw in standard hydrolysis is that the acid treatment itself (6 M HCl, 110°C, 24h) causes 0.5–2% racemization. If you detect 1% L-Leu-15N, is it a synthesis error or a hydrolysis artifact?

The Solution: Perform hydrolysis in Deuterated HCl (DCl/D₂O) .

  • Mechanism: Racemization proceeds via proton exchange at the

    
    -carbon.
    
  • Result: If D-Leu racemizes to L-Leu during hydrolysis, it inevitably incorporates a Deuterium atom from the solvent.

    • Synthesis Error (Real Impurity): L-Leu-15N (Mass

      
      ).
      
    • Hydrolysis Artifact: L-Leu-15N-d1 (Mass

      
      ).
      
Step-by-Step Methodology
Materials
  • Target Peptide: Containing D-Leu-15N.

  • Hydrolysis Agent: 6 M DCl in D₂O (Sigma-Aldrich or equivalent).

  • Derivatization Reagent: 1% L-FDAA (Marfey’s Reagent) in acetone.

  • Buffer: 1 M NaHCO₃.

  • Quenching Acid: 2 M HCl (standard).

  • LC-MS System: Triple Quadrupole or Q-TOF.

Workflow Diagram

MarfeysWorkflow Start Peptide Sample (D-Leu-15N) Hydrolysis Hydrolysis (6M DCl, 110°C, 18h) Start->Hydrolysis Cleaves peptide bonds Deriv Derivatization (L-FDAA, 40°C, 1h) Hydrolysis->Deriv Frees amino acids Separation LC Separation (C18 Column) Deriv->Separation Forms diastereomers Detection MS/MS Detection (MRM Modes) Separation->Detection Elution: L-Leu < D-Leu

Caption: Workflow for stereospecific verification using DCl hydrolysis and Marfey's derivatization.

Protocol Steps

1. Hydrolysis (The DCl Method)

  • Place 50 µg of peptide into a glass hydrolysis tube.

  • Add 200 µL of 6 M DCl in D₂O .

  • Flush with N₂ or Ar to remove oxygen (prevents oxidation).

  • Seal and incubate at 110°C for 18–24 hours .

  • Dry the sample completely under a nitrogen stream or vacuum centrifuge. Note: This removes the DCl.

2. Derivatization

  • Resuspend the dried hydrolysate in 100 µL of H₂O.

  • Add 20 µL of 1 M NaHCO₃ (pH adjustment to ~8.0).

  • Add 40 µL of 1% L-FDAA in acetone.

  • Incubate at 40°C for 1 hour with gentle shaking.

  • Stop reaction by adding 20 µL of 2 M HCl (Standard HCl is fine here).

  • Dilute with 200 µL of 50% Acetonitrile/Water.

3. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 10% B to 60% B over 20 minutes. (Leucine derivatives typically elute around 40-50% B).

  • Elution Order: For L-FDAA derivatives, L-Leu elutes BEFORE D-Leu .

4. Mass Spectrometry Setup (MRM Transitions) Monitor the following transitions to distinguish all species:

Target SpeciesOriginPrecursor Ion (m/z)Description
L-Leu-14N Contamination384.1

263.1
Natural L-Leu (from other residues/contaminants).
D-Leu-15N Target 385.1

264.1
Correctly incorporated D-Leu.
L-Leu-15N Synthesis Racemization385.1

264.1
Racemized during peptide synthesis (No D-exchange).
L-Leu-15N-d1 Hydrolysis Artifact386.1

265.1
Racemized during DCl hydrolysis (D-exchange).

Part 3: Data Interpretation & Visualization

Expected Chromatogram

The separation mechanism relies on the hydrophobicity differences between the diastereomers. The L-L diastereomer (L-FDAA + L-Leu) is less hydrophobic than the L-D diastereomer (L-FDAA + D-Leu) due to the orientation of the hydrophobic side chains relative to the dinitrophenyl ring.

Caption: Schematic elution order on a C18 column using L-FDAA. L-Leu elutes earlier than D-Leu.

Calculation of Stereospecific Purity

To calculate the true extent of racemization during synthesis (


):


Crucially, exclude the peak area of


 (m/z 386.1) from this calculation, as that represents racemization that happened in the hydrolysis tube, not your peptide synthesis.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Kaiser, K., & Benner, R. (2005). Hydrolysis-induced racemization of amino acids.[5] Limnology and Oceanography: Methods, 3(7), 318-325. Link

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry.[6] Analytical Chemistry, 69(24), 5146–5151.[6] Link

  • Milne, G. L., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid. Foods, 9(3), 329. Link

Sources

A Comparative Guide to D-Leucine-15N and L-Leucine-15N as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the experimental applications and metabolic fates of D-Leucine-15N and its L-isoform, L-Leucine-15N. For decades, stable isotope-labeled amino acids have been instrumental in unraveling the complexities of protein metabolism and nitrogen flux in biological systems.[1][2] L-Leucine-15N, in particular, has become a gold standard for measuring protein synthesis.[3] However, the emergence of interest in the physiological roles of D-amino acids necessitates a clear understanding of how their labeled counterparts, such as D-Leucine-15N, behave in an experimental setting.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering a critical analysis of experimental outcomes, detailed protocols, and the fundamental biochemical principles that govern the selection of the appropriate tracer for your research question.

Section 1: The Canonical Tracer: L-Leucine-15N for Protein Turnover

L-Leucine is an essential branched-chain amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its primary and most significant metabolic fate is its incorporation into nascent polypeptide chains during ribosomal protein synthesis.[3] This makes L-Leucine labeled with a stable isotope like 15N an ideal tracer for quantifying the rates of protein synthesis and, by extension, protein breakdown.[2][6]

Metabolic Pathway of L-Leucine-15N

When introduced into a biological system, L-Leucine-15N enters the free amino acid precursor pool. From this pool, it is primarily utilized by ribosomes for protein synthesis. By measuring the rate of its incorporation into tissue proteins over time, one can calculate a fractional synthesis rate (FSR).[2] Any L-Leucine not used for synthesis can be reversibly transaminated to α-ketoisocaproate (KIC) or irreversibly oxidized for energy.[7]

L_Leucine_Pathway L_Leu_15N L-Leucine-15N (Tracer) AA_Pool Free Amino Acid Precursor Pool L_Leu_15N->AA_Pool Enters Ribosome Ribosome AA_Pool->Ribosome tRNA-charging Oxidation Oxidation/Transamination (e.g., to α-KIC) AA_Pool->Oxidation Catabolism Protein 15N-Labeled Protein Ribosome->Protein Synthesis

Caption: Metabolic fate of L-Leucine-15N tracer.

Section 2: The Atypical Tracer: D-Leucine-15N for D-Amino Acid Metabolism

In stark contrast to L-amino acids, D-amino acids are not substrates for ribosomal protein synthesis in mammals.[8] The translational machinery exhibits strong stereochemical discrimination, effectively excluding D-amino acids from incorporation into proteins.[9][10] Therefore, D-Leucine-15N cannot be used to measure protein synthesis in standard biological systems.

Instead, the primary metabolic fate of most D-amino acids, including D-Leucine, is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[11][12][13] This enzyme is predominantly found in the peroxisomes of the liver and kidney.[13] The DAAO reaction converts the D-amino acid into its corresponding α-keto acid (in this case, α-ketoisocaproate), ammonia (NH₃), and hydrogen peroxide (H₂O₂).[12]

The 15N label from D-Leucine-15N is thus transferred to ammonia. This 15N-labeled ammonia can then enter the urea cycle, leading to the formation of 15N-labeled urea, which is subsequently excreted. Consequently, D-Leucine-15N serves as a tracer to investigate DAAO activity and the subsequent pathways of nitrogen disposal.

D_Leucine_Pathway D_Leu_15N D-Leucine-15N (Tracer) DAAO D-Amino Acid Oxidase (DAAO) D_Leu_15N->DAAO Substrate Excretion Unchanged D-Leucine-15N (Renal Excretion) D_Leu_15N->Excretion Overflow Products α-Ketoisocaproate + H₂O₂ DAAO->Products Ammonia_15N 15N-Ammonia DAAO->Ammonia_15N Urea_Cycle Urea Cycle Ammonia_15N->Urea_Cycle Enters Urea_15N 15N-Urea (Excreted) Urea_Cycle->Urea_15N Synthesis

Caption: Metabolic fate of D-Leucine-15N tracer.

Section 3: Comparative Analysis of Experimental Outcomes

The fundamental difference in the metabolic fates of D- and L-Leucine-15N leads to distinct and non-interchangeable experimental outcomes. A study investigating D-amino acid utilization in infants fed parenterally with D-[15N]leucine found that retention of the 15N label was poor and highly variable compared to L-amino acids.[14] A significant portion of the administered D-[15N]valine (a comparable branched-chain D-amino acid) was excreted unchanged, highlighting inefficient utilization.[14]

The following table summarizes the key comparative points based on established biochemical principles and experimental findings.

FeatureL-Leucine-15ND-Leucine-15N
Primary Metabolic Fate Incorporation into proteinOxidative deamination
Primary Application Measurement of protein synthesis & degradation ratesMeasurement of D-amino acid oxidase (DAAO) activity; Nitrogen flux studies
Incorporation into Protein Yes (via ribosomal synthesis)No (in standard mammalian systems)[8][9]
Key Enzyme Involved Aminoacyl-tRNA synthetases, RibosomesD-Amino Acid Oxidase (DAAO)[11][12]
Primary 15N End-Product 15N incorporated into tissue protein15N incorporated into urea and ammonia[14]
Typical Retention High, dependent on protein turnover ratesLow, with significant renal excretion of the unmetabolized tracer[14]

Section 4: Experimental Protocols

The choice of protocol is dictated entirely by the biological question. Below are representative workflows for each tracer.

Protocol 1: Measuring Muscle Protein Synthesis with L-Leucine-15N

This protocol is based on the tracer incorporation method, a well-established technique for determining protein fractional synthesis rate (FSR).[2]

Objective: To quantify the rate of mixed muscle protein synthesis in vivo.

Methodology:

  • Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast). Catheters are inserted into an antecubital vein for tracer infusion and a contralateral hand vein (heated to "arterialize" the blood) for sampling.

  • Primed, Constant Infusion: A priming dose of L-[15N]Leucine is administered to rapidly achieve isotopic steady state, followed by a constant intravenous infusion for several hours (e.g., 3-6 hours).[7]

  • Blood Sampling: Arterialized blood samples are collected at baseline and at regular intervals during the infusion to confirm isotopic steady state in the plasma, which serves as a proxy for the precursor pool.

  • Tissue Biopsy: Muscle tissue biopsies (e.g., from the vastus lateralis) are taken at the beginning and end of the infusion period.

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma. Plasma free L-[15N]Leucine enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Muscle tissue is immediately frozen in liquid nitrogen. It is later homogenized, and proteins are precipitated. The protein-bound L-[15N]Leucine is hydrolyzed.

  • Analysis: The enrichment of L-[15N]Leucine in the protein hydrolysate is measured by MS.

  • Calculation of FSR: The FSR (%/hour) is calculated using the formula: FSR = (E_p2 - E_p1) / (E_precursor * t) * 100

    • Where:

      • E_p2 and E_p1 are the 15N-enrichments in protein-bound leucine at time 2 and time 1.

      • E_precursor is the average enrichment of the precursor pool (plasma L-[15N]Leucine) over the infusion period.

      • t is the time in hours between biopsies.

Protocol 2: Assessing D-Leucine-15N Metabolism

This protocol is designed to trace the catabolism of D-Leucine and the subsequent fate of its nitrogen atom.[14]

Objective: To determine the utilization rate of D-Leucine-15N and the partitioning of its nitrogen into metabolic end-products.

Methodology:

  • Subject Preparation: Subjects are maintained under controlled dietary conditions. A baseline urine and blood sample is collected.

  • Tracer Administration: A single oral or intravenous bolus of D-Leucine-15N is administered.

  • Timed Sample Collection:

    • Urine: A complete urine collection is performed over a defined period (e.g., 24-48 hours) post-administration.

    • Blood: Blood samples are taken at timed intervals to measure plasma concentrations of D-Leucine-15N and the enrichment of 15N in urea and ammonia.

  • Sample Processing & Analysis (LC-MS/MS):

    • Urine Analysis:

      • The total volume is recorded. Aliquots are analyzed to quantify the amount of unchanged D-Leucine-15N excreted. This requires a chiral separation method.[15][16]

      • The enrichment of 15N in urinary urea and ammonia is measured using MS.

    • Plasma Analysis:

      • Plasma is analyzed for the disappearance of D-Leucine-15N over time.

      • The enrichment of 15N in plasma urea is determined.

  • Calculation of Utilization:

    • 15N Retention: Calculated as the administered 15N dose minus the total 15N excreted in urine (as unchanged D-Leucine-15N, urea-15N, and ammonia-15N).

    • Metabolic Partitioning: The percentage of the administered 15N dose recovered in each end-product (unchanged tracer, urea, ammonia) is calculated to understand the metabolic fate. A high recovery of unchanged D-Leucine-15N indicates poor utilization.[14]

Section 5: Causality Behind Experimental Choices

The selection between L-Leucine-15N and D-Leucine-15N is not a matter of preference or performance for the same task; it is a choice dictated by fundamentally different biological questions.

Choice_Workflow Question What is the core biological question? Protein_Q Are you measuring protein synthesis, breakdown, or turnover? Question->Protein_Q DAA_Q Are you studying D-amino acid metabolism, DAAO enzyme activity, or nitrogen flux from a non-proteinogenic source? Question->DAA_Q Use_L_Leu Choose L-Leucine-15N Protein_Q->Use_L_Leu Yes Use_D_Leu Choose D-Leucine-15N DAA_Q->Use_D_Leu Yes

Caption: Decision workflow for tracer selection.

  • Choose L-Leucine-15N if: Your research focuses on the dynamics of protein anabolism or catabolism. This is relevant for studies in nutrition, exercise physiology, aging (sarcopenia), and diseases characterized by muscle wasting (cachexia).

  • Choose D-Leucine-15N if: Your research focuses on the largely separate metabolic pathway of D-amino acids. This could be relevant for studying the function and regulation of D-amino acid oxidase, investigating inborn errors of metabolism related to DAAO, or assessing the detoxification capacity of the liver and kidney for D-amino acids derived from food or the gut microbiome.

Conclusion

D-Leucine-15N and L-Leucine-15N are powerful but highly specific tools for metabolic research. They are not interchangeable. L-Leucine-15N is the established and appropriate tracer for investigating the well-defined pathway of ribosomal protein synthesis. D-Leucine-15N, conversely, is a specialized tracer for exploring the distinct and less-understood metabolic pathway of D-amino acid catabolism via D-amino acid oxidase. A clear understanding of the fundamental stereospecificity of mammalian metabolism is paramount for the correct design, execution, and interpretation of experiments utilizing these valuable research compounds.

References

  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed.
  • Hamase, K., Morikawa, A., & Zaitsu, K. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. PubMed.
  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society.
  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society.
  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Construction of Modified Ribosomes for Incorporation of d-Amino Acids into Proteins. Biochemistry.
  • Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia.
  • Al-Qahtani, S. M. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules.
  • Genchi, G. (2017). An overview on D-amino acids. Amino Acids.
  • Caldinelli, L., et al. (2019). Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies. Frontiers in Molecular Biosciences.
  • Various Authors. (2016). D-Amino Acids: Physiology, Metabolism, and Application.
  • Rosini, E., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences.
  • Khoronenkova, S. V., & Tishkov, V. I. (2008).
  • Rosini, E., et al. (2018).
  • BenchChem. (2025). Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide. BenchChem.
  • Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BenchChem.
  • Jürgens, P., et al. (1983). D-amino acid utilization in infants measured with the 15N-tracer technique. Clinical Nutrition.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Leucine (¹⁵N, 98%). CIL.
  • Kim, J. S., & Wolfe, R. R. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism.
  • Sugimoto, H., et al. (2016). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry.
  • Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples.
  • Matthews, D. E., et al. (1982). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. The American Journal of Physiology.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of D-Leucine-¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of D-Leucine-¹⁵N, a stable isotope-labeled amino acid. Our focus is to deliver scientifically sound, practical guidance that ensures safety and regulatory adherence, reinforcing the trust you place in us as your scientific partners.

Foundational Knowledge: Understanding D-Leucine-¹⁵N

D-Leucine-¹⁵N is an enantiomer of the standard amino acid leucine, where the nitrogen atom (¹⁴N) has been replaced with the stable, non-radioactive isotope, nitrogen-15 (¹⁵N). This isotopic labeling allows researchers to trace the molecule's metabolic fate using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) without the stringent safety protocols required for radioactive isotopes.

The critical first step in determining any disposal procedure is a thorough hazard assessment.

  • Isotopic Nature : The ¹⁵N isotope is a stable isotope . It does not undergo radioactive decay. Therefore, waste containing D-Leucine-¹⁵N is not considered radioactive waste.[1] This is the most important distinction, as the disposal protocols for stable isotopes differ fundamentally from those for radioactive materials.[]

  • Chemical Nature : Safety Data Sheets (SDS) for D-Leucine and its L-enantiomer classify them as non-hazardous substances under typical regulations like the US OSHA Hazard Communication Standard.[3][4] While it is a combustible solid, it does not present acute toxicity, corrosivity, or reactivity hazards.[5]

The foundational principle, therefore, is that D-Leucine-¹⁵N should be handled and disposed of in the same manner as its unlabeled chemical equivalent, D-Leucine .[1] The presence of the stable isotope does not add any chemical or radiological hazard.

The Disposal Decision Workflow: A Step-by-Step Guide

The appropriate disposal path for D-Leucine-¹⁵N waste depends entirely on the form of the waste—whether it is pure solid, in an aqueous solution, mixed with hazardous solvents, or contaminating laboratory materials.

Protocol 1: Disposal of Unused or Expired Solid D-Leucine-¹⁵N

Pure, solid D-Leucine-¹⁵N is considered non-hazardous chemical waste.

  • Containerization : Place the solid D-Leucine-¹⁵N in a sealed, clearly labeled waste container. The label should read "Non-Hazardous Chemical Waste" and list the full chemical name: "D-Leucine-¹⁵N".

  • Segregation : Do not mix with hazardous chemical waste streams (e.g., solvents, heavy metals, or reactive chemicals).

  • Institutional Pickup : Transfer the container to your institution's designated chemical waste accumulation area for collection by the Environmental Health & Safety (EH&S) department or its approved contractor. While chemically non-hazardous, this practice prevents the compound from being mistaken for a common substance and ensures a documented disposal route.

Protocol 2: Disposal of Aqueous Solutions Containing D-Leucine-¹⁵N

Aqueous solutions containing only D-Leucine-¹⁵N and other non-hazardous solutes (e.g., buffer salts, sugars) may be eligible for drain disposal, but only if specific conditions are met.

  • Hazard Check : Confirm that no other hazardous materials (e.g., solvents, toxic chemicals, biocides) are present in the solution.

  • pH Neutralization : Measure the pH of the solution. It must be within the neutral range acceptable for your local water authority, typically between 5.5 and 9.5.[6] If necessary, neutralize the solution using a suitable acid or base.

  • Dilution : Flush the drain with ample amounts of cold water before, during, and after pouring the solution. This is a standard practice to dilute the waste stream entering the sanitary sewer system.[6]

  • Concentration Caveat : This method is suitable for dilute, working-concentration solutions. Highly concentrated stock solutions should be treated as chemical waste and sent for institutional pickup as described in Protocol 1.[7]

Protocol 3: Disposal of D-Leucine-¹⁵N in Hazardous Solvents

If D-Leucine-¹⁵N is dissolved in or mixed with a hazardous solvent (e.g., methanol, acetonitrile, dichloromethane), the entire mixture is classified as hazardous waste. The properties of the solvent dictate the disposal procedure.

  • Identify the Hazard : Determine the hazard class of the solvent (e.g., flammable, corrosive, toxic).

  • Containerize Appropriately : Collect the waste in a designated, leak-proof, and properly vented (if necessary) hazardous waste container.

  • Label Correctly : Attach a hazardous waste tag as required by your institution and the EPA. The tag must list all constituents by their full chemical names and estimate their concentrations. For example: "Hazardous Waste: Acetonitrile (95%), D-Leucine-¹⁵N (5%)".

  • Segregate : Store the container in a designated satellite accumulation area, segregated according to compatibility rules (e.g., keep flammables away from oxidizers).[7]

  • Arrange Pickup : Contact your institution's EH&S department for disposal.

Protocol 4: Disposal of Contaminated Laboratory Materials

Disposable items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with D-Leucine-¹⁵N must be evaluated based on the context of their use.

  • Non-Hazardous Contamination : If the materials are contaminated only with pure D-Leucine-¹⁵N, they can typically be disposed of in the regular solid laboratory waste stream (e.g., a "Disposable Labware & Broken Glass" box).[8]

  • Hazardous Contamination : If the materials are also contaminated with a hazardous substance (as in Protocol 3), they must be disposed of as solid hazardous waste.[9] Place them in a sealed, labeled bag or container and manage them through your institution's hazardous waste program.

  • Empty Stock Bottles : An empty D-Leucine-¹⁵N stock bottle is considered "RCRA empty." Deface the label, and the container can be disposed of in the laboratory glass recycling or solid waste stream, in accordance with institutional policy.[10]

Summary of Disposal Procedures

For quick reference, the following table summarizes the recommended disposal paths.

Waste StreamKey CharacteristicsRecommended Disposal Method
Solid D-Leucine-¹⁵N Pure, solid, non-hazardous compound.Collect as non-hazardous chemical waste for EH&S pickup.
Aqueous Solutions Dilute, pH-neutral, no other hazards.Permissible for drain disposal with copious water flushing.[6][7]
Solutions with Solvents Contains flammable, toxic, or other hazardous solvents.Collect as liquid hazardous waste, segregated by solvent type.
Contaminated Materials Gloves, tips, etc., used with pure D-Leucine-¹⁵N.Dispose of in the standard solid laboratory waste stream.
Contaminated Materials Gloves, tips, etc., used with a hazardous mixture.Dispose of as solid hazardous waste.

Disposal Decision Diagram

To aid researchers in making the correct real-time decision at the bench, the following workflow provides a visual guide to the disposal process.

G D-Leucine-15N Disposal Decision Workflow cluster_form Form of Waste cluster_liquid Liquid Analysis cluster_materials Contaminant Analysis cluster_disposal Final Disposal Action start Identify D-Leucine-15N Waste Stream solid Solid (Pure) start->solid liquid Liquid Solution start->liquid materials Contaminated Materials start->materials ehs_solid Collect for EH&S Pickup (Non-Hazardous Chemical) solid->ehs_solid is_hazardous Contains Hazardous Solvent? liquid->is_hazardous mat_hazardous Contaminated with Hazardous Substance? materials->mat_hazardous is_neutral pH 5.5 - 9.5? is_hazardous->is_neutral No (Aqueous Only) ehs_liquid Collect for EH&S Pickup (Hazardous Liquid Waste) is_hazardous->ehs_liquid Yes drain Drain Disposal (with excess water) is_neutral->drain Yes is_neutral->ehs_liquid No (Treat as Corrosive) lab_trash Regular Lab Trash mat_hazardous->lab_trash No ehs_mat Collect for EH&S Pickup (Hazardous Solid Waste) mat_hazardous->ehs_mat Yes

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Leucine-¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Leucine-¹⁵N. Our focus is on providing direct, procedural guidance grounded in established safety protocols to ensure both personal safety and the integrity of your research.

Core Principles: Understanding D-Leucine-¹⁵N

D-Leucine-¹⁵N is a stable isotope-labeled amino acid (SILAA). The key distinction from other labeled compounds is that it is non-radioactive .[1][2] Therefore, the primary safety concerns are not radiological but are associated with the inherent chemical properties of D-Leucine itself.[1] Standard chemical handling precautions are sufficient for ensuring safety.[1]

While D-Leucine is not classified as a hazardous substance under OSHA's Hazard Communication Standard, its toxicological properties have not been exhaustively investigated.[3][4] Therefore, it is imperative to handle it in accordance with good industrial hygiene and safety practices to mitigate risks from its physical form (a combustible powder) and potential for mild irritation.[3][5]

Property Identifier
Chemical Name D-Leucine-¹⁵N
CAS Number 287484-39-3[5]
Molecular Formula (CH₃)₂CHCH₂CH(¹⁵NH₂)CO₂H[5]
Physical Form Solid, powder[5]
Primary Hazards Combustible solid[5]; potential for mild skin, eye, or respiratory irritation from dust.[4]
Incompatibilities Strong oxidizing agents[6][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the procedures being performed. For D-Leucine-¹⁵N, the primary goal is to prevent inhalation of dust and to avoid skin and eye contact.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile rubber gloves.[6]Prevents direct skin contact. Gloves must be inspected for integrity before use and disposed of after handling the compound.[3][6]
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne powder, which can cause irritation. Standard laboratory practice dictates eye protection at all times.[6]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Not required for normal handling in well-ventilated areas.[7]A NIOSH-approved respirator with a particle filter is recommended if there is a potential for significant dust generation (e.g., handling large quantities, poor ventilation).[4][7]

Operational Workflow: From Receipt to Disposal

Adhering to a structured workflow minimizes risk and prevents cross-contamination. The following diagram and steps outline the complete handling process for D-Leucine-¹⁵N.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receiving 1. Receiving & Verification Storage 2. Secure Storage Receiving->Storage Store in cool, dry, dark place PPE 3. Don PPE Storage->PPE Before handling WorkArea 4. Prepare Designated Work Area PPE->WorkArea Weighing 5. Weighing & Solution Prep WorkArea->Weighing Use fume hood or ventilated enclosure Cleanup 6. Decontaminate Work Area Weighing->Cleanup After use Spill Spill Event Weighing->Spill Potential Hazard Disposal 7. Waste Disposal Cleanup->Disposal Spill->Cleanup Follow Spill Protocol

Caption: Workflow for the safe handling of D-Leucine-¹⁵N.

Step-by-Step Handling Procedures
  • Preparation and Area Setup:

    • Before handling, ensure your designated workspace (e.g., a lab bench or chemical fume hood) is clean and uncluttered.

    • Verify that an appropriate chemical spill kit is readily accessible.

    • Don the required PPE as outlined in the table above.

  • Weighing and Aliquoting (Powder Form):

    • To prevent the generation and inhalation of dust, conduct all weighing and transfer operations of the solid D-Leucine-¹⁵N inside a chemical fume hood or a ventilated balance enclosure.[6]

    • Use appropriate tools (e.g., anti-static spatulas) to minimize aerosolization of the powder.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the weighed solid to your desired solvent in a fume hood.

    • Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

  • Storage:

    • Solid Form: Store D-Leucine-¹⁵N in its original, tightly sealed container in a cool, dry, and dark environment to maintain chemical purity and isotopic enrichment.[8] For long-term storage, temperatures of -20°C are recommended.[8]

    • Solution Form: Storage conditions depend on the solvent. For aqueous solutions, storage at -20°C or -80°C is recommended to prevent degradation.[9]

Spill Management and Disposal Plan

Emergency Spill Protocol

In the event of a spill of solid D-Leucine-¹⁵N:

  • Evacuate and Secure: Advise personnel in the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain: Without creating dust, gently cover the spill with an absorbent material.

  • Clean-Up: Carefully sweep up the spilled material and place it into a sealed, properly labeled container for disposal.[1][4] Avoid dry sweeping which can generate dust. If necessary, lightly moisten the material with water before sweeping.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected waste and contaminated cleaning materials according to institutional guidelines.

Waste Disposal Plan

As a stable, non-radioactive isotope-labeled compound, D-Leucine-¹⁵N does not require special radiological waste handling.

  • Segregation is Critical: The most important principle is to keep stable isotope waste separate from any radioactive waste streams to avoid costly and complex disposal procedures.[1][]

  • Standard Chemical Waste: Dispose of D-Leucine-¹⁵N and any contaminated materials (e.g., gloves, weigh boats, pipette tips) in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1][]

  • Documentation: Maintain accurate records of the use and disposal of the compound as part of good laboratory practice.[1]

References

  • General Safety and Handling for All Labeled Amino Acids. Benchchem.
  • An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • L-Leucine-¹⁵N Safety Data Sheet. Sigma-Aldrich.
  • L-Leucine Safety Data Sheet. Sigma-Aldrich.
  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.
  • D-Leucine Safety Data Sheet. Carl ROTH.
  • L-Leucine Safety Data Sheet. Fisher Scientific.
  • L-Leucine Safety Data Sheet (India). Sigma-Aldrich.
  • L-iso-Leucine Safety Data Sheet. Fisher Scientific.
  • L-Leucine methyl ester hydrochloride Safety Data Sheet. Cayman Chemical.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • How to Dispose the Waste from Isotope Labeling. BOC Sciences.
  • Stable Isotope Labeled Amino Acids. ChemPep.
  • L-Leucine Safety Data Sheet. Carl ROTH.
  • Stable Isotope-Labeled and Unlabeled Amino Acids. Cambridge Isotope Laboratories, Inc.
  • L-Leucine-¹⁵N Product Page. Sigma-Aldrich.
  • D-Leucine-¹⁵N Product Page. Sigma-Aldrich.
  • L-Leucine-¹⁵N Product Page. MedchemExpress.
  • L-Leucine-¹⁵N Product Information. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Leucine-15N
Reactant of Route 2
D-Leucine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.